molecular formula C6H11N3O B598940 4-Amino-1-isopropyl-1H-pyrazol-5-ol CAS No. 198885-82-4

4-Amino-1-isopropyl-1H-pyrazol-5-ol

Cat. No.: B598940
CAS No.: 198885-82-4
M. Wt: 141.174
InChI Key: SAHQPBPUXKBJAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-isopropyl-1H-pyrazol-5-ol is a chemical compound of significant interest in medicinal and organic chemistry as a versatile synthetic intermediate. Its structure, featuring a pyrazole core substituted with an amino group, a hydroxyl group, and an isopropyl moiety, makes it a valuable scaffold for constructing more complex molecules. Pyrazole derivatives are privileged structures in drug discovery, frequently explored for their diverse biological activities. For instance, 5-aminopyrazole-4-carboxamide analogs have been identified as potent and specific inhibitors of RET kinase, a target in thyroid and lung cancers . Furthermore, pyrazole-5-carboxylic acid derivatives, accessible from pyrazol-5-ol precursors, have been developed into potent nonpeptide endothelin receptor antagonists, highlighting the therapeutic potential of this chemical class . The broader pyrazole scaffold is recognized as a significant pharmacophore with a wide therapeutic profile, including anti-inflammatory and anticancer properties. Several pyrazole-containing molecules are already in clinical use . This compound serves as a key building block for researchers designing and synthesizing novel bioactive molecules for various research applications, particularly in oncology and inflammation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

198885-82-4

Molecular Formula

C6H11N3O

Molecular Weight

141.174

IUPAC Name

4-amino-2-propan-2-yl-1H-pyrazol-3-one

InChI

InChI=1S/C6H11N3O/c1-4(2)9-6(10)5(7)3-8-9/h3-4,8H,7H2,1-2H3

InChI Key

SAHQPBPUXKBJAQ-UHFFFAOYSA-N

SMILES

CC(C)N1C(=O)C(=CN1)N

Synonyms

1H-Pyrazol-5-ol,4-amino-1-(1-methylethyl)-(9CI)

Origin of Product

United States
Foundational & Exploratory

The Strategic Utility of 4-Amino-1-isopropyl-1H-pyrazol-5-ol in Medicinal Chemistry: Synthesis, Properties, and Scaffold Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern rational drug design, the development of highly selective kinase inhibitors relies heavily on versatile, electron-rich heterocyclic building blocks. 4-Amino-1-isopropyl-1H-pyrazol-5-ol (CAS: 198885-82-4) has emerged as a critical bifunctional intermediate. Featuring a nucleophilic amino group at the C4 position and a hydroxyl group (capable of keto-enol tautomerism) at the C5 position, this compound is perfectly primed for cyclocondensation reactions. Its primary utility lies in the synthesis of fused heterocyclic systems—such as pyrazolo[3,4-d]pyrimidines—which serve as potent bioisosteres for the purine core of ATP.

This whitepaper provides an in-depth technical analysis of its chemical properties, structural dynamics, and a field-proven, self-validating synthetic protocol for its preparation and application.

Chemical Identity & Structural Dynamics

The strategic placement of the isopropyl group at the N1 position serves a dual purpose: it increases the overall lipophilicity of the resulting pharmacophore (aiding in cell membrane permeability) and provides specific steric bulk that enhances binding affinity within the hydrophobic sub-pockets of target kinases (1)[1].

Quantitative Data Summary
PropertyValue / Specification
IUPAC Name 4-amino-1-(propan-2-yl)-1H-pyrazol-5-ol
CAS Registry Number 198885-82-4
Molecular Formula C₆H₁₁N₃O
Molecular Weight 141.17 g/mol
Typical Purity (Commercial) ≥ 95% (HPLC/GC)
Physical State Solid (often isolated as a hydrochloride salt for stability)
Tautomerism and Reactivity

The pyrazol-5-ol core exists in a dynamic tautomeric equilibrium with its pyrazolin-5-one counterpart. The presence of the electron-donating C4-amino group stabilizes the aromatic enol (pyrazol-5-ol) form. However, during electrophilic substitution (such as the initial nitrosation step of its synthesis), the active methine character of the C4 position in the keto-form drives the reaction forward. Understanding this causality is essential for controlling regioselectivity during functionalization.

Experimental Synthesis Protocol

Direct electrophilic amination of pyrazoles is notoriously difficult and low-yielding. Therefore, the synthesis of 4-amino-1-isopropyl-1H-pyrazol-5-ol relies on a robust three-step sequence: core formation, regioselective nitrosation, and catalytic reduction. This approach is highly atom-efficient and scalable (2)[2].

G N1 Isopropylhydrazine + Ethyl 3-oxopropanoate N2 1-Isopropyl-1H-pyrazol-5-ol (Core Formation) N1->N2 EtOH, Reflux (Condensation) N3 4-Nitroso-1-isopropyl -1H-pyrazol-5-ol (Nitrosation) N2->N3 NaNO2, AcOH, 0°C (Electrophilic Addition) N4 4-Amino-1-isopropyl -1H-pyrazol-5-ol (Reduction) N3->N4 H2, Pd/C, MeOH (Catalytic Hydrogenation)

Figure 1: Three-step synthetic workflow for 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

Step-by-Step Methodology
Step 1: Pyrazole Core Formation (Condensation)
  • Procedure: Suspend isopropylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in absolute ethanol. The sodium acetate acts as a mild base to liberate the free hydrazine. Add ethyl 3-oxopropanoate (1.05 eq) dropwise. Reflux the mixture for 4-6 hours.

  • Causality & Validation: The reaction initiates via imine formation followed by intramolecular cyclization. Self-Validation: Monitor via TLC (DCM:MeOH 9:1). The disappearance of the hydrazine (visualized via ninhydrin stain) and the appearance of a new UV-active spot confirms cyclization.

Step 2: Regioselective Nitrosation
  • Procedure: Dissolve the crude 1-isopropyl-1H-pyrazol-5-ol in glacial acetic acid and cool to 0–5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂, 1.2 eq) dropwise over 30 minutes.

  • Causality & Validation: Acetic acid serves as both the solvent and the proton source to generate the highly electrophilic nitrosonium ion (NO⁺). Strict temperature control (< 5 °C) is mandatory to prevent the decomposition of the nitroso intermediate and avoid oxidative cleavage of the pyrazole ring. Self-Validation: The reaction is self-indicating; the solution will rapidly transition to a deep, vibrant orange/red color, confirming the formation of the 4-nitroso derivative.

Step 3: Catalytic Reduction
  • Procedure: Transfer the 4-nitroso intermediate to a hydrogenation vessel. Dissolve in methanol and add 10% Pd/C (0.1 eq by weight). Purge the vessel with N₂ before introducing H₂ gas (1 atm). Stir vigorously at room temperature for 2-4 hours.

  • Causality & Validation: Catalytic hydrogenation is preferred over chemical reduction (e.g., Zn/AcOH) for pharmaceutical intermediates to avoid heavy metal contamination. Self-Validation: The deep red color of the nitroso compound will gradually fade to a pale yellow or colorless solution. Cessation of hydrogen uptake indicates reaction completion. Filter through Celite to remove the catalyst and concentrate in vacuo.

Applications in Medicinal Chemistry

The 4-amino-5-ol motif is a privileged scaffold in the synthesis of ATP-competitive kinase inhibitors (3)[3]. By reacting 4-amino-1-isopropyl-1H-pyrazol-5-ol with reagents like formamide, urea, or orthoesters, chemists can execute a cyclocondensation that yields pyrazolo[3,4-d]pyrimidines.

This fused bicyclic system mimics the adenine ring of ATP. The N1-isopropyl group projects into the hydrophobic region of the kinase ATP-binding pocket, significantly enhancing binding affinity and selectivity against targets such as BRAF, BTK, and JAK families.

Pathway S1 4-Amino-1-isopropyl -1H-pyrazol-5-ol S2 Cyclocondensation (Formamide/Urea) S1->S2 Scaffold Assembly S3 Pyrazolo[3,4-d]pyrimidine Scaffold S2->S3 Ring Closure S4 ATP-Binding Pocket Interaction S3->S4 Pharmacophore Matching S5 Targeted Kinase Inhibition S4->S5 Signal Disruption

Figure 2: Pathway from building block to targeted kinase inhibition via fused heterocycles.

Handling, Stability, and Storage

Due to the electron-rich nature of the 4-amino pyrazole ring, the free base is susceptible to slow air oxidation, which manifests as a gradual darkening of the solid (turning brown or purple).

  • Storage: It is highly recommended to convert the free base to its hydrochloride salt by bubbling dry HCl gas through an ethereal solution of the product. Store the salt in a tightly sealed, light-resistant container under an inert atmosphere (Argon or N₂) at -20 °C.

  • Analytical Characterization: Purity should be routinely verified via LC-MS (ESI+) showing the [M+H]⁺ peak at m/z 142.1, and ¹H NMR (DMSO-d₆) confirming the characteristic septet of the isopropyl CH proton and the singlet of the pyrazole C3-H.

References

  • BLD Pharm. "198885-82-4 | 4-Amino-1-isopropyl-1H-pyrazol-5-ol Product Specifications." bldpharm.com.
  • ACS Publications. "Identification of 1-(3-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea Hydrochloride (CEP-32496), a Highly Potent and Orally Efficacious Inhibitor of V-RAF." American Chemical Society.
  • ACS Publications. "4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity." Journal of Agricultural and Food Chemistry.

Sources

molecular weight and exact mass of 4-Amino-1-isopropyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 4-Amino-1-isopropyl-1H-pyrazol-5-ol

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

For researchers and professionals in the fields of chemistry, pharmacology, and drug development, a precise understanding of a molecule's fundamental properties is paramount. Among the most critical of these are molecular weight and exact mass. While often used interchangeably in general discussion, these two values are distinct and their appropriate application is crucial for experimental accuracy and regulatory compliance. This guide will provide an in-depth exploration of the molecular weight and exact mass of the heterocyclic compound 4-Amino-1-isopropyl-1H-pyrazol-5-ol, a molecule of interest in medicinal chemistry. We will delve into the theoretical underpinnings of these concepts, practical methodologies for their determination, and the implications for research and development.

1. Defining the Target Molecule: 4-Amino-1-isopropyl-1H-pyrazol-5-ol

To begin our analysis, we must first establish the precise chemical identity of 4-Amino-1-isopropyl-1H-pyrazol-5-ol. The systematic name defines a pyrazole ring system with specific substitutions. A pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Based on the IUPAC nomenclature:

  • 1-isopropyl : An isopropyl group is attached to the nitrogen atom at the first position of the pyrazole ring.

  • 4-Amino : An amino group (-NH₂) is located at the fourth position.

  • 5-ol : A hydroxyl group (-OH) is at the fifth position.

This leads to the molecular structure from which we can derive the molecular formula. By summing the constituent atoms, we arrive at the molecular formula: C₆H₁₁N₃O .

2. Molecular Weight vs. Exact Mass: A Critical Distinction

The terms molecular weight and exact mass are fundamental yet distinct concepts in chemistry and mass spectrometry. Understanding their differences is essential for accurate data interpretation and reporting.

  • Molecular Weight (or Average Molecular Mass) : This value is calculated using the weighted average atomic mass of each element, which accounts for the natural abundance of its stable isotopes on Earth. For instance, the atomic weight of carbon is approximately 12.011 amu, reflecting the presence of both ¹²C and ¹³C isotopes. The molecular weight is an essential value for gravimetric and stoichiometric calculations in the laboratory, such as preparing solutions of a specific molarity.

  • Exact Mass : This is the mass calculated by summing the masses of the most abundant isotope of each element in the molecule. For carbon, the most abundant isotope is ¹²C, for hydrogen it is ¹H, for nitrogen it is ¹⁴N, and for oxygen it is ¹⁶O. The exact mass is a theoretical value that is crucial in high-resolution mass spectrometry, where instruments are capable of measuring the mass of individual ions with high precision.

The distinction becomes particularly important in the analysis of unknown compounds or in metabolomics and proteomics, where the high precision of exact mass measurements allows for the determination of elemental composition.

3. Quantitative Data for 4-Amino-1-isopropyl-1H-pyrazol-5-ol

The following table summarizes the calculated molecular weight and exact mass for 4-Amino-1-isopropyl-1H-pyrazol-5-ol, based on its molecular formula C₆H₁₁N₃O.

ParameterValueCalculation Basis
Molecular Formula C₆H₁₁N₃ODeduced from chemical name
Molecular Weight 141.17 g/mol Sum of the average atomic masses of the constituent elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999)
Exact Mass 141.08986 DaSum of the masses of the most abundant isotopes (¹²C: 12.00000, ¹H: 1.00783, ¹⁴N: 14.00307, ¹⁶O: 15.99491)
Monoisotopic Mass 141.08986 DaThe exact mass of the molecule calculated using the mass of the most abundant isotope for each element. This is the value typically used in high-resolution mass spectrometry.

4. Experimental Determination: High-Resolution Mass Spectrometry

The theoretical values of molecular weight and exact mass are confirmed experimentally using mass spectrometry. For a non-volatile, polar molecule like 4-Amino-1-isopropyl-1H-pyrazol-5-ol, Electrospray Ionization-Mass Spectrometry (ESI-MS) is a highly suitable technique.

Experimental Workflow: ESI-MS Analysis

The following diagram outlines the typical workflow for determining the exact mass of 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

G cluster_0 Sample Preparation cluster_1 Infusion and Ionization cluster_2 Mass Analysis cluster_3 Data Processing prep1 Dissolve sample in a suitable solvent (e.g., Methanol/Water) prep2 Dilute to a final concentration of ~1 µg/mL prep1->prep2 infusion Infuse the sample solution into the ESI source via a syringe pump prep2->infusion ionization Apply a high voltage to generate charged droplets and then gas-phase ions infusion->ionization analyzer Transfer ions to a high-resolution mass analyzer (e.g., TOF or Orbitrap) ionization->analyzer detection Separate ions based on their mass-to-charge ratio (m/z) and detect analyzer->detection processing Process the raw data to obtain a high-resolution mass spectrum detection->processing comparison Compare the measured m/z with the theoretical exact mass of the protonated molecule [M+H]⁺ processing->comparison

Caption: Experimental workflow for determining the exact mass of 4-Amino-1-isopropyl-1H-pyrazol-5-ol using ESI-MS.

Protocol for Exact Mass Determination

  • Sample Preparation :

    • Accurately weigh approximately 1 mg of 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

    • Dissolve the sample in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.

    • Perform a serial dilution to obtain a final concentration of approximately 1 µg/mL. The final solvent should be compatible with ESI, often containing a small amount of formic acid (e.g., 0.1%) to promote protonation.

  • Instrumentation and Analysis :

    • Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.

    • Calibrate the instrument using a known standard to ensure high mass accuracy.

    • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire data in positive ion mode, as the amino and pyrazole nitrogen atoms are readily protonated. The expected ion would be the protonated molecule, [M+H]⁺.

  • Data Interpretation :

    • The expected m/z value for the protonated molecule [M+H]⁺ would be the monoisotopic mass of the neutral molecule plus the mass of a proton (1.00728 Da).

    • Theoretical m/z for [C₆H₁₁N₃O + H]⁺ = 141.08986 + 1.00728 = 142.09714 Da.

    • The high-resolution mass spectrometer should be able to measure this m/z value with a mass accuracy of less than 5 ppm (parts per million), providing strong evidence for the elemental composition of the molecule.

5. Applications in Drug Development and Research

The precise determination of molecular weight and exact mass is foundational in several areas of drug development and scientific research:

  • Compound Identification and Confirmation : In chemical synthesis, confirming that the desired product has been formed is essential. High-resolution mass spectrometry provides unambiguous confirmation of the elemental composition of a newly synthesized molecule.

  • Purity Assessment : Mass spectrometry can be used to identify impurities in a sample, even at very low levels.

  • Metabolism Studies : In drug metabolism studies, researchers track the biotransformation of a drug candidate in biological systems. The high precision of exact mass measurements allows for the identification of metabolites by determining their elemental composition.

  • Proteomics and Metabolomics : In these fields, thousands of molecules are analyzed simultaneously. Accurate mass measurements are critical for identifying proteins and metabolites from complex biological mixtures by matching experimental data to databases.

The distinction between molecular weight and exact mass is not merely academic; it has profound practical implications in scientific research and drug development. For 4-Amino-1-isopropyl-1H-pyrazol-5-ol (C₆H₁₁N₃O), the molecular weight (141.17 g/mol ) is the workhorse for routine laboratory preparations, while the exact mass (141.08986 Da) is the key to its unambiguous identification and characterization using high-resolution mass spectrometry. A thorough understanding and correct application of these fundamental concepts are indispensable for ensuring scientific integrity and advancing our knowledge of chemical and biological systems.

References

  • PubChem . National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. Retrieved from [Link]

  • de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. Retrieved from [Link]

A Comprehensive Technical Guide to the Safe Handling of 4-Amino-1-isopropyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, recognized for its presence in numerous pharmacologically active agents.[1][2] 4-Amino-1-isopropyl-1H-pyrazol-5-ol, a substituted pyrazole, represents a class of molecules with significant potential for synthetic functionalization due to its reactive amino and hydroxyl groups.[3][4] This guide serves as a critical resource for professionals handling this compound, providing a framework for safety and handling that is grounded in chemical principles and extrapolated from data on structurally analogous compounds. The objective is to move beyond mere compliance and foster a deep understanding of the material's hazards, enabling researchers to implement protocols that are both safe and scientifically sound.

Compound Profile and Hazard Identification

A thorough understanding of a compound's properties is the foundation of a robust safety protocol. While specific data for 4-Amino-1-isopropyl-1H-pyrazol-5-ol is not extensively published, a reliable hazard profile can be constructed by analyzing its structure and data from closely related pyrazole derivatives.

1.1. Physicochemical and Identifier Summary

PropertyValueSource
IUPAC Name 4-amino-1-(propan-2-yl)-1H-pyrazol-5-olInferred
CAS Number 118939-52-9[4]
Molecular Formula C6H10N2O[4]
Molecular Weight 126.16 g/mol [4]
Appearance Likely a solid at room temperature.[4]
Solubility Expected to have moderate solubility in polar organic solvents.[4]
Stability Stable under standard conditions, but may be sensitive to air, light, and moisture.[5][6] Pyrazole derivatives can exhibit browning upon oxidation.[7]

1.2. Hazard Analysis: GHS Classification by Analogy

Given the absence of a specific Safety Data Sheet (SDS), the following GHS classifications are inferred from structurally similar pyrazole compounds. This conservative approach is essential for ensuring a high margin of safety.

Hazard ClassGHS CategoryRationale and Representative Analogs
Skin Corrosion/Irritation Category 2Causes skin irritation. This is a common classification for amino- and hydroxy-substituted pyrazoles.[6][8][9][10][11]
Serious Eye Damage/Irritation Category 2 / 2ACauses serious eye irritation. The functional groups can be irritating to sensitive eye tissues.[6][8][9][10][11]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation if inhaled as a dust or aerosol.[9][10][11]
Acute Toxicity (Oral) Category 4 (Potential)The parent pyrazole is harmful if swallowed.[12] This potential should be considered for its derivatives.

1.3. Key Mechanistic Hazards: The "Why" Behind the Danger

  • Biological Activity: Pyrazole derivatives are designed to be biologically active.[1][2] This inherent reactivity means unintended exposure carries a risk of unforeseen physiological effects. The amino and hydroxyl groups can form hydrogen bonds and interact with biological receptors.

  • Chemical Reactivity: The nucleophilic amino group and the hydroxyl group make the molecule a versatile synthetic intermediate.[3] This also means it can react with incompatible materials, such as strong oxidizing agents, which could lead to a vigorous and potentially dangerous reaction.[5]

  • Oxidative Instability: Many pyrazole derivatives, particularly those with electron-donating groups like amines and hydroxyls, are susceptible to oxidation. This can be initiated by air or light and often manifests as a brown discoloration.[7] While this degradation may not be hazardous, it compromises sample purity and integrity.

The Hierarchy of Risk Control: A Foundational Approach

Effective safety management prioritizes systematic risk reduction. The hierarchy of controls is a framework that ranks safety interventions from most to least effective. Personal Protective Equipment (PPE) is the final line of defense, not the first.

cluster_0 Hierarchy of Controls Elimination Elimination (e.g., Remove the hazard) Substitution Substitution (e.g., Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (PPE) (e.g., Gloves, Goggles) Administrative->PPE

Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to a detailed SOP is crucial for minimizing exposure and ensuring experimental reproducibility.

3.1. Engineering Controls: Your Primary Barrier

  • Chemical Fume Hood: All manipulations of 4-Amino-1-isopropyl-1H-pyrazol-5-ol, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[13]

  • Safety Stations: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[8]

3.2. Personal Protective Equipment (PPE): The Last Line of Defense

The following PPE is mandatory to minimize exposure and ensure safety when handling this and similar pyrazole derivatives.[13]

Protective EquipmentSpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield is required if there is a significant risk of splashing.Protects eyes from splashes and dust, mitigating the risk of serious eye irritation.[6][14]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile). Change gloves immediately if they become contaminated.Prevents skin contact, addressing the risk of skin irritation.[8][10]
Skin and Body Protection A lab coat, fully buttoned. Closed-toe shoes are mandatory.Protects skin from accidental spills and contamination.[13]
Respiratory Protection Generally not required when working within a functional fume hood. If engineering controls are insufficient, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.Prevents inhalation of harmful dust or aerosols, addressing the risk of respiratory irritation.[13]

3.3. Step-by-Step Handling Protocol

  • Preparation:

    • Verify the chemical fume hood is operational (check airflow monitor).

    • Don all required PPE as specified in the table above.

    • Prepare your work area by lining it with absorbent, disposable bench paper.

    • Assemble all necessary equipment (spatulas, glassware, solvents) inside the hood.

  • Weighing and Transfer:

    • Tare a suitable container on a balance located within the fume hood or in a contained space.

    • Carefully transfer the required amount of the solid compound, avoiding the creation of dust.

    • Close the primary container tightly immediately after dispensing.

  • Dissolution:

    • Add the solvent to the vessel containing the weighed solid in a slow, controlled manner to avoid splashing.

    • If necessary, stir or sonicate the mixture within the hood to facilitate dissolution.

  • Post-Handling and Decontamination:

    • Wipe down the work surface and any equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the contaminated wipes in the solid chemical waste container.

    • Remove gloves and dispose of them in the designated waste stream.

    • Wash hands thoroughly with soap and water.[8][10][13]

Storage and Stability Management

Proper storage is critical for maintaining the chemical's integrity and preventing degradation.[7]

4.1. Optimal Storage Conditions

ParameterConditionRationale
Temperature Cool, dry place. Refrigeration (2-8°C) may be considered for long-term stability.Slows down potential degradation pathways.[7]
Atmosphere In a tightly closed container.[8][13] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[7][8]Protects from moisture and air, which can cause hydrolysis or oxidation.[7]
Light Protect from light by using an amber vial or storing it in a dark location.Prevents photodegradation.[3][7]
Container Original supplier container or a clearly labeled, appropriate alternative.Ensures proper identification and containment.

4.2. Incompatible Materials

Store this compound away from the following to prevent hazardous reactions:

  • Strong oxidizing agents[5]

  • Strong bases[5]

  • Strong reducing agents[5]

Emergency Procedures: A Plan for the Unexpected

Immediate and correct response to an exposure or spill is critical.

cluster_1 Chemical Exposure Response Start Exposure Occurs Decision Type of Exposure? Start->Decision Skin Skin Contact: - Remove contaminated clothing. - Wash area with soap and water for 15 min. Decision->Skin Skin Eye Eye Contact: - Immediately flush with eyewash for 15 min. - Remove contact lenses if possible. Decision->Eye Eye Inhalation Inhalation: - Move to fresh air. Decision->Inhalation Inhalation End Seek Immediate Medical Attention. Report incident to supervisor. Skin->End Eye->End Inhalation->End

Caption: A streamlined workflow for responding to chemical exposures.

5.1. First-Aid Measures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[6][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.[6][10]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[6][14]

5.2. Spill Management

For a small spill of solid material:

  • Evacuate non-essential personnel and ensure the area is well-ventilated (work within a fume hood if possible).

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like sand or vermiculite.

  • Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[11]

  • Decontaminate the spill area with an appropriate solvent and washcloths, disposing of them as hazardous waste.

Waste Disposal

Chemical waste must be handled as hazardous.

  • Dispose of unused material and contaminated items in a designated, properly labeled hazardous waste container.

  • Do not pour waste down the drain.[5][13]

  • All disposal must be in accordance with local, regional, and national environmental regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[13]

References

  • Essential Safety and Handling Guide for Methyl Pyrazole Derivatives. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfydFUEltPVt1evSXb8jMW2QHRy33acUqKWrspX9BVA_jH1oplWGvs24AulNlgUgbpOjQunq5MlE7vGlbsUf8iefmkORp1NF9bUGgzlzbGH7XHykn89S5RHDe31UBsdNb80FfokTOrCMV8ilLM7-MPTqopSfxu8dvN5893Q7gzsWYLMhSufTesU156GTS2TZGORkLI8XGVpe7hmrPtaKxo]
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  • 4-Isopropyl-1H-pyrazole hydrochloride. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2rNHiv8gFsV8H2d5EHGc2lkftVUBf4U1kG7-EvdOYrekn-aojD5MwyNcldu-uPQ8p2Pz_pOkRgp3XSL4qhRlcY8rrpbX_vHNoGaGWrWWHWrNd8HEwzKhvDJ7d5d8s8gZyDZ-sfDb3RkGkK2cft60m4qprT7yQ]
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An In-depth Technical Guide to the Predicted Solubility Profile of 4-Amino-1-isopropyl-1H-pyrazol-5-ol in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to 4-Amino-1-isopropyl-1H-pyrazol-5-ol and the Imperative of its Solubility Profile

4-Amino-1-isopropyl-1H-pyrazol-5-ol is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry due to its prevalence in a wide array of biologically active molecules. The pyrazole scaffold is a key pharmacophore in numerous approved drugs, highlighting its importance in drug discovery. The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical physicochemical parameter that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent. It governs ease of synthesis and purification, the feasibility of formulation strategies, and ultimately, the bioavailability of the drug. A comprehensive understanding of the solubility profile of 4-Amino-1-isopropyl-1H-pyrazol-5-ol is, therefore, paramount for its successful development.

Predicted Physicochemical Properties of 4-Amino-1-isopropyl-1H-pyrazol-5-ol

To establish a theoretical foundation for predicting the solubility of 4-Amino-1-isopropyl-1H-pyrazol-5-ol, its key physicochemical properties were calculated using computational tools based on its chemical structure (SMILES: CC(C)n1cc(N)c(O)n1).

PropertyPredicted ValueSignificance in Solubility
Molecular Weight 141.17 g/mol A relatively low molecular weight generally favors solubility.
logP (Octanol-Water Partition Coefficient) 0.85A positive logP value suggests a slight preference for lipophilic (non-polar) environments over hydrophilic (polar) ones, though the value is low enough to indicate significant water solubility is possible.
Topological Polar Surface Area (TPSA) 67.9 ŲA TPSA in this range suggests good potential for oral bioavailability and cell membrane permeability. It also indicates the presence of polar functional groups capable of hydrogen bonding.
Hydrogen Bond Donors 2The amino (-NH2) and hydroxyl (-OH) groups can donate hydrogen bonds, promoting solubility in protic solvents.
Hydrogen Bond Acceptors 3The nitrogen atoms in the pyrazole ring and the oxygen of the hydroxyl group can accept hydrogen bonds, enhancing solubility in a variety of solvents.
Predicted pKa (Acidic) ~8.5 - 9.5The hydroxyl group is predicted to have a weakly acidic pKa, suggesting it will be deprotonated at high pH.
Predicted pKa (Basic) ~3.5 - 4.5The amino group and the pyrazole ring nitrogens are predicted to have weakly basic pKa values, indicating they will be protonated at low pH.

Disclaimer: These values are computationally predicted and should be experimentally verified.

The Theoretical Underpinnings of Solubility: A Molecular Perspective

The adage "like dissolves like" is the cornerstone of solubility prediction. The solubility of a solute in a solvent is dictated by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

For 4-Amino-1-isopropyl-1H-pyrazol-5-ol, the key structural features influencing its solubility are:

  • The Polar Pyrazole Ring: The nitrogen atoms in the pyrazole ring contribute to its polarity and can act as hydrogen bond acceptors.

  • The Amino (-NH2) and Hydroxyl (-OH) Groups: These are highly polar functional groups capable of both donating and accepting hydrogen bonds. They are expected to have a dominant influence on the molecule's solubility in polar solvents.

  • The Isopropyl (-CH(CH3)2) Group: This is a non-polar, lipophilic group that will contribute to solubility in less polar organic solvents.

The presence of both polar, hydrogen-bonding groups and a non-polar alkyl group suggests that 4-Amino-1-isopropyl-1H-pyrazol-5-ol will exhibit a versatile solubility profile across a range of organic solvents.

Predicted Solubility Profile of 4-Amino-1-isopropyl-1H-pyrazol-5-ol in Common Organic Solvents

Based on the predicted physicochemical properties and the principles of solubility, the following is a qualitative prediction of the solubility of 4-Amino-1-isopropyl-1H-pyrazol-5-ol in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, Isopropanol, WaterHigh to ModerateThe amino and hydroxyl groups can form strong hydrogen bonds with the hydroxyl groups of these solvents. Water solubility is expected to be significant due to the polar nature of the molecule, though potentially limited by the isopropyl group.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), AcetonitrileHighThese solvents are highly polar and can act as strong hydrogen bond acceptors, readily interacting with the amino and hydroxyl groups of the solute. DMSO and DMF are often excellent solvents for pyrazole derivatives.[1]
Non-Polar Hexane, Toluene, DichloromethaneLow to Very LowThe non-polar nature of these solvents provides limited favorable interactions with the highly polar amino and hydroxyl groups of the solute. The energy required to break the strong intermolecular hydrogen bonds in the solid solute would not be compensated by weak van der Waals interactions with the solvent.

A Robust Experimental Protocol for Determining the Solubility Profile

The following section provides a detailed, step-by-step methodology for the experimental determination of the solubility of 4-Amino-1-isopropyl-1H-pyrazol-5-ol using the reliable shake-flask method.[2]

The Shake-Flask Method: The Gold Standard for Equilibrium Solubility

The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[3] It involves agitating an excess of the solid compound in the solvent for a sufficient time to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Detailed Experimental Workflow

Materials and Equipment:

  • 4-Amino-1-isopropyl-1H-pyrazol-5-ol (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm, compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Protocol:

  • Preparation of Saturated Solutions: a. Add an excess amount of solid 4-Amino-1-isopropyl-1H-pyrazol-5-ol to a series of glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment. b. Accurately add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: a. Tightly cap the vials to prevent solvent evaporation. b. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. c. Agitate the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time to reach equilibrium by taking samples at various time points (e.g., 4, 8, 24, 48, 72 hours) until the concentration of the solute in the supernatant remains constant.

  • Phase Separation: a. After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle. b. To separate the supernatant from the undissolved solid, two common methods can be used: i. Centrifugation: Centrifuge the vials at a high speed to pellet the solid material. ii. Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.45 µm syringe filter into a clean vial. Ensure the filter is chemically compatible with the solvent.

  • Quantification by HPLC: a. Prepare a series of standard solutions of 4-Amino-1-isopropyl-1H-pyrazol-5-ol of known concentrations in the respective solvents. b. Develop a suitable HPLC method for the quantification of the compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is a good starting point for pyrazole derivatives.[4] c. Inject the standard solutions to generate a calibration curve (peak area vs. concentration). d. Dilute the filtered supernatant from the solubility experiment with the appropriate solvent to a concentration that falls within the linear range of the calibration curve. e. Inject the diluted sample and determine its concentration from the calibration curve. f. Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.

Visualizing the Experimental Workflow

Solubility_Determination_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Add excess solid to vial B Add known volume of solvent A->B C Agitate at constant temperature (24-72h) B->C D Centrifuge or filter supernatant C->D F Dilute supernatant D->F E Prepare standards & calibration curve G Analyze by HPLC E->G F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination using the shake-flask method.

Strategies for Enhancing Solubility

Should 4-Amino-1-isopropyl-1H-pyrazol-5-ol exhibit poor solubility in a desired solvent system for a particular application, several strategies can be employed to enhance its solubility:

  • pH Adjustment: The presence of a basic amino group and a weakly acidic hydroxyl group makes the solubility of this compound pH-dependent in aqueous and partially aqueous systems.

    • In acidic conditions (low pH), the amino group will be protonated to form a more soluble salt.

    • In basic conditions (high pH), the hydroxyl group can be deprotonated to form a soluble phenolate-like salt.

  • Co-solvency: The use of a mixture of solvents can significantly enhance solubility. For example, adding a small amount of a highly polar solvent like DMSO or DMF to a less polar solvent in which the compound has low solubility can disrupt the crystal lattice energy of the solid and improve dissolution.

  • Salt Formation: Reacting the compound with a suitable acid or base to form a salt is a common and effective method to increase aqueous solubility. For 4-Amino-1-isopropyl-1H-pyrazol-5-ol, forming a hydrochloride or sulfate salt by reacting it with the corresponding acid could be a viable strategy.

  • Solid-State Modification: Techniques such as creating amorphous solid dispersions or co-crystals can also be explored to improve the dissolution rate and apparent solubility.

Conclusion

This technical guide provides a comprehensive predicted solubility profile for 4-Amino-1-isopropyl-1H-pyrazol-5-ol in a range of organic solvents. Based on its predicted physicochemical properties, the compound is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, and moderately to highly soluble in polar protic solvents such as methanol and ethanol. Its solubility in non-polar solvents is predicted to be low. The provided detailed experimental protocol for the shake-flask method offers a clear and reliable path for the empirical determination of its solubility. A thorough understanding and experimental verification of this solubility profile are crucial first steps in the successful development of 4-Amino-1-isopropyl-1H-pyrazol-5-ol for its potential applications in research and medicine.

References

  • Molinspiration Cheminformatics. (n.d.). Calculation of Molecular Properties. Retrieved from [Link]

  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • World Health Organization. (2015). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 992. Retrieved from [Link]

  • Dow Development Labs. (2021, May 8). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Retrieved from [Link]

  • Scribd. (n.d.). Bioactive Pyrazole Solvent Polarity | PDF. Retrieved from [Link]

  • World Health Organization. (2015). Annex 4: Protocol to conduct equilibrium solubility experiments. WHO.
  • U.S. EPA. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • UPSpace - University of Pretoria. (n.d.). A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized... Retrieved from [Link]

  • Semantic Scholar. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Retrieved from [Link]

  • American Pharmaceutical Review. (2025, December 11). Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration. Retrieved from [Link]

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spectroscopic data NMR and IR for 4-Amino-1-isopropyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Amino-1-isopropyl-1H-pyrazol-5-ol

Introduction

Molecular Structure and Tautomerism

The structure of 4-Amino-1-isopropyl-1H-pyrazol-5-ol contains several key functional groups: a pyrazole ring, an amino group, a hydroxyl group, and an isopropyl substituent. It is important to recognize that pyrazol-5-ones can exist in different tautomeric forms. The equilibrium between these tautomers is influenced by the solvent and the nature of the substituents.[3] For this analysis, we will consider the named structure, but researchers should be aware that other tautomers might be present in solution, potentially leading to more complex spectra than predicted here.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

  • Isopropyl Group (CH(CH₃)₂):

    • CH (methine): A septet is expected for the methine proton due to coupling with the six equivalent protons of the two methyl groups.[5] The chemical shift is anticipated to be in the range of δ 4.0-4.5 ppm, influenced by the adjacent nitrogen atom of the pyrazole ring.

    • CH₃ (methyl): A doublet will be observed for the six equivalent methyl protons, resulting from coupling with the single methine proton.[5] The chemical shift is predicted to be around δ 1.2-1.5 ppm.[6]

  • Pyrazole Ring (C₃-H): The pyrazole ring has one proton at the C3 position. This proton is expected to appear as a singlet with a chemical shift in the aromatic region, likely around δ 7.5-7.8 ppm.[7][8]

  • Labile Protons (NH₂ and OH):

    • NH₂ (amino): The two protons of the amino group will likely appear as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature, but can be expected in the range of δ 3.0-5.0 ppm.[9][10]

    • OH (hydroxyl): The hydroxyl proton will also be a broad singlet, with a chemical shift that is highly variable, potentially from δ 5.0 to as high as 10.0 ppm, depending on the extent of hydrogen bonding.[11]

    • D₂O Exchange: To confirm the identity of the NH₂ and OH signals, a D₂O exchange experiment can be performed. Upon adding a drop of deuterium oxide to the NMR sample, the signals corresponding to these exchangeable protons will disappear.[4]

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Isopropyl Group:

    • CH (methine): The methine carbon is expected to have a chemical shift in the range of δ 45-55 ppm.

    • CH₃ (methyl): The two equivalent methyl carbons will appear as a single signal around δ 20-25 ppm.

  • Pyrazole Ring:

    • C₃: This carbon, bearing a hydrogen atom, is predicted to be in the range of δ 135-145 ppm.

    • C₄: The carbon atom attached to the amino group (C4) will be shifted upfield due to the electron-donating nature of the nitrogen, likely appearing around δ 120-130 ppm.

    • C₅: The carbon atom bearing the hydroxyl group (C5) is expected to be significantly downfield, in the region of δ 155-165 ppm.[2]

Standard Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for pyrazole derivatives as it can help in observing the exchangeable N-H and O-H protons.[12]

  • Instrument Setup: Record the spectra on a 400 or 500 MHz NMR spectrometer.[12]

  • ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

  • 2D NMR (Optional but Recommended): Experiments like COSY, HSQC, and HMBC can be invaluable for unambiguous assignment of all proton and carbon signals, especially in cases of spectral overlap or complex coupling patterns.[4]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing & Analysis Prep Dissolve 5-10 mg in 0.6 mL DMSO-d6 Acq1H ¹H NMR Prep->Acq1H Acq13C ¹³C NMR Acq1H->Acq13C Acq2D 2D NMR (COSY, HSQC) Acq13C->Acq2D Proc Process Spectra (FT, Phasing, Baseline) Acq2D->Proc Assign Assign Signals Proc->Assign Structure Confirm Structure Assign->Structure

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

Predicted IR Spectrum
  • O-H and N-H Stretching: A broad band is expected in the region of 3100-3500 cm⁻¹ due to the overlapping stretching vibrations of the O-H and N-H bonds. The broadness is a result of hydrogen bonding.[1]

  • C-H Stretching:

    • Aromatic/Heteroaromatic C-H: A weak to medium absorption just above 3000 cm⁻¹ is expected for the C-H stretch of the pyrazole ring.

    • Aliphatic C-H: Absorptions in the range of 2850-3000 cm⁻¹ will be present due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the isopropyl group.[13]

  • C=C and C=N Stretching: The pyrazole ring will exhibit characteristic stretching vibrations for C=C and C=N bonds in the fingerprint region, typically between 1400-1650 cm⁻¹.[3][14]

  • N-H Bending: The bending vibration of the amino group is expected to appear around 1600-1650 cm⁻¹.

  • C-O Stretching: A strong absorption for the C-O single bond stretch is anticipated in the range of 1200-1300 cm⁻¹.

  • C-N Stretching: The C-N stretching vibration of the amino group and the pyrazole ring will likely appear in the 1250-1350 cm⁻¹ region.[14]

Standard Experimental Protocol for IR Spectroscopy (ATR-FTIR)
  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrumental interferences.[3]

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-600 cm⁻¹ to improve the signal-to-noise ratio.[3]

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

IR_Workflow Start Start Background Record Background Spectrum Start->Background Sample Place Sample on ATR Crystal Background->Sample Acquire Acquire Spectrum (16-32 scans) Sample->Acquire Process Generate Final Transmittance Spectrum Acquire->Process Analyze Identify Functional Group Bands Process->Analyze End End Analyze->End

Caption: Workflow for ATR-FTIR analysis.

Integrated Spectroscopic Data Summary

The combination of NMR and IR data provides a comprehensive picture of the molecular structure. The following table summarizes the predicted key spectroscopic data for 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

Technique Feature Predicted Position Assignment
¹H NMR Doublet~1.3 ppm-CH(CH₃ )₂
Septet~4.2 ppm-CH (CH₃)₂
Broad Singlet3.0-5.0 ppm-NH₂
Broad Singlet5.0-10.0 ppm-OH
Singlet~7.6 ppmPyrazole C₃-H
¹³C NMR Signal~22 ppm-CH(C H₃)₂
Signal~50 ppm-C H(CH₃)₂
Signal~125 ppmC ₄-NH₂
Signal~140 ppmC ₃-H
Signal~160 ppmC ₅-OH
IR Broad Band3100-3500 cm⁻¹O-H and N-H Stretch
Medium Bands2850-3000 cm⁻¹Aliphatic C-H Stretch
Sharp Bands1400-1650 cm⁻¹C=C and C=N Stretch
Strong Band1200-1300 cm⁻¹C-O Stretch

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of 4-Amino-1-isopropyl-1H-pyrazol-5-ol using ¹H NMR, ¹³C NMR, and IR spectroscopy. By understanding the expected chemical shifts, coupling patterns, and absorption frequencies, researchers can confidently interpret their experimental data to confirm the synthesis and purity of this and related pyrazole derivatives. The provided protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results.

References

  • University of California, Davis. "Common 1H NMR Splitting Patterns." Chem 210A, Fall 2007.
  • Ribeiro, C., et al. "Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix." Molecules, 2021. Available at: [Link]

  • Zaharia, V., et al. "Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents." Molecules, 2023. Available at: [Link]

  • Ribeiro, C., et al. "Experimental IR spectra of 3(5)-aminopyrazole isolated in Xe and Ar..." ResearchGate, 2021. Available at: [Link]

  • Al-Amiery, A. A., et al. "Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives." Journal of Chemical and Pharmaceutical Research, 2013. Available at: [Link]

  • El-Gazzar, A. B. A., et al. "Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives." Polycyclic Aromatic Compounds, 2023. Available at: [Link]

  • Singh, P., et al. "Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches." New Journal of Chemistry, 2022. Available at: [Link]

  • Patel, H., et al. "SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES." International Journal of Pharmaceutical Sciences and Research, 2013. Available at: [Link]

  • Al-Zaydi, K. M. "Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives." IntechOpen, 2016. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. "Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH." RSC Advances, 2023. Available at: [Link]

  • ResearchGate. "FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au)." ResearchGate, 2020. Available at: [Link]

  • Al-Hourani, B. J., et al. "Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations." ACS Omega, 2017. Available at: [Link]

  • University of Ottawa NMR Facility Blog. "Second Order 1H NMR Spectra of Isopropyl Groups." 2008. Available at: [Link]

  • Dhonnar, S. L., et al. "Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet." Der Pharma Chemica, 2016. Available at: [Link]

  • Jimeno, M. L., et al. "1H and 13C NMR study of perdeuterated pyrazoles." Magnetic Resonance in Chemistry, 1997. Available at: [Link]

  • University of Wisconsin. "NMR: Novice Level, Spectrum 3." Available at: [Link]

  • ResearchGate. "(PDF) 1H and 13C NMR study of perdeuterated pyrazoles." 2026. Available at: [Link]

  • Chegaev, K., et al. "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." Molecules, 2022. Available at: [Link]

  • National Institute of Standards and Technology. "1H-Pyrazole." NIST WebBook. Available at: [Link]

  • SpectraBase. "Pyrazole - Optional[FTIR] - Spectrum - SpectraBase." Available at: [Link]

  • University of Puget Sound. "H-NMR Familiar Groups that are Easy to Recognize.
  • PubChem. "Isopropyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate." National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. "ChemInform Abstract: Amphiphile Catalyzed Selective Synthesis of 4-Amino Alkylated-1H-pyrazol-5-ol via Mannich Aromatization Preferred to the Knoevenagel—Michael Type Reaction in Water." 2010. Available at: [Link]

  • SciELO Colombia. "Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine." 2014. Available at: [Link]

  • ResearchGate. "(PDF) Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies." 2025. Available at: [Link]

  • University of Wisconsin-Madison. "CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • ResearchGate. "1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III." 2016. Available at: [Link]

Sources

An In-Depth Technical Guide to the Thermal Stability and Melting Point of 4-Amino-1-isopropyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the thermal stability and melting point of 4-Amino-1-isopropyl-1H-pyrazol-5-ol. In the absence of direct experimental data for this specific molecule, this document synthesizes information from related pyrazole derivatives and outlines the critical experimental protocols necessary for its full thermal characterization. By detailing methodologies for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and capillary melting point determination, this guide serves as an essential resource for researchers engaged in the synthesis, handling, and application of this compound.

Introduction and Predicted Thermal Behavior

4-Amino-1-isopropyl-1H-pyrazol-5-ol belongs to the pyrazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science. The thermal stability and melting point are fundamental physical properties that dictate the compound's storage, formulation, and application conditions.

The thermal decomposition of pyrazole derivatives can proceed through various pathways, including ring-opening reactions and the elimination of substituents.[4][5][6] For 4-Amino-1-isopropyl-1H-pyrazol-5-ol, potential decomposition mechanisms could involve the loss of the amino or isopropyl groups, or cleavage of the pyrazole ring itself at elevated temperatures.

Given the potential instability, a thorough experimental evaluation of the thermal properties of 4-Amino-1-isopropyl-1H-pyrazol-5-ol is crucial for its safe handling and use. The following sections provide detailed protocols for the essential analytical techniques required for this characterization.

Experimental Determination of Thermal Properties

The following experimental protocols are standard methods for determining the thermal stability and melting point of organic compounds.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point, enthalpy of fusion, and decomposition temperature of a compound.[7][8]

Objective: To determine the melting point and decomposition temperature of 4-Amino-1-isopropyl-1H-pyrazol-5-ol, as well as the enthalpy of these transitions.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).[9]

  • Sample Preparation: Accurately weigh 2-10 mg of the dried, powdered sample into a Tzero hermetic aluminum pan.[10] Place the corresponding lid on the pan and seal it.

  • Experimental Conditions:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.[11]

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25 °C to 400 °C).[11]

  • Data Analysis:

    • The melting point is determined as the onset temperature of the endothermic melting peak.

    • The decomposition is typically observed as an exothermic event following the melting. The onset of this exotherm indicates the decomposition temperature.

    • Integrate the area under the peaks to determine the enthalpy of fusion and decomposition.

Workflow for Differential Scanning Calorimetry (DSC)

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-10 mg of sample pan Place in aluminum pan weigh->pan seal Hermetically seal pan pan->seal load Load sample and reference pans seal->load purge Purge with N2 load->purge heat Heat at constant rate (e.g., 10 °C/min) purge->heat thermogram Generate Thermogram heat->thermogram melting Determine Melting Point (Endotherm Onset) thermogram->melting decomp Determine Decomposition Temp (Exotherm Onset) thermogram->decomp

Caption: Workflow for DSC analysis of 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition profiles.[12][13][14][15]

Objective: To determine the thermal stability and decomposition profile of 4-Amino-1-isopropyl-1H-pyrazol-5-ol by monitoring its mass loss upon heating.

Experimental Protocol:

  • Instrument Calibration: Ensure the TGA instrument's balance and temperature sensors are properly calibrated.

  • Sample Preparation: Weigh approximately 5-10 mg of the sample into a ceramic or aluminum crucible.[16]

  • Experimental Conditions:

    • Place the crucible in the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a continuous flow of an inert gas like nitrogen.[3]

  • Data Analysis:

    • The TGA thermogram will show the percentage of weight loss versus temperature.

    • The onset temperature of weight loss indicates the beginning of decomposition.

    • The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is maximal.

Workflow for Thermogravimetric Analysis (TGA)

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of sample crucible Place in crucible weigh->crucible load Load crucible into furnace crucible->load heat Heat at constant rate in N2 atmosphere load->heat thermogram Generate TGA/DTG Curves heat->thermogram onset Determine Onset of Weight Loss thermogram->onset profile Analyze Decomposition Profile thermogram->profile

Caption: Workflow for TGA of 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

Capillary Melting Point Determination

This is a classical and widely used method for determining the melting point of a crystalline solid.[17][18]

Objective: To visually determine the melting range of 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

Experimental Protocol:

  • Sample Preparation: Ensure the sample is dry and finely powdered.[19]

  • Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[20]

  • Measurement:

    • Place the capillary tube in a melting point apparatus.[17]

    • Heat the sample rapidly to about 10-15 °C below the expected melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.[19]

    • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting). This range is the melting point.

Data Interpretation and Expected Results

The data from the thermal analyses will provide a comprehensive profile of the thermal properties of 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

ParameterAnalytical TechniqueExpected Information
Melting Point DSC, Capillary MethodA sharp melting range is indicative of a pure compound.
Enthalpy of Fusion DSCThe energy required to melt the solid.
Decomposition Temperature DSC, TGAThe temperature at which the compound begins to chemically degrade.
Decomposition Profile TGAThe number of decomposition steps and the mass loss at each step.

Safety and Handling of Pyrazole Derivatives

Given the potential for thermal instability and the general reactivity of pyrazole derivatives, appropriate safety precautions are essential.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling pyrazole compounds.[1][21][22][23][24]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][21]

  • Storage: Store 4-Amino-1-isopropyl-1H-pyrazol-5-ol in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[2] Storage under an inert atmosphere (e.g., argon or nitrogen) may be necessary to prevent oxidation.[2]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Safe_Handling start Start assess Assess Hazards (Review SDS) start->assess ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess->ppe handle Handle in Fume Hood ppe->handle storage Store Properly (Cool, Dry, Inert Atmosphere) handle->storage dispose Dispose of Waste Correctly storage->dispose end End dispose->end

Sources

mechanism of action of 4-Amino-1-isopropyl-1H-pyrazol-5-ol derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanism of Action of 4-Amino-1-isopropyl-1H-pyrazol-5-ol Derivatives and Related Analogs

Executive Summary

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Among these, derivatives of 4-amino-1-isopropyl-1H-pyrazol-5-ol and its structural analogs have emerged as a versatile class with significant therapeutic potential. This guide provides a detailed exploration of their primary mechanisms of action, which are predominantly centered on two key modalities: potent antioxidant and radical scavenging activity, and targeted inhibition of protein kinases. Drawing from the perspective of a Senior Application Scientist, this document synthesizes mechanistic insights with the practical, validated experimental workflows required to elucidate these actions. We will dissect the causal relationships between chemical structure and biological function, providing detailed protocols for essential assays and summarizing key structure-activity relationship (SAR) data. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.

Introduction: The 4-Aminopyrazole Scaffold

The five-membered heterocyclic pyrazole ring is a cornerstone of drug design, valued for its synthetic accessibility and diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The 4-aminopyrazol-5-ol chemotype is of particular interest due to its structural analogy to Edaravone, a potent antioxidant used clinically.[5] The tautomerization of the pyrazolone C=O group generates a phenolic hydroxyl, which is a key structural feature for scavenging free radicals.[5]

Furthermore, the 4-aminopyrazole framework serves as an exceptional bioisostere and foundational structure for designing highly specific protein kinase inhibitors.[1] The amino group at the C4 position is strategically positioned to form critical hydrogen bond interactions within the ATP-binding pocket of various kinases, a feature leveraged in the development of targeted cancer therapies.[1][6] This dual potential for antioxidant and kinase inhibitory activity makes this scaffold a compelling subject for in-depth mechanistic investigation.

Core Mechanisms of Action

The biological effects of 4-Amino-1-isopropyl-1H-pyrazol-5-ol derivatives can be primarily attributed to their ability to either neutralize damaging reactive oxygen species (ROS) or to selectively interfere with critical cell signaling pathways by inhibiting protein kinases.

Mechanism I: Antioxidant and Radical Scavenging Activity

A primary mechanism for this class of compounds, especially those retaining the pyrazol-5-ol moiety, is their function as potent antioxidants. This activity is critical for treating pathologies associated with high oxidative stress.[5]

The antioxidant capacity of 4-aminopyrazol-5-ols is intrinsically linked to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The phenolic hydroxyl group, present in the enol tautomer, is the principal active site for this function. Two predominant mechanisms are at play[5]:

  • Hydrogen Atom Transfer (HAT): The pyrazolol donates its hydroxyl hydrogen atom to a radical, thereby quenching it. The resulting pyrazole radical is stabilized by resonance. This mechanism is evaluated using assays like the Oxygen Radical Absorbance Capacity (ORAC) test.[5]

  • Single Electron Transfer (SET): The compound transfers an electron to the radical, forming a radical cation. This mechanism is assessed by assays such as the Trolox Equivalence Antioxidant Capacity (ABTS) and Ferric Reducing Antioxidant Power (FRAP) tests.[5]

Quantum mechanical calculations have shown that 4-aminopyrazolols possess lower ionization potentials compared to their precursor molecules, which is consistent with their higher antioxidant activities observed in SET-based assays.[5]

G cluster_0 Radical Scavenging Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) Compound 4-Aminopyrazol-5-ol (R-OH) HAT_Pathway Compound donates H• Compound->HAT_Pathway H• transfer SET_Pathway Compound donates e- Compound->SET_Pathway e- transfer Radical Free Radical (X•) Radical->HAT_Pathway Radical->SET_Pathway Quenched_HAT Quenched Radical (XH) HAT_Pathway->Quenched_HAT Compound_Radical Compound Radical (R-O•) HAT_Pathway->Compound_Radical Quenched_SET Radical Anion (X•-) SET_Pathway->Quenched_SET Compound_Cation Compound Radical Cation (R-OH•+) SET_Pathway->Compound_Cation

Figure 1: Antioxidant mechanisms of 4-aminopyrazol-5-ol.

The antioxidant potential is quantified using a panel of in vitro assays. Studies on Edaravone analogs demonstrated that 4-aminopyrazol-5-ols are significantly more active antioxidants than their 4-hydroxyiminopyrazol-5-one precursors.[5]

Compound/AssayABTS (TEAC)FRAP (TE)ORAC (TE)
APH (Lead Compound) 0.930.984.39
Trolox (Standard) 1.001.001.00
Edaravone ~1.00--
Table 1: Comparative antioxidant activity of a lead 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH) versus the standard Trolox. Data sourced from[5]. TEAC = Trolox Equivalent Antioxidant Capacity; TE = Trolox Equivalents.
Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is adapted from methodologies described for pyrazole derivatives.[7]

Objective: To measure the capacity of a test compound to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • Test compound (4-Amino-1-isopropyl-1H-pyrazol-5-ol derivative)

  • DPPH (Sigma-Aldrich)

  • Methanol (HPLC grade)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) for standard curve

  • 96-well microplate

  • Spectrophotometer (plate reader) capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of Solutions:

    • Prepare a 65 µM solution of DPPH in methanol. Keep this solution protected from light.

    • Prepare a stock solution of the test compound in methanol (e.g., 1 mg/mL).

    • Prepare a series of dilutions of the test compound from the stock solution.

    • Prepare a series of Trolox standards for the calibration curve (e.g., 20 to 200 mg/L).

  • Assay Protocol:

    • To a 96-well plate, add 10 µL of the test compound dilution (or Trolox standard/methanol blank).

    • Add 190 µL of the 65 µM DPPH solution to each well.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution with methanol blank, and Abs_sample is the absorbance with the test compound.

    • The results can be expressed as an IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) or as Trolox equivalents based on the standard curve.[7]

Mechanism II: Protein Kinase Inhibition

The 4-aminopyrazole scaffold is a highly effective framework for developing ATP-competitive inhibitors of protein kinases, which are critical targets in oncology and inflammatory diseases.[1] The N1-isopropyl group, in particular, can provide beneficial hydrophobic interactions in the kinase active site.

Abnormal activation of protein kinases, such as Janus kinases (JAKs) or REarranged during Transfection (RET) kinase, can drive tumor cell proliferation and survival.[6][8] 4-aminopyrazole derivatives are designed to fit into the ATP-binding pocket of these kinases.

  • Key Interactions: The core structure typically engages the kinase hinge region via hydrogen bonds, often involving the 4-amino group. The pyrazole ring and its substituents then occupy adjacent hydrophobic pockets, conferring both potency and selectivity.[1]

  • JAK/STAT Pathway: The JAK/STAT signaling pathway is crucial for cytokine-mediated cell growth and differentiation.[6] Constitutive activation of JAKs is linked to myeloproliferative neoplasms and other cancers. 4-amino-(1H)-pyrazole derivatives have been designed to potently inhibit JAK1, JAK2, and JAK3, thereby blocking the downstream phosphorylation of STAT proteins and inhibiting tumor cell proliferation.[6]

  • RET Kinase Pathway: Activating mutations in the RET proto-oncogene are common in thyroid and lung cancers. A specific 5-amino-1-isopropyl-1H-pyrazole derivative was identified as a highly selective and metabolically stable RET kinase inhibitor, effectively suppressing the growth of cancer cells harboring RET mutations.[8]

G cluster_1 Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (p) pSTAT p-STAT (Dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene Target Gene Transcription Proliferation Cell Proliferation, Survival, Inflammation Gene->Proliferation Inhibitor 4-Aminopyrazole Derivative Inhibitor->JAK INHIBITS (ATP-competitive)

Figure 2: Inhibition of the JAK/STAT signaling pathway.

The efficacy of these compounds as kinase inhibitors is determined through enzymatic assays and confirmed in cell-based models.

CompoundTarget KinaseEnzymatic IC50 (nM)Cell LineCellular IC50 (µM)
Compound 3f JAK13.4HEL1.3
Compound 3f JAK22.2K5621.6
Compound 3f JAK33.5MOLT41.4
Compound 15l RET (wild-type)44TT cells0.09
Compound 15l RET (V804M mutant)252Ba/F3-RET-V804M0.49
Table 2: Potency of representative 4-aminopyrazole derivatives against target kinases and cancer cell lines. Data for JAK inhibitor 3f sourced from[6]. Data for RET inhibitor 15l (a 5-amino-1-isopropyl analog) sourced from[8].
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a general method for assessing kinase activity, adaptable for targets like JAKs or RET, based on quantifying ATP consumption.

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant human kinase (e.g., JAK2, RET)

  • Kinase-specific substrate peptide

  • Test compound (4-aminopyrazole derivative)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multilabel plate reader capable of measuring luminescence

Procedure:

  • Kinase Reaction:

    • Prepare a reaction buffer containing the kinase and its specific substrate.

    • Add serial dilutions of the test compound (or DMSO as a vehicle control) to the wells.

    • Initiate the kinase reaction by adding an ATP solution at a concentration near its Km for the enzyme.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion Measurement:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the newly generated ADP back to ATP, which is then used by luciferase to generate a light signal. Incubate for 30 minutes.

  • Measurement:

    • Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus reflects the kinase activity.

  • Calculation:

    • Normalize the data using controls (no enzyme for 100% inhibition, DMSO for 0% inhibition).

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 4-aminopyrazole scaffold has yielded critical insights into the structural requirements for both antioxidant and kinase inhibitory activities.

  • N1-Substituent: The 1-isopropyl group, as specified in the topic, is well-tolerated and often engages a hydrophobic pocket in kinase active sites.[8] In antioxidant analogs, substitution with a phenyl ring can significantly enhance activity.[5]

  • C3-Substituent: For antioxidant activity, small alkyl groups (e.g., methyl) or trifluoromethyl groups are effective.[5] For kinase inhibitors, this position is often used to attach larger aromatic or heterocyclic moieties to gain potency and selectivity.[6]

  • C4-Amino Group: This group is often crucial for kinase inhibition, forming key hydrogen bonds.[1][6] For antioxidant activity, its presence is a defining feature of the 4-aminopyrazol-5-ol class.[5]

  • C5-Substituent: In the pyrazol-5-ol series, the hydroxyl group (in its enol form) is essential for antioxidant activity.[5] In other kinase inhibitor scaffolds, this position can be substituted with various groups to fine-tune properties.

G Start Compound Synthesis (4-Aminopyrazole Derivative) Screening Primary Activity Screening Start->Screening Antioxidant Antioxidant Assays (DPPH, ORAC, ABTS) Screening->Antioxidant Hypothesis: Antioxidant Kinase Kinase Panel Screen (Broad Profiling) Screening->Kinase Hypothesis: Kinase Inhibitor Mech_Validation Mechanism Validation Antioxidant->Mech_Validation Kinase->Mech_Validation IC50_AOX Determine IC50 / TEAC for Antioxidant Activity Mech_Validation->IC50_AOX IC50_Kinase Determine IC50 for Hit Kinase(s) Mech_Validation->IC50_Kinase Cell_Assay Cell-Based Assays IC50_AOX->Cell_Assay IC50_Kinase->Cell_Assay Proliferation Cell Proliferation Assay (e.g., MTT on Cancer Lines) Cell_Assay->Proliferation Target_Engagement Target Engagement Assay (e.g., Western Blot for p-STAT) Cell_Assay->Target_Engagement Conclusion Mechanistic Conclusion Proliferation->Conclusion Target_Engagement->Conclusion

Figure 4: Workflow for mechanistic characterization.

Conclusion and Future Directions

Derivatives of 4-amino-1-isopropyl-1H-pyrazol-5-ol represent a highly adaptable and pharmacologically potent class of molecules. Their mechanisms of action are well-defined, primarily revolving around robust radical scavenging and specific protein kinase inhibition. The structural features responsible for these activities are understood, allowing for rational design and optimization.

Future research in this area should focus on:

  • Multi-Target Agents: Designing single molecules that effectively combine potent antioxidant activity with inhibition of a kinase relevant to an oxidative stress-related disease (e.g., neuroinflammation or cancer). [9]* Selectivity Profiling: For kinase inhibitors, comprehensive screening against wide kinase panels is necessary to ensure selectivity and minimize off-target effects. [8]* Pharmacokinetic Optimization: Efforts to improve metabolic stability, solubility, and oral bioavailability will be crucial for translating potent lead compounds into clinical candidates. [8] By leveraging the foundational understanding outlined in this guide, researchers can continue to develop novel and effective therapeutics based on this privileged chemical scaffold.

References

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  • Geidarov, R. K., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7806. [Link]

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  • Kumar, D., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 86, 466-474. [Link]

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  • Gomha, S. M., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 14(13), 9037-9061. [Link]

  • Li, W., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3749. [Link]

  • Wang, L., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 784-789. [Link]

  • Schenone, S., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. Molecules, 29(9), 2199. [Link]

  • Sayed, G. H., et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry, 59(4), 663-672. [Link]

  • Academic Strive. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. [Link]

  • Kumar, D., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Pharmaceuticals, 15(12), 1542. [Link]

  • Li, T. K., & Theorell, H. (1969). Human liver alcohol dehydrogenase: inhibition by pyrazole and pyrazole analogs. Acta Chemica Scandinavica, 23, 892-902. [Link]

  • Abdul-Majeed, S. Z., et al. (2022). Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as anti-cancer agents. Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(4), 1-9. [Link]

  • Rajasheker, K. V., et al. (2024). Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. Scientific Reports, 14(1), 10189. [Link]

  • Ilas, J., & Turel, I. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(14), 11467. [Link]

  • Gürsoy, E., & Güzeldemirci, N. Ü. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Current Topics in Medicinal Chemistry, 16(29), 3463-3490. [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]

  • Khanye, S. D., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Molecules, 29(6), 1361. [Link]

  • Yoon, H., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1145-1155. [Link]

  • El-Gamal, M. I., et al. (2023). 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives as novel multi-target anti-inflammatory agents endowed with inhibitory activity against COX-2, 5-LOX and carbonic anhydrase: Design, synthesis, and biological assessments. European Journal of Medicinal Chemistry, 250, 115180. [Link]

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Sources

crystallographic data for 4-Amino-1-isopropyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic Analysis of 4-Amino-1-isopropyl-1H-pyrazol-5-ol

Foreword

This guide provides a comprehensive technical overview of the crystallographic analysis of 4-Amino-1-isopropyl-1H-pyrazol-5-ol. As a Senior Application Scientist, the following sections are structured to deliver not just procedural steps, but also the underlying scientific rationale, ensuring a robust and reproducible experimental design. This document is intended for researchers, scientists, and drug development professionals who are engaged in the structural characterization of novel chemical entities. While the crystallographic data presented herein is a representative example for a compound of this class, the methodologies and interpretations are grounded in established scientific principles.

Introduction to 4-Amino-1-isopropyl-1H-pyrazol-5-ol

4-Amino-1-isopropyl-1H-pyrazol-5-ol belongs to the pyrazole class of heterocyclic compounds. Pyrazoles are a well-regarded pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities including anti-inflammatory, analgesic, and antimicrobial effects.[1] The specific structural features of an amino group at the 4-position and a hydroxyl group at the 5-position suggest potential for antioxidant activity, analogous to the clinically used antioxidant Edaravone.[2] The isopropyl substituent at the 1-position influences the compound's lipophilicity and may play a role in its interaction with biological targets.

A definitive understanding of the three-dimensional structure of 4-Amino-1-isopropyl-1H-pyrazol-5-ol through single-crystal X-ray diffraction is paramount for several reasons:

  • Structure-Activity Relationship (SAR) Studies: Precise bond lengths, bond angles, and torsion angles provide the foundational data for computational modeling and SAR studies, aiding in the design of more potent and selective derivatives.

  • Polymorphism Screening: The solid-state packing and intermolecular interactions revealed by crystallography are crucial for identifying and characterizing different polymorphic forms, which can have significant implications for the compound's solubility, stability, and bioavailability.

  • Drug-Receptor Interactions: A high-resolution crystal structure can be used for docking studies to predict and understand the binding modes of the molecule with its biological targets.

Synthesis and Crystallization

The successful acquisition of high-quality single crystals is the cornerstone of any crystallographic study. The following protocol outlines a plausible synthetic route and crystallization methodology for 4-Amino-1-isopropyl-1H-pyrazol-5-ol, based on established methods for related compounds.[2][3][4]

Synthetic Protocol

The synthesis of 4-Amino-1-isopropyl-1H-pyrazol-5-ol can be approached via a multi-step process, beginning with the condensation of a hydrazine derivative with a β-ketoester, followed by nitrosation and subsequent reduction.

Step 1: Synthesis of 1-isopropyl-3-aminocrotonate A mixture of ethyl acetoacetate and isopropylhydrazine is refluxed in ethanol to yield the corresponding hydrazone, which is then cyclized to the pyrazole derivative.

Step 2: Nitrosation of the pyrazole derivative The product from Step 1 is treated with sodium nitrite in an acidic medium to introduce a nitroso group at the 4-position.

Step 3: Reduction of the nitroso group The 4-nitroso-pyrazole is then reduced to the corresponding 4-amino derivative. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

Crystallization Workflow

The generation of diffraction-quality single crystals is often a matter of empirical screening of various conditions. The following workflow is a systematic approach to this process.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Screening cluster_analysis Crystallographic Analysis synthesis Synthesized Compound purification Purification (HPLC) synthesis->purification characterization Characterization (NMR, MS) purification->characterization solvent_screening Solvent System Screening (e.g., Ethanol, Acetone, Ethyl Acetate) characterization->solvent_screening method_screening Method Screening (Slow Evaporation, Vapor Diffusion, Cooling) solvent_screening->method_screening optimization Optimization of Conditions method_screening->optimization data_collection X-ray Data Collection optimization->data_collection structure_solution Structure Solution & Refinement data_collection->structure_solution validation Structure Validation structure_solution->validation

Caption: Experimental workflow for obtaining the crystal structure.

Optimized Crystallization Protocol
  • Dissolution: Dissolve 10-20 mg of purified 4-Amino-1-isopropyl-1H-pyrazol-5-ol in a minimal amount of hot ethanol (approximately 2-3 mL).

  • Slow Evaporation: Place the solution in a small, loosely covered vial to allow for slow evaporation of the solvent at room temperature.

  • Crystal Growth: Monitor the vial for the formation of single crystals over a period of several days to a week.

Crystallographic Data and Structure Analysis

The following table summarizes hypothetical, yet representative, .

Parameter Value
Chemical FormulaC6H11N3O
Formula Weight141.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.521(2)
b (Å)10.113(3)
c (Å)9.456(2)
α (°)90
β (°)105.34(1)
γ (°)90
Volume (ų)785.1(3)
Z4
Calculated Density (g/cm³)1.194
Absorption Coefficient (μ)0.086 mm⁻¹
F(000)304
Crystal Size (mm³)0.25 x 0.18 x 0.15
Temperature (K)293(2)
Radiation (Å)MoKα (λ = 0.71073)
Reflections Collected5678
Independent Reflections1456 [R(int) = 0.021]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.123
R indices (all data)R₁ = 0.058, wR₂ = 0.135
Goodness-of-fit on F²1.05
Molecular Structure

The crystal structure would be expected to reveal a nearly planar pyrazole ring. The amino and hydroxyl groups would likely be involved in an extensive network of intermolecular hydrogen bonds, which would govern the crystal packing. The isopropyl group, being non-polar, would likely be oriented to minimize steric hindrance and participate in weaker van der Waals interactions.

Supramolecular Assembly

The hydrogen bonding capabilities of the amino and hydroxyl groups are expected to be the dominant forces in the crystal packing. A common motif for pyrazoles is the formation of hydrogen-bonded dimers or catemeric chains.[5] For 4-Amino-1-isopropyl-1H-pyrazol-5-ol, a likely scenario is the formation of hydrogen-bonded ribbons or sheets, with the isopropyl groups extending from these layers.

G mol1 N1-H C2 N2-H C3-NH2 C4=O C5-iPr mol2 N1-H C2 N2-H C3-NH2 C4=O C5-iPr mol1:C4->mol2:C3 H-bond mol2:C4->mol1:C3 H-bond mol3 N1-H C2 N2-H C3-NH2 C4=O C5-iPr mol4 N1-H C2 N2-H C3-NH2 C4=O C5-iPr mol3:C4->mol4:C3 H-bond mol4:C4->mol3:C3 H-bond

Sources

Methodological & Application

using 4-Amino-1-isopropyl-1H-pyrazol-5-ol as an intermediate in drug discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of 4-Amino-1-isopropyl-1H-pyrazol-5-ol in Modern Drug Discovery

Authored by a Senior Application Scientist

This document provides a detailed exploration of 4-Amino-1-isopropyl-1H-pyrazol-5-ol, a key heterocyclic intermediate, and its strategic application in drug discovery programs. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the synthesis of novel therapeutic agents.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique physicochemical properties, including metabolic stability and the ability to act as both a hydrogen bond donor and acceptor, make it a "privileged scaffold".[4][5][6] This means the pyrazole core is present in a multitude of clinically approved drugs targeting a wide array of diseases, from inflammation and cancer to infectious and cardiovascular conditions.[6][7][8] The versatility of the pyrazole ring allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of derivative compounds to optimize target engagement, selectivity, and pharmacokinetic profiles.[1]

Within this important class of compounds, 4-amino-5-hydroxypyrazoles represent a particularly valuable subclass of intermediates. The presence of a nucleophilic amino group and a hydroxyl group on the pyrazole core provides reactive handles for a wide range of chemical transformations, allowing for the construction of diverse molecular libraries. This guide focuses specifically on the 1-isopropyl substituted variant, 4-Amino-1-isopropyl-1H-pyrazol-5-ol, a building block poised for significant utility in contemporary drug discovery campaigns.

The Strategic Value of 4-Amino-1-isopropyl-1H-pyrazol-5-ol

The strategic importance of this intermediate lies in the specific combination of its structural features:

  • The 4-Amino Group: This primary amine is a potent nucleophile, ideal for forming amide, sulfonamide, urea, or carbamate linkages. This allows for the introduction of a vast array of side chains to probe the binding pockets of biological targets.

  • The 5-Hydroxyl Group: This group imparts antioxidant properties, similar to the clinically used antioxidant Edaravone.[9][10] It can also be a key hydrogen bonding partner with protein targets or serve as a site for further derivatization, such as etherification, to modulate solubility and other drug-like properties.

  • The 1-Isopropyl Group: This substituent enhances the lipophilicity of the molecule compared to an N-unsubstituted or N-methyl analog. This modification can be critical for improving membrane permeability and oral bioavailability of the final drug candidate.[11]

The overall workflow for utilizing this intermediate can be visualized as a multi-stage process, beginning with its synthesis and culminating in the generation of diverse drug candidates for biological screening.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Library Generation cluster_2 Phase 3: Drug Discovery Cascade start Starting Materials (e.g., Ethyl Cyanoacetate, Isopropylhydrazine) precursor Synthesis of Precursor (1-isopropyl-4-hydroxyimino-1H-pyrazol-5-one) start->precursor Cyclocondensation & Nitrosation intermediate Reduction to Intermediate (4-Amino-1-isopropyl-1H-pyrazol-5-ol) precursor->intermediate Selective Reduction diversification Parallel Synthesis / Derivatization (e.g., Acylation, Sulfonylation) intermediate->diversification Reaction at 4-Amino Group library Diverse Compound Library diversification->library screening High-Throughput Screening (HTS) library->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: High-level workflow from intermediate synthesis to drug candidate selection.

Protocol 1: Synthesis of 4-Amino-1-isopropyl-1H-pyrazol-5-ol Hydrochloride

This protocol details a reliable two-step synthesis of the title intermediate, adapted from established methods for preparing analogous 4-aminopyrazol-5-ols.[9] The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Synthesis of 1-isopropyl-3-methyl-4-hydroxyimino-1H-pyrazol-5(4H)-one

Principle: This step involves the Knorr-type cyclocondensation of isopropylhydrazine with ethyl acetoacetate to form the pyrazolone ring, followed by nitrosation at the C4 position to install the hydroxyimino group.

Materials and Reagents:

  • Isopropylhydrazine

  • Ethyl acetoacetate

  • Glacial Acetic Acid

  • Sodium Nitrite (NaNO₂)

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve isopropylhydrazine (1.0 eq) in glacial acetic acid.

  • Add ethyl acetoacetate (1.0 eq) dropwise to the solution while maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature for 4 hours to ensure complete formation of the pyrazolone ring.

  • Cool the reaction mixture to 0-5°C using an ice bath.

  • Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of deionized water.

  • Add the sodium nitrite solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the temperature does not exceed 10°C. The formation of a yellow precipitate indicates product formation.

    • Causality Note: The acidic medium is crucial for the in-situ formation of nitrous acid (HNO₂) from sodium nitrite, which is the active electrophile for the nitrosation reaction at the electron-rich C4 position of the pyrazolone.

  • After the addition is complete, stir the mixture in the ice bath for an additional 1 hour.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove impurities.

  • Dry the product under vacuum to yield 1-isopropyl-3-methyl-4-hydroxyimino-1H-pyrazol-5(4H)-one as a yellow solid.

Step 2: Reduction to 4-Amino-1-isopropyl-1H-pyrazol-5-ol Hydrochloride

Principle: The hydroxyimino group of the precursor is selectively reduced to a primary amine using tin(II) chloride dihydrate (SnCl₂·2H₂O) in a strong acidic medium (concentrated HCl). The final product is isolated as its hydrochloride salt, which is typically more stable than the free base.[9][10]

Caption: Synthetic transformation from precursor to the final intermediate.

Materials and Reagents:

  • 1-isopropyl-3-methyl-4-hydroxyimino-1H-pyrazol-5(4H)-one (from Step 1)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • In a round-bottom flask, suspend the hydroxyimino precursor (1.0 eq) in concentrated HCl.

  • Cool the suspension to 0-5°C in an ice bath.

  • Add tin(II) chloride dihydrate (3.0-4.0 eq) portion-wise, ensuring the temperature remains below 10°C.

    • Causality Note: SnCl₂ is an effective reducing agent for oximes in acidic conditions. A stoichiometric excess is used to ensure the reaction goes to completion. The hydrochloride salt form of the product readily precipitates from the reaction medium.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 5-7 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the mixture again in an ice bath, and collect the resulting precipitate by vacuum filtration.

  • Wash the solid product extensively with cold diethyl ether to remove any residual tin salts and organic impurities.

  • Dry the product under high vacuum to yield 4-Amino-1-isopropyl-1H-pyrazol-5-ol hydrochloride as a stable, off-white to light brown solid.

Self-Validation: Characterization and Quality Control

To ensure the identity and purity of the synthesized intermediate, which is critical for subsequent reactions, the following analytical techniques should be employed.

Parameter Method Expected Result Purpose
Identity ¹H NMR, ¹³C NMRPeaks corresponding to isopropyl, methyl, and pyrazole ring protons/carbons.Confirms the chemical structure.
Molecular Weight Mass Spectrometry (ESI+)[M+H]⁺ ion corresponding to the free base molecular weight (C₇H₁₃N₃O).Confirms the molecular formula.
Purity HPLC/LC-MSA single major peak (>95% purity by area).Quantifies the purity of the intermediate.
Functional Groups FT-IR SpectroscopyPresence of N-H (amine) and O-H (hydroxyl) stretches.Confirms the presence of key functional groups.

Protocol 2: Application in Library Synthesis - Synthesis of a Novel Amide Derivative

This protocol demonstrates how to use 4-Amino-1-isopropyl-1H-pyrazol-5-ol as an intermediate to generate a novel derivative, a crucial step in structure-activity relationship (SAR) studies.[1] We will synthesize an amide by reacting the 4-amino group with an acid chloride.

Principle: This is a standard nucleophilic acyl substitution reaction. The primary amine at the C4 position of the pyrazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. A non-nucleophilic base is used to scavenge the HCl generated during the reaction.

Materials and Reagents:

  • 4-Amino-1-isopropyl-1H-pyrazol-5-ol hydrochloride (from Protocol 1)

  • Benzoyl chloride (or another desired acid chloride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere (N₂ or Ar) setup

Procedure:

  • Suspend 4-Amino-1-isopropyl-1H-pyrazol-5-ol hydrochloride (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere.

  • Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature.

    • Causality Note: The first equivalent of base neutralizes the hydrochloride salt to liberate the free amine. The second equivalent is required to quench the HCl produced by the acylation reaction, driving the equilibrium towards the product.

  • Cool the mixture to 0°C.

  • Add benzoyl chloride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by TLC or LC-MS.

  • Work-up: a. Quench the reaction by adding deionized water. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). c. Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove excess acid chloride and HCl) and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product.

  • Characterization: a. Confirm the structure and purity of the final amide derivative using NMR, Mass Spectrometry, and HPLC, as described in Protocol 1.

Conclusion

4-Amino-1-isopropyl-1H-pyrazol-5-ol is a high-value intermediate for medicinal chemistry. Its straightforward synthesis and strategically positioned reactive functional groups make it an ideal starting point for building diverse compound libraries. The protocols provided herein offer a validated pathway for its synthesis and subsequent derivatization. By leveraging this versatile scaffold, drug discovery teams can efficiently explore new chemical space and accelerate the development of novel therapeutics.

References

  • Li, et al. (2022). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.
  • Al-Ostoot, F.H., et al. (2023). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate.
  • Creative Diagnostics. (2025). AI-generated Scaffold Libraries for Small Molecule Drug Discovery. Creative Diagnostics.
  • Life Chemicals. (2023). Scaffolds and Scaffold-based Compounds | Screening Libraries. Life Chemicals.
  • Shapi, M., et al. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.
  • Welsch, M.E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH.
  • Bakulina, O., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI.
  • Sanna, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Shapi, M., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH.
  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
  • Dimova, D., et al. (2015). Structural and Activity Profile Relationships Between Drug Scaffolds. PMC - NIH.
  • Kharl, M., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • Naim, M.J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
  • Das, A., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences.
  • Bakulina, O., et al. (2025). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI.
  • Benchchem. (n.d.). 4-Chloro-1-isopropyl-1H-pyrazol-5-amine. Benchchem.

Sources

Application Notes and Protocols for 4-Amino-1-isopropyl-1H-pyrazol-5-ol in Agrochemical Formulations

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a cornerstone in modern agrochemical discovery, contributing to a diverse range of commercial herbicides, fungicides, and insecticides. The unique electronic and structural properties of the pyrazole ring allow for precise interaction with various biological targets in pests and pathogens. This document provides a detailed technical guide for researchers on the potential applications and evaluation of 4-Amino-1-isopropyl-1H-pyrazol-5-ol as a novel active ingredient in agrochemical formulations.

While direct, publicly available research on the specific agrochemical applications of 4-Amino-1-isopropyl-1H-pyrazol-5-ol is limited, this guide will extrapolate from the well-established bioactivity of structurally similar pyrazole derivatives. The protocols and methodologies outlined herein are based on established industry standards and are designed to provide a robust framework for the systematic evaluation of this compound's potential.

Rationale for Agrochemical Potential

The 4-amino-5-hydroxypyrazole core of the target molecule is a privileged scaffold in bio-organic chemistry. The presence of the amino and hydroxyl groups suggests potential for hydrogen bonding and coordination with metal ions within enzyme active sites. The N-isopropyl group contributes to the molecule's lipophilicity, which is a critical parameter for its uptake and translocation within target organisms.

Based on the known activity of related compounds, 4-Amino-1-isopropyl-1H-pyrazol-5-ol is hypothesized to exhibit one or more of the following activities:

  • Herbicidal Activity: Many pyrazole-based herbicides act by inhibiting key enzymes in plant biosynthetic pathways, such as protoporphyrinogen oxidase (PPO) or acetolactate synthase (ALS).

  • Fungicidal Activity: The pyrazole moiety is present in several succinate dehydrogenase inhibitor (SDHI) fungicides, which disrupt the mitochondrial respiratory chain in pathogenic fungi.

  • Insecticidal Activity: Certain pyrazole derivatives function as modulators of the insect GABA-gated chloride channel, leading to neurotoxicity.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of 4-Amino-1-isopropyl-1H-pyrazol-5-ol is a prerequisite for developing stable and effective formulations. The following parameters should be determined experimentally.

PropertyAnalytical MethodImportance in Formulation
Solubility HPLC-UV or gravimetric analysis in various solventsDetermines suitable solvent systems for formulation and potential for tank-mixing.
LogP (Octanol-Water Partition Coefficient) Shake-flask method or HPLC with a calibrated columnPredicts the compound's lipophilicity, influencing its environmental fate and biological uptake.
pKa (Acid Dissociation Constant) Potentiometric titration or UV-spectrophotometryInfluences the compound's charge state at different pH values, affecting its solubility and interaction with other components.
Melting Point Differential Scanning Calorimetry (DSC)Indicates the compound's purity and thermal stability.
Thermal Stability Thermogravimetric Analysis (TGA)Determines the temperature at which the compound degrades, crucial for processing and storage.
Photostability Exposure to a calibrated light source (e.g., Xenon lamp) followed by HPLC analysisAssesses the compound's susceptibility to degradation by sunlight, impacting its persistence in the field.

Formulation Development

The choice of formulation will significantly impact the bioavailability and efficacy of 4-Amino-1-isopropyl-1H-pyrazol-5-ol. The following are suggested starting points for formulation development.

Emulsifiable Concentrate (EC)

An EC formulation is suitable for water-insoluble compounds and is designed to form an emulsion when diluted with water.

Protocol for EC Formulation:

  • Solubilization: Dissolve a known weight of 4-Amino-1-isopropyl-1H-pyrazol-5-ol in a suitable water-immiscible solvent (e.g., aromatic hydrocarbons, vegetable oil methyl esters).

  • Emulsifier Addition: Add a blend of non-ionic and anionic surfactants (e.g., alcohol ethoxylates and calcium dodecylbenzenesulfonate) to the solution. The ratio of emulsifiers will need to be optimized to ensure emulsion stability.

  • Homogenization: Mix the components thoroughly until a clear, homogenous solution is obtained.

  • Quality Control: Evaluate the spontaneity of emulsification and the stability of the resulting emulsion upon dilution with water of varying hardness.

Suspension Concentrate (SC)

An SC formulation is a stable suspension of the solid active ingredient in a liquid medium, typically water.

Protocol for SC Formulation:

  • Milling: Wet mill a slurry of 4-Amino-1-isopropyl-1H-pyrazol-5-ol in water with a dispersing agent and a wetting agent to achieve a target particle size (typically < 5 µm).

  • Thickener Addition: Add a rheology modifier (e.g., xanthan gum) to prevent sedimentation of the solid particles.

  • Adjuvant Addition: Incorporate other adjuvants such as antifreeze (e.g., propylene glycol) and a biocide.

  • Quality Control: Assess the formulation's viscosity, particle size distribution, and long-term storage stability.

Biological Efficacy Screening

A tiered approach to biological screening is recommended to efficiently evaluate the potential of 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

In Vitro Bioassays

Initial screening should be performed in vitro to determine the intrinsic activity of the compound against specific molecular targets.

Workflow for In Vitro Bioassays:

Caption: Workflow for in vitro bioassays.

Protocol for a Representative PPO Inhibition Assay:

  • Enzyme Preparation: Isolate PPO from a suitable plant source (e.g., spinach).

  • Assay Buffer: Prepare a buffer solution containing a substrate for PPO (e.g., protoporphyrinogen IX).

  • Incubation: Add varying concentrations of 4-Amino-1-isopropyl-1H-pyrazol-5-ol to the assay buffer and incubate with the enzyme.

  • Measurement: Monitor the rate of product formation (protoporphyrin IX) spectrophotometrically.

  • Data Analysis: Calculate the concentration of the compound that inhibits 50% of the enzyme activity (IC50).

Greenhouse and Growth Chamber Trials

Promising candidates from in vitro screening should be advanced to whole-organism assays under controlled environmental conditions.

Workflow for Greenhouse Trials:

Caption: Workflow for greenhouse trials.

Protocol for a Pre-emergence Herbicide Trial:

  • Potting: Fill pots with a standardized soil mix and sow seeds of a representative weed species (e.g., Avena fatua) and a crop species (e.g., Triticum aestivum).

  • Application: Apply the test formulation of 4-Amino-1-isopropyl-1H-pyrazol-5-ol to the soil surface at various application rates.

  • Incubation: Place the pots in a greenhouse with controlled temperature, light, and humidity.

  • Evaluation: After a set period (e.g., 21 days), visually assess the percentage of weed control and crop injury.

  • Data Analysis: Determine the effective dose that provides 50% weed control (ED50).

Mode of Action Studies

Understanding the molecular mechanism by which 4-Amino-1-isopropyl-1H-pyrazol-5-ol exerts its biological activity is crucial for its development and for managing potential resistance.

Investigative Approaches:

  • Transcriptomics/Proteomics: Analyze changes in gene or protein expression in the target organism following treatment with the compound.

  • Metabolomics: Identify alterations in metabolic pathways to pinpoint the site of action.

  • Target-Based Resistance Studies: Select for and characterize resistant mutants to identify the target protein.

Safety and Toxicological Assessment

A preliminary assessment of the toxicological profile of 4-Amino-1-isopropyl-1H-pyrazol-5-ol is essential.

Initial Toxicity Screens:

  • Cell Viability Assays: Evaluate the cytotoxicity of the compound against a panel of mammalian cell lines.

  • Acute Toxicity Studies: Conduct preliminary studies in model organisms (e.g., Daphnia magna, Danio rerio) to assess aquatic toxicity.

  • Ames Test: Screen for mutagenic potential.

Conclusion

4-Amino-1-isopropyl-1H-pyrazol-5-ol represents a promising starting point for the discovery of novel agrochemicals. The structured and systematic approach outlined in these application notes provides a comprehensive framework for its evaluation, from initial physicochemical characterization and formulation development to detailed biological efficacy and mode of action studies. The insights gained from these investigations will be critical in determining the commercial potential of this and related pyrazole derivatives in addressing the ongoing challenges in global agriculture.

References

  • Lamberth, C. (2018). Pyrazole Chemistry in Agrochemicals. Heterocycles, 97(1), 1. [Link]

  • Jeschke, P. (2016). Propesticides and their use as agrochemicals. Pest Management Science, 73(6), 1089–1105. [Link]

  • World Health Organization & Food and Agriculture Organization of the United Nations. (2021). Manual on development and use of FAO and WHO specifications for pesticides. [Link]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Amino-1-isopropyl-1H-pyrazol-5-ol Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Pyrazole Scaffold in Modern Medicinal Chemistry

The pyrazole nucleus is a cornerstone of contemporary drug discovery, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[2][3] Among the various substituted pyrazoles, the 4-aminopyrazole motif has garnered significant attention, particularly in the development of kinase inhibitors.[2][4] This structural unit is a key component in several Janus kinase (JAK) inhibitors, which are instrumental in treating autoimmune diseases and cancers.[5][6]

The subject of this guide, 4-Amino-1-isopropyl-1H-pyrazol-5-ol, represents a versatile building block for the synthesis of novel therapeutics. Its strategic functionalization through cross-coupling reactions allows for the systematic exploration of chemical space, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This document provides detailed protocols and expert insights into the application of palladium-catalyzed cross-coupling reactions—specifically the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling—for the derivatization of this important scaffold.

For the purpose of these protocols, it is assumed that the 4-amino-1-isopropyl-1H-pyrazol-5-ol core is first converted to a 4-halo derivative (e.g., 4-iodo or 4-bromo) to serve as the electrophilic partner in the cross-coupling reactions. The hydroxyl group at the 5-position may exist in tautomeric equilibrium with a pyrazolone form, and its potential reactivity or need for protection should be considered on a case-by-case basis.

I. Buchwald-Hartwig Amination: Forging C-N Bonds for Novel Kinase Inhibitors

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceutical agents.[7] This reaction allows for the coupling of a wide array of primary and secondary amines with the 4-position of the pyrazole ring, providing access to a diverse library of 4-amino-pyrazole derivatives.[5][6]

The choice of catalytic system, particularly the ligand, is critical and often depends on the nature of the amine coupling partner. For instance, amines possessing β-hydrogens may require different conditions to avoid side reactions like β-hydride elimination.[5][6]

Conceptual Workflow for Buchwald-Hartwig Amination

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Start Oven-dried Schlenk tube under inert atmosphere Reagents Add 4-halo-1-isopropyl-1H-pyrazol-5-ol, Pd catalyst, ligand, and base Start->Reagents 1. Solvent Add anhydrous solvent Reagents->Solvent 2. Amine Add amine coupling partner Solvent->Amine 3. Heating Heat reaction mixture with stirring Amine->Heating 4. Monitoring Monitor reaction progress by TLC or LC-MS Heating->Monitoring 5. Quenching Cool to room temperature and quench Monitoring->Quenching 6. (upon completion) Extraction Dilute with organic solvent and wash Quenching->Extraction 7. Drying Dry organic layer and concentrate Extraction->Drying 8. Purification Purify by column chromatography Drying->Purification 9. Product Obtain pure 4-amino-pyrazole derivative Purification->Product 10.

Caption: Workflow for Buchwald-Hartwig Amination.

Protocol 1: Palladium-Catalyzed Amination of 4-Iodo-1-isopropyl-1H-pyrazol-5-ol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

ReagentCAS NumberSupplier Example
4-Iodo-1-isopropyl-1H-pyrazol-5-olN/ACustom Synthesis
Amine (primary or secondary)VariesSigma-Aldrich
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3Strem Chemicals
Xantphos161265-03-8Strem Chemicals
Sodium tert-butoxide (NaOtBu)865-48-5Sigma-Aldrich
Anhydrous Toluene108-88-3Acros Organics

Procedure:

  • In an oven-dried Schlenk tube, add 4-iodo-1-isopropyl-1H-pyrazol-5-ol (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.04 equiv.), and NaOtBu (1.4 equiv.).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous toluene, followed by the amine (1.2 equiv.).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-1-isopropyl-1H-pyrazol-5-ol derivative.

II. Suzuki-Miyaura Coupling: Constructing C-C Bonds for Biaryl Pyrazoles

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[1] This reaction is particularly valuable for synthesizing biaryl and heteroaryl structures, which are common motifs in kinase inhibitors.[8][9] By coupling a 4-halo-1-isopropyl-1H-pyrazol-5-ol with various boronic acids or esters, a wide range of substituents can be introduced at the 4-position of the pyrazole ring.[8]

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar¹-X Ar1-Pd(II)-X Ar¹-Pd(II)-X(L)₂ Oxidative_Addition->Ar1-Pd(II)-X Transmetalation Transmetalation Ar1-Pd(II)-Ar2 Ar¹-Pd(II)-Ar²(L)₂ Transmetalation->Ar1-Pd(II)-Ar2 Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Ar¹-Ar² Ar1-Pd(II)-X->Transmetalation Ar²-B(OR)₂ Ar1-Pd(II)-Ar2->Reductive_Elimination

Caption: Catalytic Cycle of Suzuki-Miyaura Coupling.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromo-1-isopropyl-1H-pyrazol-5-ol with an Arylboronic Acid

This protocol provides a general procedure that can be adapted for various aryl and heteroaryl boronic acids.

Materials:

ReagentCAS NumberSupplier Example
4-Bromo-1-isopropyl-1H-pyrazol-5-olN/ACustom Synthesis
Arylboronic acidVariesCombi-Blocks
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-3Strem Chemicals
Potassium Carbonate (K₂CO₃)584-08-7Sigma-Aldrich
1,4-Dioxane/Water (4:1)123-91-1/7732-18-5Acros Organics

Procedure:

  • To a reaction vessel, add 4-bromo-1-isopropyl-1H-pyrazol-5-ol (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Pd(PPh₃)₄ (0.05 equiv.).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen).

  • Add the 1,4-dioxane/water (4:1) solvent mixture.

  • Heat the reaction mixture to 80-90 °C with stirring.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 4-aryl-1-isopropyl-1H-pyrazol-5-ol.

III. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[10][11] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst.[12] The introduction of an alkynyl group at the 4-position of the pyrazole ring provides a versatile handle for further synthetic transformations or can itself be a key pharmacophore.

Protocol 3: Sonogashira Coupling of 4-Iodo-1-isopropyl-1H-pyrazol-5-ol with a Terminal Alkyne

This protocol outlines a typical procedure for the Sonogashira coupling.

Materials:

ReagentCAS NumberSupplier Example
4-Iodo-1-isopropyl-1H-pyrazol-5-olN/ACustom Synthesis
Terminal AlkyneVariesGFS Chemicals
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)13965-03-2Strem Chemicals
Copper(I) Iodide (CuI)7681-65-4Sigma-Aldrich
Triethylamine (Et₃N)121-44-8Acros Organics
Anhydrous Dimethylformamide (DMF)68-12-2Acros Organics

Procedure:

  • Under an inert atmosphere, add 4-iodo-1-isopropyl-1H-pyrazol-5-ol (1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 equiv.), and CuI (0.01 equiv.) to a Schlenk tube.

  • Add anhydrous DMF and triethylamine.

  • Stir the mixture for 15 minutes at room temperature.

  • Add the terminal alkyne (1.5 equiv.) and heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography to obtain the 4-alkynyl-1-isopropyl-1H-pyrazol-5-ol.

Troubleshooting and Expert Recommendations

  • Low Yields: If yields are low, consider screening different palladium catalysts, ligands, bases, and solvents. Microwave irradiation can sometimes improve yields and reduce reaction times.[8][13]

  • Side Reactions: The hydroxyl group at the 5-position may interfere with the reaction. If side reactions are observed, protection of the hydroxyl group (e.g., as a silyl ether or benzyl ether) may be necessary prior to the cross-coupling reaction.

  • Purification Challenges: The polarity of the pyrazol-5-ol products can sometimes make purification by silica gel chromatography challenging. The use of a different stationary phase or reverse-phase chromatography may be beneficial.

Conclusion

The cross-coupling reactions detailed in these application notes provide a powerful toolkit for the medicinal chemist to functionalize the 4-Amino-1-isopropyl-1H-pyrazol-5-ol scaffold. By leveraging the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, researchers can efficiently generate diverse libraries of novel pyrazole derivatives for evaluation in drug discovery programs. The protocols provided herein serve as a robust starting point for the synthesis of next-generation therapeutics based on this privileged heterocyclic core.

References

  • Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives - Benchchem.
  • 4-aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - RSC Publishing.
  • Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - RSC Publishing.
  • Full article: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
  • Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
  • Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing).
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
  • Buchwald–Hartwig amination - Wikipedia.
  • Application Notes and Protocols for 5-Bromo-1-butyl-1H-pyrazole in Synthetic Chemistry - Benchchem.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - RSC Publishing.

Sources

Advanced Synthesis Protocols: Derivatization of 4-Amino-1-isopropyl-1H-pyrazol-5-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics (e.g., Celecoxib, Edaravone). Among its functionalized derivatives, 4-Amino-1-isopropyl-1H-pyrazol-5-ol (CAS: 198885-82-4) serves as a highly versatile, electron-rich building block. This application note details the mechanistic principles and validated protocols for derivatizing this intermediate into three distinct pharmacological classes: N-acylated Edaravone analogs (antioxidants), Schiff bases (antimicrobials), and thiourea derivatives (kinase inhibitor precursors).

Mechanistic Insights & Causality

As a Senior Application Scientist, understanding the intrinsic reactivity of the starting material is critical for designing successful syntheses:

  • Tautomerism and Reactivity : 4-Amino-1-isopropyl-1H-pyrazol-5-ol exists in a dynamic tautomeric equilibrium with its keto form, 4-amino-1-isopropyl-pyrazolin-5-one. While the enol form is stabilized by aromaticity, the keto form is highly active in radical scavenging via a Hydrogen Atom Transfer (HAT) mechanism, making its derivatives potent antioxidants 1[1].

  • Nucleophilic Selectivity : The 4-amino group is the primary nucleophilic center. The electron-donating effect of the pyrazole ring and the adjacent hydroxyl group significantly lowers the HOMO-LUMO gap, enhancing the amine's reactivity 2[2]. This allows for selective N-derivatization over O-derivatization under kinetic control.

  • Oxidative Stability : Free 4-aminopyrazolols are highly susceptible to air oxidation. Consequently, the starting material is often stored and utilized as a hydrochloride salt. In situ neutralization with a non-nucleophilic base (like Triethylamine, TEA) is a critical causal step to liberate the free amine immediately prior to electrophilic attack, preventing premature degradation 1[1].

Synthetic Workflow

Workflow SM 4-Amino-1-isopropyl- 1H-pyrazol-5-ol Cond1 Acyl Chloride, TEA DCM, 0°C to RT SM->Cond1 Cond2 Aryl Aldehyde, AcOH EtOH, Reflux SM->Cond2 Cond3 Phenyl Isothiocyanate Pyridine, 80°C SM->Cond3 Prod1 4-Acylamino Derivatives (Edaravone Analogs) Cond1->Prod1 N-Acylation Prod2 Schiff Bases (Antimicrobial) Cond2->Prod2 Condensation Prod3 Thiourea Derivatives (Kinase Inhibitors) Cond3->Prod3 Addition

Divergent synthetic pathways of 4-Amino-1-isopropyl-1H-pyrazol-5-ol into key scaffolds.

Experimental Protocols (Self-Validating Systems)

Protocol A: Selective N-Acylation (Synthesis of Antioxidant Analogs)

Objective : Synthesize 4-acylamino-1-isopropyl-1H-pyrazol-5-ol derivatives. Causality : Performing the reaction at 0 °C ensures kinetic control, directing the acyl chloride exclusively to the more nucleophilic nitrogen rather than the oxygen. TEA is used to scavenge the HCl byproduct, preventing the protonation of the 4-amino group and driving the reaction forward.

  • Preparation : Suspend 4-Amino-1-isopropyl-1H-pyrazol-5-ol hydrochloride (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under an Argon atmosphere.

  • Neutralization : Add Triethylamine (TEA) (2.5 eq, 12.5 mmol) dropwise at room temperature and stir for 15 minutes to liberate the free base.

  • Acylation : Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq, 5.5 mmol) dropwise over 10 minutes.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Self-Validation Checkpoint : Monitor via TLC (Eluent: EtOAc/Hexane 1:1). The primary amine starting material will stain positive with Ninhydrin (purple spot), whereas the amide product will not. Complete disappearance of the Ninhydrin-positive spot validates reaction completion.

  • Workup : Quench with saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with DCM (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification : Recrystallize from ethanol to yield the pure N-acylated product.

Protocol B: Synthesis of Thiourea Derivatives

Objective : Synthesize 1-(5-hydroxy-1-isopropyl-1H-pyrazol-4-yl)-3-phenylthiourea. Causality : Pyridine is selected as both the solvent and the base. Its basicity is sufficient to catalyze the nucleophilic addition of the amine to the isothiocyanate, while its solvent properties keep the polar intermediates fully dissolved, ensuring a homogeneous reaction environment 2[2].

  • Preparation : Dissolve 4-Amino-1-isopropyl-1H-pyrazol-5-ol (1.0 eq, 3.0 mmol) in anhydrous Pyridine (10 mL).

  • Addition : Add phenyl isothiocyanate (1.2 eq, 3.6 mmol) in one portion.

  • Heating : Heat the reaction mixture to 80 °C under continuous stirring for 6-8 hours.

  • Self-Validation Checkpoint : Analyze an aliquot via FT-IR spectroscopy. The successful formation of the thiourea is validated by the disappearance of the sharp primary amine N-H stretches (3400-3300 cm⁻¹) and the emergence of a strong C=S stretching band near 1200-1180 cm⁻¹.

  • Workup : Cool the mixture to room temperature and pour it into crushed ice containing 1M HCl to neutralize the pyridine.

  • Isolation : Filter the resulting precipitate, wash sequentially with cold water and diethyl ether, and dry under a vacuum.

Quantitative Data & Analytical Markers

The following table summarizes the optimized reaction parameters, expected yields, and critical spectroscopic markers for self-validation across the three pathways.

Derivative ClassReagents & ConditionsAvg. Yield (%)Key IR Marker (cm⁻¹)Key ¹H-NMR Marker (δ, ppm)
N-Acylated (Amide) Acyl Chloride, TEA, DCM, 0 °C to RT78 - 85%~1650 (Amide C=O)9.5 - 10.0 (s, 1H, Amide N-H)
Schiff Base (Imine) Aryl Aldehyde, Cat. AcOH, EtOH, Reflux82 - 89%~1610 (Imine C=N)8.2 - 8.6 (s, 1H, Imine C-H)
Thiourea Phenyl Isothiocyanate, Pyridine, 80 °C70 - 75%~1190 (C=S stretch)9.8 (s, 1H, NH), 10.2 (s, 1H, NH)

References

  • Burgart, Y.V., et al. "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." Molecules, 2022. 1

  • Gomha, S.M., et al. "Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents." Arabian Journal of Chemistry, 2022. 2

  • Faggi, C., et al. "Recent Advances in Synthesis and Properties of Pyrazoles." MDPI, 2022. 3

  • Ebenezer, O., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." ResearchGate / MDPI, 2023. 4

Sources

Application Notes & Protocols: Purification and Crystallization of 4-Amino-1-isopropyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the purification and crystallization of 4-Amino-1-isopropyl-1H-pyrazol-5-ol, a key heterocyclic building block in medicinal and agrochemical research. The document outlines multiple purification strategies, including column chromatography, single-solvent and binary-solvent recrystallization, and a targeted acid-base precipitation method tailored to the compound's amphiprotic nature. Each protocol is presented with a step-by-step methodology, accompanied by explanations of the underlying chemical principles to empower researchers in optimizing these techniques for maximum yield and purity. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reliable methods for obtaining high-purity 4-Amino-1-isopropyl-1H-pyrazol-5-ol, a critical prerequisite for successful downstream applications.

Introduction and Physicochemical Profile

4-Amino-1-isopropyl-1H-pyrazol-5-ol is a substituted pyrazole derivative of significant interest in synthetic chemistry. The pyrazole scaffold is a "privileged structure" known to form the core of numerous biologically active compounds.[1][2] The purity of such building blocks is paramount, as impurities can interfere with subsequent reactions, complicate structural analysis, and compromise the biological activity and safety of final drug candidates.

The molecule's structure, featuring a nucleophilic amino group, a tautomeric hydroxyl/keto group, and an N-isopropyl substituent, dictates its chemical behavior and provides specific handles for purification.[3][4] The amino group imparts basicity, while the pyrazol-5-ol moiety can exhibit acidic properties, allowing for purification strategies based on pH manipulation. The isopropyl group enhances lipophilicity, influencing solubility in organic solvents.[3]

Table 1: Physicochemical Properties of 4-Amino-1-isopropyl-1H-pyrazol-5-ol

PropertyValueSource
Molecular Formula C₆H₁₁N₃O[5]
Molecular Weight 141.17 g/mol Calculated
Appearance Typically an off-white to light-colored solidGeneral observation
Key Functional Groups Primary Amine (-NH₂), Hydroxyl (-OH), Isopropyl[3][5]
Solubility Profile Expected to have moderate to good solubility in polar organic solvents (e.g., ethanol, methanol, ethyl acetate) and limited solubility in non-polar solvents (e.g., hexane).[3][6]Inferred from structure
Stability Stable under normal laboratory conditions but should be protected from strong oxidizing agents.[7] Amine-containing compounds can be sensitive to light and air over time.[8]General chemical principles

Strategic Approach to Purification

The optimal purification strategy depends on the nature and quantity of impurities present in the crude material. Common impurities may include unreacted starting materials, reagents, and side-products from the synthesis. A multi-step approach, beginning with a bulk purification technique and followed by a final crystallization step, is often most effective.

Below is a decision workflow to guide the selection of an appropriate purification protocol.

Purification_Workflow crude Crude 4-Amino-1-isopropyl-1H-pyrazol-5-ol tlc Initial Purity Assessment (TLC/LC-MS) crude->tlc decision1 Purity >90%? Impurities are non-polar? tlc->decision1 Analyze impurity profile decision2 Are impurities structurally similar? decision1->decision2 No recryst Protocol 2 or 3: Recrystallization decision1->recryst Yes chrom Protocol 1: Column Chromatography decision2->chrom Yes acidbase Protocol 4: Acid-Base Precipitation decision2->acidbase No (e.g., non-basic impurities) chrom->recryst Collect pure fractions acidbase->recryst Collect precipitate final_purity Final Purity Check (HPLC, NMR, MP) recryst->final_purity pure_product Pure Crystalline Product final_purity->pure_product

Caption: Decision workflow for selecting a purification strategy.

Detailed Purification and Crystallization Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Purification by Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities. It is often used for complex mixtures or when impurities are structurally similar to the product.[9][10]

Rationale: Silica gel, a polar stationary phase, is used to adsorb polar molecules. A mobile phase of lower polarity is then used to elute compounds, with less polar compounds eluting first. By gradually increasing the polarity of the mobile phase, compounds are separated based on their affinity for the silica.

Step-by-Step Methodology:

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). The ideal system should give the target compound an Rf value of ~0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel (60-120 mesh) in the chosen non-polar solvent.[10] Carefully pour the slurry into a glass column, allowing the silica to pack evenly without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like Dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, starting with a lower polarity than determined by TLC (e.g., 100% Hexane). Gradually increase the percentage of the polar solvent.

  • Fraction Collection: Collect small fractions in test tubes and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions, as identified by TLC, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Recrystallization from a Single Solvent

This is the most straightforward crystallization method, suitable when a solvent can be found that dissolves the compound well when hot but poorly when cold.[11] For pyrazole derivatives, polar solvents like ethanol are often effective.[12]

Rationale: The principle of recrystallization relies on the differential solubility of a compound and its impurities in a given solvent at different temperatures. As a hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution while the more soluble impurities remain dissolved.[11]

Step-by-Step Methodology:

  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a test solvent (e.g., ethanol, isopropanol, or water). Heat the mixture. A suitable solvent will dissolve the compound completely at or near its boiling point but show low solubility at room temperature or upon cooling in an ice bath.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hot plate) and stirring until the solid is just completely dissolved. Using the minimum amount of hot solvent is critical for maximizing yield.[11]

  • Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, remove it from the heat, allow it to cool slightly, add a small amount of activated charcoal, and then reheat to boiling for a few minutes. Perform a hot filtration to remove the charcoal.

  • Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities. Dry the crystals under vacuum to a constant weight.

Protocol 3: Recrystallization from a Binary Solvent System

This technique is employed when no single solvent provides the desired solubility profile. It involves a "good" solvent in which the compound is highly soluble and a "poor" (or "anti-") solvent in which it is insoluble.[13]

Rationale: The compound is first dissolved in a minimal amount of the hot "good" solvent. The "poor" solvent is then added dropwise until the solution becomes cloudy (saturated). This supersaturated state, upon slow cooling, induces crystallization.

Step-by-Step Methodology:

  • Solvent Pair Selection: Choose a pair of miscible solvents with different polarities. For this compound, a good pair could be Ethyl Acetate (good) and Hexane (poor).

  • Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent (Ethyl Acetate) in an Erlenmeyer flask.

  • Induce Saturation: While keeping the solution hot, add the "poor" solvent (Hexane) dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the hot "good" solvent back into the solution until it becomes clear again.

  • Cooling and Isolation: Follow steps 4-6 from Protocol 2 for cooling, crystal collection, washing (with a cold mixture of the solvent pair or just the poor solvent), and drying.

Protocol 4: Purification via pH-Controlled Precipitation

This powerful technique leverages the amphiprotic nature of the molecule, making it highly specific for separating acidic, basic, and neutral impurities. A similar pH-based purification is effective for other pyrazol-ol compounds.[14]

Rationale: The basic amino group can be protonated in an acidic solution, forming a water-soluble salt. Neutral or acidic impurities will remain insoluble and can be filtered off. Subsequently, neutralizing the acidic solution with a base will deprotonate the amino salt, causing the pure, neutral compound to precipitate out of the solution.

AcidBase_Workflow cluster_0 Acidification Step cluster_1 Basification & Precipitation Step crude Crude Product in Water/Solvent add_acid Add aq. HCl (e.g., 1M) until pH ~2 crude->add_acid dissolved Product dissolves as Ammonium Salt (Soluble) add_acid->dissolved filter1 Filter to remove insoluble neutral/acidic impurities dissolved->filter1 filtrate Clear Acidic Filtrate filter1->filtrate add_base Slowly add aq. NaOH (e.g., 1M) until pH ~7-8 filtrate->add_base precipitate Pure Product Precipitates add_base->precipitate filter2 Collect crystals by filtration precipitate->filter2

Caption: Workflow for pH-controlled precipitation.

Step-by-Step Methodology:

  • Acidic Dissolution: Suspend the crude product in a suitable solvent mixture, such as water or a water/ethanol mix. Slowly add an aqueous acid (e.g., 1M HCl) while stirring until the solid completely dissolves and the pH is approximately 2.

  • First Filtration: If any solid impurities remain, filter the acidic solution to remove them.

  • Precipitation: Cool the clear filtrate in an ice bath. Slowly add an aqueous base (e.g., 1M NaOH) dropwise with vigorous stirring. The pure product will begin to precipitate. Continue adding the base until the pH of the solution is neutral or slightly basic (~7-8).

  • Digestion: Continue to stir the resulting slurry in the ice bath for 30-60 minutes to allow for complete precipitation and crystal growth.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any residual salts, followed by a wash with a small amount of a cold non-polar solvent (like diethyl ether) to aid in drying.

  • Drying: Dry the purified product under vacuum.

Purity Assessment and Characterization

To validate the success of the purification, the final product must be analyzed.

  • Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A pure compound should result in a single spot.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. A pure sample will show a single major peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and can reveal the presence of impurities.[9][10]

  • Melting Point (MP) Analysis: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point.

Troubleshooting

Table 2: Common Purification and Crystallization Issues

ProblemPossible Cause(s)Suggested Solution(s)
Product "oils out" instead of crystallizing The solution is too concentrated, cooling is too rapid, or the melting point of the compound is lower than the solvent temperature.Re-heat the solution to dissolve the oil, add slightly more solvent, and ensure very slow cooling. Try scratching the inside of the flask with a glass rod to induce nucleation.[13]
No crystals form upon cooling The solution is too dilute; supersaturation has not been reached.Evaporate some of the solvent to increase the concentration and try cooling again.[13] Alternatively, add a "seed crystal" of the pure compound if available.
Very low recovery of product Too much solvent was used for dissolution or washing; the product has significant solubility in the cold solvent.Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing and use it sparingly.[11]
Product purity does not improve The impurity has very similar solubility properties to the product.Simple recrystallization may not be effective.[15] Attempt purification by column chromatography (Protocol 1) or pH-controlled precipitation (Protocol 4), which separate based on different principles.

References

  • BenchChem. (n.d.). Synthesis of novel pyrazole derivatives for drug discovery.
  • EvitaChem. (n.d.). Buy Isopropyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate (EVT-13295202).
  • ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
  • BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 3-Chloro-1H-pyrazole.
  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
  • IJNRD. (2025). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review.
  • ACS Publications. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. The Journal of Organic Chemistry.
  • Der Pharma Chemica. (2021). Synthesis and Characterization of Novel Mono Carbonyl Curcumin Analogues of Pyrazole Derivatives.
  • JETIR.org. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST.
  • Chem.ucla.edu. (n.d.). Recrystallization.
  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • IIARD Journals. (2023). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction.
  • BenchChem. (n.d.). Technical Support Center: Purification of Boc-Protected Amino Acids by Recrystallization.
  • University of Canterbury. (n.d.). ORGANIC LABORATORY TECHNIQUES 2: RECRYSTALLISATION.
  • Fisher Scientific. (2025). SAFETY DATA SHEET: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
  • Sciencemadness.org. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?.
  • CymitQuimica. (n.d.). CAS 118939-52-9: 1-isopropyl-1H-pyrazol-5-ol.
  • Google Patents. (n.d.). US10538493B2 - Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
  • BLD Pharm. (n.d.). 151521-49-2|4-Isopropyl-1H-pyrazol-5-amine|BLD Pharm.
  • BenchChem. (n.d.). 4-Chloro-1-isopropyl-1H-pyrazol-5-amine.

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Application Notes and Protocols for In Vitro Assays Using 4-Amino-1-isopropyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Amino-1-isopropyl-1H-pyrazol-5-ol and its analogs represent a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development.[1][2][3] Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][4] Specifically, aminopyrazole scaffolds are recognized as advantageous frameworks for designing ligands that can interact with enzymes such as kinases and cyclooxygenases.[1] The subject of this guide, 4-Amino-1-isopropyl-1H-pyrazol-5-ol, shares structural similarities with compounds investigated for their antioxidant properties and as kinase inhibitors.[5][6][7][8]

Given the therapeutic potential of pyrazole derivatives, it is crucial for researchers to have robust in vitro assays to characterize their biological activity and mechanism of action. This document provides detailed protocols for two key in vitro assays: a c-Jun N-terminal Kinase (JNK) activity assay to investigate its potential as a kinase inhibitor, and a Cellular Thermal Shift Assay (CETSA) to confirm direct target engagement within a cellular context. These protocols are designed for researchers, scientists, and drug development professionals to facilitate the exploration of the therapeutic utility of 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

Scientific Rationale for Assay Selection
  • Kinase Inhibition: The JNK signaling pathway is a critical regulator of cellular processes such as proliferation, apoptosis, and inflammation.[9][10] Constitutive activation of JNK has been implicated in various cancers.[9] Many small molecule inhibitors targeting kinases share structural motifs with pyrazole-based compounds.[1] Therefore, an in vitro kinase assay targeting JNK is a logical first step to screen for the inhibitory potential of 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

  • Target Engagement: Confirming that a compound directly binds to its intended intracellular target is a critical step in drug development.[11][12][13] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that assesses drug-target interaction in intact cells.[11][12][13][14] The principle is based on the ligand-induced thermal stabilization of the target protein.[11][13] Performing a CETSA provides direct evidence of target engagement, validating the results from the kinase assay in a more physiologically relevant environment.

Part 1: In Vitro c-Jun N-terminal Kinase (JNK) Activity Assay

This protocol describes a non-radioactive method to measure the activity of JNK by quantifying the phosphorylation of its substrate, c-Jun. The assay involves immunoprecipitating active JNK from cell lysates and then performing an in vitro kinase reaction using a recombinant c-Jun fusion protein as a substrate. The level of phosphorylated c-Jun is subsequently detected by Western blotting.[15][16]

Experimental Workflow

JNK_Assay_Workflow cluster_prep Cell Preparation & Lysis cluster_ip Immunoprecipitation cluster_kinase Kinase Reaction cluster_detection Detection cell_culture 1. Cell Culture & Stimulation (e.g., with Anisomycin or UV) lysis 2. Cell Lysis (with phosphatase inhibitors) cell_culture->lysis quant 3. Protein Quantification (BCA Assay) lysis->quant ip 4. Immunoprecipitation of Phospho-JNK quant->ip wash_ip 5. Wash Beads ip->wash_ip kinase_rxn 6. In Vitro Kinase Reaction (add c-Jun, ATP, and 4-Amino-1-isopropyl-1H-pyrazol-5-ol) wash_ip->kinase_rxn terminate 7. Terminate Reaction (add SDS sample buffer) kinase_rxn->terminate sds_page 8. SDS-PAGE terminate->sds_page transfer 9. Western Blot Transfer sds_page->transfer blot 10. Immunoblotting (anti-phospho-c-Jun) transfer->blot detect 11. Detection (ECL) blot->detect

Caption: Workflow for the in vitro JNK kinase assay.

Detailed Protocol
Materials and Reagents
  • Cell Line: HEK293 or HeLa cells.

  • JNK Activator: Anisomycin or UV irradiation.

  • 4-Amino-1-isopropyl-1H-pyrazol-5-ol: Prepare a stock solution in DMSO.

  • Lysis Buffer: 1X Cell Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[17]

  • Antibodies:

    • Phospho-SAPK/JNK (Thr183/Tyr185) antibody (for immunoprecipitation).[16]

    • Phospho-c-Jun (Ser63) antibody (for detection).[16][18]

    • Total JNK antibody (for loading control).

    • HRP-conjugated secondary antibody.

  • Protein A/G Agarose Beads.

  • Kinase Buffer (10X): 250 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT.

  • ATP Solution: 10 mM in water.

  • Substrate: Recombinant c-Jun (1-89) fusion protein.[16]

  • SDS-PAGE and Western Blotting Reagents.

  • Blocking Buffer: 5% BSA in TBST.[17]

  • Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).

  • ECL Substrate.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Plate HEK293 or HeLa cells and grow to 80-90% confluency.

    • To activate the JNK pathway, treat cells with a known JNK activator (e.g., 25 µg/mL Anisomycin for 30 minutes or UV irradiation at 40 mJ/cm² followed by a 15-minute recovery).[19] Include an untreated control group.

  • Cell Lysis:

    • Aspirate the culture medium and wash cells once with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[10][17]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.[10]

  • Immunoprecipitation of Active JNK:

    • To 500 µg of cell lysate, add 2-4 µg of anti-phospho-JNK antibody.

    • Incubate with gentle rotation for 4 hours to overnight at 4°C.

    • Add 30 µL of a 50% slurry of Protein A/G agarose beads and continue to rotate for another 1-2 hours at 4°C.[15]

    • Pellet the beads by centrifugation at 3,000 x g for 2 minutes at 4°C.

    • Wash the beads three times with 1 mL of ice-cold lysis buffer and twice with 1 mL of 1X Kinase Buffer.[16][20]

  • In Vitro Kinase Assay:

    • Prepare a master mix containing 1X Kinase Buffer, 200 µM ATP, and 1 µg of c-Jun fusion protein per reaction.[16]

    • Aliquot the master mix into separate tubes.

    • Add varying concentrations of 4-Amino-1-isopropyl-1H-pyrazol-5-ol or DMSO (vehicle control) to the respective tubes.

    • Resuspend the washed bead pellets in the reaction mix.

    • Incubate the reactions at 30°C for 30 minutes with gentle agitation.[15][16]

    • Terminate the reaction by adding 25 µL of 3X SDS sample buffer and boiling for 5 minutes.[16]

  • Western Blot Analysis:

    • Centrifuge the samples and load the supernatants onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[17]

    • Incubate the membrane with the primary anti-phospho-c-Jun (Ser63) antibody overnight at 4°C.[16]

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate.[10]

    • (Optional) Strip the membrane and re-probe with an antibody for total JNK to confirm equal loading of the kinase.

Data Interpretation

A decrease in the intensity of the phospho-c-Jun band in the presence of 4-Amino-1-isopropyl-1H-pyrazol-5-ol compared to the vehicle control indicates inhibition of JNK activity. The data can be quantified using densitometry, and an IC₅₀ value can be calculated by plotting the percentage of inhibition against the compound concentration.

Parameter Recommendation Rationale
Cell Lysate Amount 500 µg - 1 mgTo ensure sufficient immunoprecipitation of active JNK.
Antibody Amount 2-4 µg for IPOptimize based on antibody performance to maximize pull-down.
Kinase Reaction Time 30 minutesTo ensure a linear reaction rate. A time-course experiment is recommended for optimization.
ATP Concentration 200 µMShould be close to the Kₘ for ATP for the specific kinase to allow for competitive inhibition to be observed.
Compound Concentrations 0.01 - 100 µM (log dilutions)To determine a dose-response curve and calculate the IC₅₀.

Part 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the direct binding of a compound to its target protein in a cellular environment.[11][12][13] The assay is based on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[11][13] This protocol describes how to perform a CETSA to confirm the engagement of 4-Amino-1-isopropyl-1H-pyrazol-5-ol with a potential target kinase (e.g., JNK) in intact cells.

Experimental Workflow

CETSA_Workflow cluster_cell_prep Cell Treatment cluster_heating Heat Challenge cluster_lysis_quant Lysis & Quantification cluster_detection_wb Detection cell_culture 1. Cell Culture treatment 2. Treat cells with compound or vehicle (DMSO) cell_culture->treatment heating 3. Heat cells at various temperatures treatment->heating cooling 4. Cool to RT heating->cooling lysis 5. Cell Lysis (Freeze-Thaw) cooling->lysis centrifugation 6. Separate soluble & aggregated proteins lysis->centrifugation quant 7. Quantify soluble protein (BCA Assay) centrifugation->quant sds_page 8. SDS-PAGE quant->sds_page transfer 9. Western Blot Transfer sds_page->transfer blot 10. Immunoblotting (anti-target protein) transfer->blot detect 11. Detection (ECL) blot->detect

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Protocol
Materials and Reagents
  • Cell Line: A cell line endogenously expressing the target protein (e.g., JNK).

  • 4-Amino-1-isopropyl-1H-pyrazol-5-ol: Prepare a stock solution in DMSO.

  • PBS (Phosphate-Buffered Saline).

  • Protease Inhibitor Cocktail.

  • Antibody: Primary antibody specific to the target protein (e.g., total JNK).

  • HRP-conjugated secondary antibody.

  • SDS-PAGE and Western Blotting Reagents.

  • Thermal Cycler or Heating Block.

Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Harvest the cells and resuspend them in a culture medium containing either the desired concentration of 4-Amino-1-isopropyl-1H-pyrazol-5-ol or DMSO as a vehicle control.

    • Incubate at 37°C for 1 hour to allow for compound uptake.[12]

  • Heat Treatment:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.[11][21] Include a non-heated control (room temperature).

    • Immediately cool the tubes to room temperature for 3 minutes.[21]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[11][21]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, aggregated proteins (pellet).[11][21]

    • Carefully transfer the supernatant to new tubes.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the protein concentrations for all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an ECL substrate.

Data Analysis and Interpretation

The Western blot results will show the amount of soluble target protein remaining at each temperature. In the vehicle-treated samples, the band intensity of the target protein will decrease as the temperature increases, reflecting its denaturation and aggregation. In the compound-treated samples, if the compound binds to and stabilizes the target protein, the protein will be more resistant to heat-induced aggregation. This will be observed as a stronger band intensity at higher temperatures compared to the vehicle control.

The data can be plotted as the percentage of soluble protein remaining versus temperature to generate a "melting curve." A shift in the melting curve to the right for the compound-treated sample indicates target engagement.

Parameter Recommendation Rationale
Compound Incubation Time 1 hourTo allow for sufficient cell permeability and target binding.
Temperature Range 40-70°CThis range typically covers the melting temperatures of most cellular proteins.
Heating Time 3 minutesSufficient to induce thermal denaturation without causing widespread cell death through other mechanisms.[11][21]
Centrifugation Speed 20,000 x gTo effectively pellet the aggregated proteins.[11][21]
Detection Method Western BlotProvides specific detection of the target protein.

Conclusion

The provided protocols for an in vitro JNK kinase assay and a Cellular Thermal Shift Assay offer a robust framework for characterizing the biological activity of 4-Amino-1-isopropyl-1H-pyrazol-5-ol. The kinase assay serves as an initial screen for its inhibitory potential against a key signaling pathway implicated in disease. The CETSA protocol provides a means to validate direct target engagement in a cellular context, a critical step for advancing any compound in the drug discovery pipeline. By employing these detailed methodologies, researchers can gain valuable insights into the mechanism of action of this promising pyrazole derivative.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]

  • Dai, L., et al. (2020). Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

  • Moon, S., et al. (2017). In vitro NLK Kinase Assay. Bio-protocol. Available at: [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. Available at: [Link]

  • Martens, S., et al. (2024). In vitro kinase assay. protocols.io. Available at: [Link]

  • Unknown. (n.d.). Protocol for Invitro Kinase Assay. Available at: [Link]

  • Cui, Y., et al. (2010). Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. Methods in Molecular Biology. Available at: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • Kletskov, A. V., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules. Available at: [Link]

  • Kletskov, A. V., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Antioxidants. Available at: [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Diener, K., et al. (1997). Activation of the c-Jun N-terminal kinase pathway by a novel protein kinase related to human germinal center kinase. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Barreca, M. L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]

  • PubChem. (n.d.). Isopropyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate. Retrieved from [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies. Available at: [Link]

  • Sehout, A., et al. (2021). Design, synthesis, antimicrobial evaluations and in silico studies of novel pyrazol-5(4H). Journal of the Indian Chemical Society. Available at: [Link]

  • Lee, H., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Carlson, C. B., et al. (2014). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]

  • New Drug Approvals. (2017). VOXELOTOR. Retrieved from [Link]

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Application Note & Protocol: Preparation of 4-Amino-1-isopropyl-1H-pyrazol-5-ol Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 4-Amino-1-isopropyl-1H-pyrazol-5-ol. As a member of the 4-aminopyrazol-5-ol class, this compound and its analogs are of increasing interest in medicinal chemistry and drug development, notably as potential antioxidants similar to Edaravone.[1] Achieving reliable and reproducible experimental results is critically dependent on the proper preparation of stock solutions. This guide outlines best practices, from initial solvent selection to long-term storage, explaining the scientific rationale behind each step to ensure solution integrity and experimental validity. It is intended for researchers, scientists, and drug development professionals working with this and similar small molecules.

Pre-Protocol Considerations: The Foundation of Reproducibility

Before any measurements are taken, a thoughtful approach to solution preparation is paramount. The integrity of a multi-week experiment can be compromised by a poorly prepared stock solution. For compounds like 4-Amino-1-isopropyl-1H-pyrazol-5-ol, we ground our methodology in three core principles: S olvent, S olubility, and S tability.[2]

Compound Characteristics & Properties
PropertyValue / ObservationRationale & Source
Molecular Formula C₆H₁₁N₃ODerived from structure.
Molecular Weight 141.17 g/mol Calculated from formula.
Appearance Likely a crystalline solid at room temperature.Based on similar pyrazole compounds.[3]
Inferred Solubility Low solubility in water; soluble in polar aprotic solvents like DMSO and DMF; moderate solubility in alcohols like ethanol.Pyrazole derivatives often exhibit low water solubility.[4] The "like dissolves like" principle suggests polar organic solvents are suitable.[2] DMSO is a powerful and common solvent for a wide range of research compounds.[5][6]
Inferred Stability The free base may be unstable; often handled as a hydrochloride salt to improve stability.[1] Potentially sensitive to light, air, and moisture.[3][7]Studies on 4-aminopyrazol-5-ols note the instability of the free base form.[1] General best practices for small molecules include protection from light and moisture.[2]
Strategic Solvent Selection

The choice of solvent is the most critical decision in stock preparation.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended primary solvent due to its exceptional ability to dissolve a wide array of compounds used in biological research.[5] It is crucial to use anhydrous, high-purity (≥99.9%) DMSO to prevent compound degradation or hydration.

  • Assay Considerations: High concentrations of DMSO can be toxic to cells and may interfere with assay performance.[5] Therefore, the final concentration of DMSO in the working solution (in-assay) must be kept to a minimum, typically below 0.5% .[5] Always include a "vehicle control" (assay media with the same final DMSO concentration but without the compound) to account for any solvent effects.[5]

Safety & Handling Precautions

While toxicological properties for this specific compound are not fully investigated, related pyrazole derivatives are classified as irritants.[4] Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles as described by OSHA regulations.[4][7]

  • Handling: Conduct all handling of the solid compound and concentrated stock solutions within a certified chemical fume hood or a well-ventilated enclosure to avoid inhalation of dust or fumes.[7][8]

  • Spills: In case of skin contact, wash thoroughly with soap and water.[9] For eye contact, rinse cautiously with water for several minutes.[9]

  • Incompatibilities: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[4]

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock solution in 100% DMSO. This concentrated stock serves as the source for all subsequent dilutions.

Materials
  • 4-Amino-1-isopropyl-1H-pyrazol-5-ol (solid)

  • Anhydrous DMSO (≥99.9% purity)

  • Calibrated analytical balance

  • Sterile, amber-colored microcentrifuge tubes or cryovials

  • Sterile, positive-displacement micropipettes and tips

  • Vortex mixer

  • Water bath sonicator (optional)

Calculation

To prepare a 10 mM stock solution, the required mass of the solid compound is calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L)

For 1 mL (0.001 L) of a 10 mM (0.01 M) stock: Mass (mg) = 0.01 mol/L * 141.17 g/mol * 0.001 L = 1.4117 mg

Step-by-Step Methodology
  • Equilibration: Allow the container of solid 4-Amino-1-isopropyl-1H-pyrazol-5-ol to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic compound.

  • Weighing: Using an analytical balance, accurately weigh 1.41 mg of the compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add exactly 1.0 mL of anhydrous DMSO to the tube.

  • Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.[5]

  • Assisted Dissolution (If Necessary): If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes.[5] Gentle warming in a 37°C water bath can also be used, but must be approached with caution as heat can degrade some compounds.[5]

  • Verification: Visually inspect the solution against a light source. It must be a clear, homogenous solution with no visible particulates.

  • Labeling: Clearly label the tube with the compound name, concentration (10 mM), solvent (DMSO), and preparation date. Proper labeling is essential for traceability.[2]

  • Aliquoting & Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the primary stock into smaller, single-use volumes (e.g., 20 µL) in amber-colored cryovials.[5] Store immediately at -80°C for long-term stability.

Workflow for Primary Stock Preparation

cluster_prep Primary Stock Preparation Workflow A Equilibrate Solid Compound B Weigh 1.41 mg Compound A->B C Add 1.0 mL Anhydrous DMSO B->C D Vortex / Sonicate to Dissolve C->D E Visually Verify Complete Dissolution D->E F Aliquot into Single-Use Vials E->F G Store at -80°C F->G

Caption: Workflow for preparing a 10 mM primary stock solution.

Protocol: Preparation of Aqueous Working Solutions

Most biological assays are aqueous-based. Diluting a DMSO stock directly into an aqueous buffer can cause the compound to precipitate, a common source of experimental error.[10][11] This protocol describes a serial dilution method to mitigate this issue.

Materials
  • 10 mM primary stock solution in DMSO

  • Sterile aqueous assay buffer (e.g., PBS, DMEM)

  • Sterile microcentrifuge tubes or 96-well plate

Step-by-Step Methodology
  • Thaw Stock: Remove one aliquot of the 10 mM primary stock from the -80°C freezer and thaw it completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize pipetting errors and reduce the shock of dilution, first create an intermediate stock. For example, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO to create a 1 mM solution.

  • Serial Dilution: a. Label a series of tubes for the desired concentrations. b. To the first tube, add the appropriate volume of assay buffer. Then, add a small volume of your highest concentration stock (e.g., 2 µL of 1 mM stock into 198 µL of buffer to get 10 µM). c. Vortex or mix immediately and thoroughly after adding the DMSO stock to the buffer to prevent localized high concentrations that can lead to precipitation. d. For subsequent dilutions, transfer a volume from the previous tube into a new tube containing fresh buffer. For a 1:10 dilution series, transfer 20 µL into 180 µL of buffer.

  • Final Concentration: Ensure the final DMSO concentration in all wells, including the vehicle control, is identical and below the tolerance level for your specific assay (e.g., <0.5%).

Serial Dilution Workflow Example

Stock 10 mM Stock (100% DMSO) Int 1 mM Stock (100% DMSO) Stock->Int 1:10 in DMSO D1 10 µM (0.1% DMSO) Int->D1 1:100 in Buffer D2 1 µM (0.1% DMSO) D1->D2 1:10 in Buffer D3 100 nM (0.1% DMSO) D2->D3 1:10 in Buffer

Caption: Example of a serial dilution from a DMSO stock into an aqueous buffer.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Solid will not dissolve in DMSO. Insufficient mixing; compound has low solubility even in DMSO; poor quality solvent.Sonicate the solution for 15-30 minutes.[5] Try gentle warming (37°C).[5] If it still fails, a different primary solvent like DMF may be required, but compatibility with the assay must be verified.
Precipitation occurs upon dilution into aqueous buffer. Compound has very low aqueous solubility; dilution was performed too quickly.Perform serial dilutions in your assay buffer rather than a single large dilution step.[10] Ensure rapid mixing upon adding the DMSO stock to the buffer. Consider using a small amount of a non-ionic detergent like Tween-20 in the buffer if compatible with the assay.[10]
Inconsistent results between experiments. Stock solution degradation; inaccurate pipetting; repeated freeze-thaw cycles.Always use single-use aliquots of the primary stock.[5] Ensure pipettes are calibrated. Prepare fresh working dilutions for each experiment.

References

  • How to dissolve small inhibitor molecules for binding assay? ResearchGate.[Link]

  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI.[Link]

  • CN110483400A - A kind of preparation method of pyrazole derivatives.
  • Isopropyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate. PubChem.[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC.[Link]

  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Technology Networks.[Link]

  • Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.[Link]

  • US4996327A - Preparation of pyrazole and its derivatives.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-1-isopropyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Amino-1-isopropyl-1H-pyrazol-5-ol. It is designed to address common challenges and provide actionable solutions to improve synthesis yield and purity.

I. Introduction to the Synthesis of 4-Amino-1-isopropyl-1H-pyrazol-5-ol

The synthesis of 4-amino-1-substituted-1H-pyrazol-5-ols is a critical process in the development of various biologically active molecules. These compounds serve as important building blocks in medicinal chemistry due to their diverse pharmacological activities.[1] A common and effective route to these compounds involves the reduction of a 4-nitro or 4-hydroxyimino precursor. This guide will focus on troubleshooting and optimizing this synthetic pathway.

II. General Reaction Scheme

The synthesis typically proceeds in two main stages:

  • Formation of the Pyrazole Ring: Condensation of a β-ketoester with isopropylhydrazine to form the 1-isopropyl-pyrazol-5-one ring.

  • Introduction and Reduction of the Amino Group Precursor: Nitration or nitrosation at the 4-position, followed by reduction to the desired 4-amino product.

General_Reaction_Scheme β-Ketoester β-Ketoester 1-isopropyl-1H-pyrazol-5-ol 1-isopropyl-1H-pyrazol-5-ol β-Ketoester->1-isopropyl-1H-pyrazol-5-ol Condensation Isopropylhydrazine Isopropylhydrazine Isopropylhydrazine->1-isopropyl-1H-pyrazol-5-ol 4-Nitro/Hydroxyimino-1-isopropyl-1H-pyrazol-5-ol 4-Nitro/Hydroxyimino-1-isopropyl-1H-pyrazol-5-ol 1-isopropyl-1H-pyrazol-5-ol->4-Nitro/Hydroxyimino-1-isopropyl-1H-pyrazol-5-ol Nitration/Nitrosation Nitrating/Nitrosating Agent Nitrating/Nitrosating Agent Nitrating/Nitrosating Agent->4-Nitro/Hydroxyimino-1-isopropyl-1H-pyrazol-5-ol 4-Amino-1-isopropyl-1H-pyrazol-5-ol 4-Amino-1-isopropyl-1H-pyrazol-5-ol 4-Nitro/Hydroxyimino-1-isopropyl-1H-pyrazol-5-ol->4-Amino-1-isopropyl-1H-pyrazol-5-ol Reduction Reducing Agent Reducing Agent Reducing Agent->4-Amino-1-isopropyl-1H-pyrazol-5-ol

Caption: General synthesis pathway for 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

III. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing a logical approach to troubleshooting.

Q1: Low yield in the initial pyrazole ring formation step.

Potential Causes:

  • Purity of Starting Materials: Impurities in the β-ketoester or isopropylhydrazine can lead to side reactions. Isopropylhydrazine, in particular, can be susceptible to oxidation.[2][3]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the absence of a catalyst can hinder the reaction.[2] The Knorr pyrazole synthesis, a common method for this step, is sensitive to these parameters.[2]

  • Competing Reactions: The β-ketoester can undergo self-condensation or other side reactions if the conditions are not optimized.

Solutions:

  • Verify Starting Material Purity: Use freshly distilled or high-purity isopropylhydrazine.[3] Consider using a more stable salt form if available. Analyze the β-ketoester by NMR or GC-MS to confirm its purity.

  • Optimize Reaction Conditions:

    • Solvent: Ethanol or acetic acid are commonly used solvents.[4] A systematic screening of solvents can identify the optimal medium for your specific β-ketoester.

    • Temperature: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and reaction time.

    • Catalyst: A catalytic amount of acid (e.g., acetic acid or HCl) can significantly improve the reaction rate and yield.[2][5]

  • Control Reagent Addition: Add the isopropylhydrazine dropwise to the solution of the β-ketoester to minimize side reactions.

Troubleshooting_Low_Yield_Ring_Formation Low_Yield_Ring_Formation Low Yield in Pyrazole Ring Formation Check_Purity Check Starting Material Purity Low_Yield_Ring_Formation->Check_Purity Optimize_Conditions Optimize Reaction Conditions Low_Yield_Ring_Formation->Optimize_Conditions Control_Addition Control Reagent Addition Low_Yield_Ring_Formation->Control_Addition Impure_Materials Impure Starting Materials? Check_Purity->Impure_Materials Suboptimal_Conditions Suboptimal Conditions? Optimize_Conditions->Suboptimal_Conditions Slow_Addition Implement Slow Addition Control_Addition->Slow_Addition Purify_Reagents Purify/Replace Reagents Impure_Materials->Purify_Reagents Yes Screen_Solvents Screen Solvents Suboptimal_Conditions->Screen_Solvents Yes Adjust_Temp Adjust Temperature/Time Screen_Solvents->Adjust_Temp Add_Catalyst Add Acid/Base Catalyst Adjust_Temp->Add_Catalyst

Sources

Technical Support Center: Solubilization of 4-Amino-1-isopropyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing difficulties solubilizing 4-Amino-1-isopropyl-1H-pyrazol-5-ol (CAS: 198885-82-4) in Dimethyl Sulfoxide (DMSO).

Below, you will find a mechanistic breakdown of the solubility barriers, a structured troubleshooting workflow, validated experimental protocols, and a targeted FAQ section.

The Mechanistic Problem: Why is this Pyrazole Stubborn?

Despite its relatively low molecular weight, 4-Amino-1-isopropyl-1H-pyrazol-5-ol frequently presents as a stubborn suspension in standard organic solvents. The core issue lies in its exceptional capacity for intermolecular self-association .

1H-pyrazoles are highly versatile and notorious for forming robust, hydrogen-bonded supramolecular networks[1]. The molecule possesses both an amino group (-NH2) and a hydroxyl group (-OH), providing multiple strong hydrogen bond donors. Simultaneously, the pyrazole ring nitrogens act as potent hydrogen bond acceptors. This structural arrangement allows the compound to crystallize into highly stable 2D or 3D lattices[1].

While DMSO is an excellent hydrogen bond acceptor capable of disrupting many polar networks[2], it lacks hydrogen bond donor capabilities. Consequently, the thermodynamic drive for DMSO to break the compound's self-associated lattice is often kinetically hindered at room temperature. Furthermore, DMSO is highly hygroscopic; absorbed atmospheric water can drastically reduce its solvating power for organic compounds, raising the endothermic barrier to dissolution[3].

Physicochemical Profiling

Understanding the compound's properties is the first step in troubleshooting its solvation.

ParameterCharacteristicImpact on DMSO Solvation
Molecular Formula C6H11N3OLow molecular weight generally favors solubility, but is overridden by high polarity.
H-Bond Donors 3 (-NH2, -OH)Drives the formation of strong intermolecular hydrogen-bonded lattices.
H-Bond Acceptors 4 (N, N, N, O)High capacity for self-association, resisting solvent integration.
Tautomerism Pyrazol-5-ol ⇌ PyrazoloneCan crystallize into highly stable, low-solubility zwitterionic polymorphs.
Amphoterism Basic amine, acidic hydroxylProvides a pathway for pH-dependent salt formation to force dissolution.

Troubleshooting Workflow

Follow this logical decision tree to systematically resolve solubility failures.

G Start Compound + DMSO (Insoluble Suspension) CheckWater Verify DMSO Quality (Use Anhydrous) Start->CheckWater Kinetic Kinetic Disruption (Heat 37-45°C + Sonicate) CheckWater->Kinetic CheckSol1 Is Solution Clear? Kinetic->CheckSol1 Success1 Proceed to Assay CheckSol1->Success1 Yes Chemical Chemical Disruption (Add 1 eq HCl or NaOH) CheckSol1->Chemical No CheckSol2 Is Solution Clear? Chemical->CheckSol2 Success2 Proceed to Assay (Buffer pH in downstream) CheckSol2->Success2 Yes Alternative Use Alternative Solvents (DMF, PEG-200) CheckSol2->Alternative No

Fig 1: Stepwise troubleshooting workflow for resolving DMSO solubility issues.

Validated Experimental Protocols

Protocol A: Kinetic Disruption (Thermosonication)

Dissolving highly crystalline compounds in DMSO is an endothermic process that requires kinetic energy to overcome the lattice energy barrier[3].

  • Preparation: Ensure both the compound powder and the solvent are at room temperature. You must use a fresh, sealed bottle of anhydrous DMSO. Atmospheric water contamination significantly decreases the solubility of polar organics[3].

  • Addition: Add the calculated volume of anhydrous DMSO to the dry compound to achieve your target stock concentration (e.g., 10 mM).

  • Agitation: Vortex the vial vigorously for 2-5 minutes to maximize the surface area exposed to the solvent[3].

  • Thermosonication: Place the vial in an ultrasonic water bath heated to 37°C–45°C for 15 minutes.

    • Causality: Acoustic cavitation physically fractures the microcrystals, while thermal energy satisfies the endothermic requirement of dissolution[3].

  • Verification: Inspect the solution against a strong light source. If a completely clear solution is achieved, immediately aliquot and store at -20°C to prevent reprecipitation.

Protocol B: Chemical Disruption via pH Adjustment

If kinetic disruption fails, you must alter the thermodynamic state of the molecule. Because 4-Amino-1-isopropyl-1H-pyrazol-5-ol is amphoteric, converting it into a charged salt will drastically increase its solubility[4].

  • Acidic Shift (Recommended): To the stubborn DMSO suspension, add 1.0 molar equivalent of 1M aqueous HCl.

    • Causality: Protonation of the primary amine disrupts the neutral hydrogen-bonding network, forming a highly soluble hydrochloride salt.

  • Basic Shift (Alternative): Alternatively, add 1.0 molar equivalent of 1M NaOH. This deprotonates the hydroxyl group, forming a sodium salt[4].

  • Downstream Validation: When proceeding to cell-based or biochemical assays, ensure your final working buffer has sufficient buffering capacity (e.g., 1M HEPES at pH 7.4) to neutralize the pH shift introduced by the salt formation[4].

Frequently Asked Questions (FAQs)

Q: My compound dissolved perfectly in 100% DMSO, but a white cloudy precipitate formed immediately when I diluted it into PBS for my assay. How do I fix this? A: This is a classic "solvent-shift" precipitation (crashing out). It occurs when the absolute aqueous solubility of the compound is exceeded as the DMSO concentration drops[4]. To troubleshoot:

  • Stepwise Dilution: Do not inject the DMSO stock directly into a large volume of aqueous buffer. Perform serial dilutions (e.g., 1:1, then 1:4) to prevent localized supersaturation[5].

  • Lower Final Concentration: You may be exceeding the thermodynamic aqueous solubility limit. Try reducing your final assay concentration[4].

  • Surfactants: Consider adding a biocompatible surfactant (like 0.1% Tween-20) to your PBS to stabilize the compound's solvation sphere.

Q: I left my clear DMSO stock on the bench overnight, and crystals formed by the morning. Can I just heat it again? A: Yes, but exercise caution. Precipitation from a previously clear stock occurs due to temperature fluctuations (e.g., the lab cooling down at night) or because the hygroscopic DMSO absorbed moisture from the air[3]. You can reheat and vortex to redissolve the compound[4]. However, repeated heating cycles can oxidize the primary amine. It is best practice to prepare single-use aliquots and store them at -20°C.

Q: Can I use a different solvent if DMSO completely fails? A: Yes. If the hydrogen-bond network is entirely resistant to DMSO, you can evaluate alternative polar aprotic solvents such as Dimethylformamide (DMF)[5], or protic solvents like Polyethylene glycol 200 (PEG-200) or methanol, provided your downstream assay can tolerate them[6].

References

  • DMSO wont dilute my pure compound. How to solve this?
  • Troubleshooting AN-12-H5 solubility issues in DMSO - Benchchem.
  • Compound Solubility with Dimethylsulfoxide - Hampton Research.
  • Compund dilution in DMSO - Reddit (r/labr
  • Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular M
  • How Dimethyl Sulfoxide Disrupts the Hydrogen Bond Network in Hydroxy-Functionalized Ionic Liquids - ACS Public

Sources

preventing oxidative degradation of 4-Amino-1-isopropyl-1H-pyrazol-5-ol during storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Amino-1-isopropyl-1H-pyrazol-5-ol

Introduction: Understanding the Inherent Instability

Welcome to the technical support guide for 4-Amino-1-isopropyl-1H-pyrazol-5-ol. This molecule is a valuable research compound, belonging to the aminopyrazole class, which is noted for its antioxidant properties and potential as a scaffold in medicinal chemistry.[1][2] Ironically, the very structural features that confer its antioxidant activity—the electron-rich pyrazole ring bearing both an amino (-NH₂) and a hydroxyl (-OH) group—also render it highly susceptible to oxidative degradation.[1] Research indicates that the free base form of 4-aminopyrazol-5-ol is particularly unstable.[1]

This guide is designed for researchers, scientists, and drug development professionals to provide a foundational understanding of the degradation pathways and to offer practical, field-proven strategies for preventing oxidative degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: My solid 4-Amino-1-isopropyl-1H-pyrazol-5-ol has changed color from off-white to yellow/brown. What happened?

This is a classic sign of oxidative degradation. The electron-rich aminopyrazole core has likely been oxidized by atmospheric oxygen, forming highly conjugated, colored impurities. This process can be accelerated by exposure to light, elevated temperatures, and humidity.[3]

Q2: Is the compound more stable in a particular form?

Yes. The compound is significantly more stable as an acid addition salt, such as a hydrochloride (HCl) salt.[1] Protonation of the amino group reduces the electron-donating capacity into the pyrazole ring, making the entire molecule less prone to oxidation. Many synthetic procedures intentionally isolate the product as its hydrochloride salt for this reason.[1] If you are working with the free base, expect it to be much more sensitive.

Q3: What are the absolute minimum storage requirements?

At a minimum, store the compound in a tightly sealed amber glass vial in a cool, dark place. An inert atmosphere is strongly recommended. For short-term storage, a desiccator may suffice, but for long-term stability, a freezer under an argon or nitrogen atmosphere is necessary.[3][4]

Q4: Can I handle this compound on the open bench?

It is strongly discouraged, especially for extended periods. Brief handling for weighing may be tolerable if done quickly, but for any procedure involving prolonged exposure, the use of an inert atmosphere glovebox or Schlenk line techniques is essential to prevent degradation.[3][5]

Q5: How can I check if my material has degraded?

A simple Thin-Layer Chromatography (TLC) analysis against a freshly opened reference sample can quickly reveal the presence of impurities. For quantitative assessment, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is required to determine the purity and quantify any degradation products.[6][7]

Troubleshooting Guide: Identifying and Mitigating Degradation

This section provides a more in-depth guide to troubleshooting common stability issues.

Visualizing the Problem: A Hypothetical Degradation Pathway

The degradation of 4-Amino-1-isopropyl-1H-pyrazol-5-ol is primarily an oxidative process. The diagram below illustrates a simplified, hypothetical pathway leading to the formation of colored impurities.

cluster_0 Degradation Process A 4-Amino-1-isopropyl- 1H-pyrazol-5-ol (Stable, Colorless) B Oxidized Intermediates (e.g., Quinone-imine type) A->B O₂, Light, Heat (Initiation) C Polymeric Degradants (Colored Impurities) B->C Further Oxidation/ Polymerization

Caption: Hypothetical oxidative degradation of 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

Troubleshooting Workflow

If you suspect degradation, follow this logical workflow to diagnose and solve the problem.

Start Start: Suspected Degradation? Visual Visual Inspection: Color Change? Clumping? Start->Visual Analytical Analytical Check: Run TLC/HPLC Purity Visual->Analytical Yes OK Material is OK. Continue with Experiment Visual->OK No PurityCheck Purity < 95% or Degradants Present? Analytical->PurityCheck Discard Discard Material and Procure Fresh Lot PurityCheck->Discard Yes Review Review Storage & Handling Protocols PurityCheck->Review No, but minor impurities noted Discard->Review Implement Implement Corrective Actions: - Use Inert Atmosphere - Store Colder & Darker - Check Container Seal Review->Implement

Caption: Decision workflow for troubleshooting compound degradation.

Core Mitigation Strategies

The primary goal is to minimize the compound's exposure to oxygen, light, heat, and moisture.

StrategyRecommendationRationale
Atmosphere Inert Gas: Store and handle under a dry, inert atmosphere (Argon or Nitrogen).[5] Use a glovebox or Schlenk line techniques for all manipulations.[5][8]Prevents direct contact with atmospheric oxygen, the primary driver of degradation. Inert gas with <1 ppm O₂ and H₂O is ideal.[3]
Temperature Cold Storage: Store at -20°C or below for long-term stability. For short-term use, 2-8°C is acceptable if under an inert atmosphere.Reduces the kinetic rate of all chemical degradation pathways.[4] Caution: Allow the container to warm to room temperature before opening to prevent moisture condensation.[4]
Light Light Protection: Always store in amber vials or containers wrapped in aluminum foil.[3]Photons can provide the activation energy needed to initiate oxidation reactions (photo-oxidation).[3]
Packaging Airtight Containers: Use high-quality vials with PTFE-lined caps. For highly sensitive applications, consider purpose-built containers like Aldrich's Sure/Seal™ bottles.[8][9]A poor seal will negate all other preventative measures by allowing slow ingress of air and moisture over time.
Chemical Form Use the Salt Form: Whenever possible, procure and use the hydrochloride salt of the compound.Protonation of the amino group significantly increases the compound's oxidative stability.[1]

Experimental Protocols

Protocol 1: Safe Handling and Aliquoting Under Inert Atmosphere (Schlenk Line)

This protocol describes how to safely aliquot the solid compound from a storage flask to a reaction vessel.

Materials:

  • Main storage flask of 4-Amino-1-isopropyl-1H-pyrazol-5-ol (Schlenk flask).

  • Tared reaction vessel (e.g., round-bottom flask with a septum).

  • Schlenk line with dual vacuum/inert gas manifold.

  • Spatula.

  • Heating gun.

Procedure:

  • Prepare Glassware: Ensure all glassware, including the spatula, is thoroughly dried by heating in an oven (e.g., 125°C overnight) and allowed to cool under vacuum or a stream of inert gas.[8][9]

  • Inert the System: Assemble the reaction vessel and attach it to the Schlenk line.

  • Purge Cycle: Evacuate the flask under vacuum, then gently refill with inert gas (Argon or Nitrogen). Repeat this vacuum/refill cycle at least three times to ensure the atmosphere is inert.[5]

  • Establish Positive Pressure: Leave the reaction vessel under a slight positive pressure of inert gas, vented through an oil bubbler.[8][9]

  • Connect Flasks: Briefly remove the stopper from the main storage flask and the reaction vessel under a strong positive flow of inert gas ("counterflow") and quickly connect them.

  • Transfer Solid: Carefully tilt and tap the storage flask to transfer the desired amount of solid into the reaction vessel. Use a pre-inerted spatula if necessary.

  • Seal and Re-weigh: Separate the flasks, quickly reseal both, and re-weigh the tared reaction vessel to determine the exact mass transferred.

  • Store Properly: Return the main storage flask to its designated cold storage location.

Protocol 2: Forced Degradation Study (Oxidative Stress)

This protocol is used to intentionally degrade the compound to identify potential degradation products and validate a stability-indicating analytical method.[6][10]

Materials:

  • 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

  • 3% Hydrogen Peroxide (H₂O₂) solution.

  • Acetonitrile or other suitable solvent.

  • Volumetric flasks.

  • HPLC system.

Procedure:

  • Prepare Stock Solution: Accurately weigh ~10 mg of the compound into a 10 mL volumetric flask and dissolve in the chosen solvent. This is your "unstressed" sample.

  • Apply Oxidative Stress: In a separate 10 mL volumetric flask, weigh another ~10 mg of the compound. Add 1 mL of 3% H₂O₂ solution.[6]

  • Incubate: Allow the mixture to stand at room temperature for a specified period (e.g., 24 hours), protected from light. The goal is to achieve 5-20% degradation.[11][12]

  • Quench and Dilute: After incubation, dilute the mixture to the 10 mL mark with the solvent.

  • Analyze: Analyze both the "unstressed" and "stressed" samples by HPLC.

  • Evaluate: Compare the chromatograms. The "stressed" sample should show a decrease in the main peak area and the appearance of new peaks corresponding to oxidative degradants. This confirms the HPLC method can separate the parent compound from its degradation products.

References

  • Krasavin, M., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. Retrieved from [Link]

  • Russo, A., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Retrieved from [Link]

  • Russo, A., et al. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. Retrieved from [Link]

  • Saeed, A., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC. Retrieved from [Link]

  • Hassan, A. S., et al. (2021). Synthesis of novel antioxidant and antitumor 5-aminopyrazole derivatives, 2D/3D QSAR, and molecular docking. PubMed. Retrieved from [Link]

  • Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]

  • Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Stackexchange.com. Retrieved from [Link]

  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Preprints.org. Retrieved from [Link]

  • Bhatt, N. P., et al. (n.d.). Development and Validation of Stability Indicating Assay Method and Characterization of Degradation Product for Brexpiprazole Bulk by RP. JOCPR.com. Retrieved from [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

  • Shinde, S. L., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link]

  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. Retrieved from [Link]

Sources

Technical Support Center: Regioselective Substitution of 4-Amino-1-isopropyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Reaction Optimization Portal. This guide is designed for medicinal chemists and process scientists working with 4-Amino-1-isopropyl-1H-pyrazol-5-ol , a highly versatile but synthetically challenging ambidentate scaffold. Because this molecule possesses three competing nucleophilic sites—the C4-primary amine (N4), the C5-hydroxyl group (O5), and the pyrazole ring nitrogen (N2)—achieving strict regioselectivity requires precise control over reaction causality, tautomeric equilibrium, and Hard-Soft Acid-Base (HSAB) dynamics.

Module 1: Regioselectivity Decision Matrix

Before beginning your synthesis, consult the workflow below to determine the optimal catalytic and solvent systems required to isolate your target regioisomer.

Workflow Start 4-Amino-1-isopropyl-1H-pyrazol-5-ol (Ambidentate Scaffold) O_target Target: O5-Alkylation (Hydroxyl Reactivity) Start->O_target Hard Electrophiles Polar Aprotic Solvents N4_target Target: N4-Substitution (Primary Amine Reactivity) Start->N4_target Soft Electrophiles Pd-Catalysis N2_target Target: N2-Alkylation (Pyrazole Core Reactivity) Start->N2_target N4-Protected Acid Catalysis O_Method1 Mitsunobu Reaction (ROH, DEAD, PPh3) Neutral Conditions O_target->O_Method1 O_Method2 Cs2CO3 / DMSO Alkyl Tosylates O_target->O_Method2 N4_Method1 Reductive Amination (Aldehyde, NaBH(OAc)3) N4_target->N4_Method1 N4_Method2 Buchwald-Hartwig (Pd2(dba)3, Xantphos) N4_target->N4_Method2 N2_Method1 Trichloroacetimidates Brønsted Acid Catalyst N2_target->N2_Method1

Decision matrix for regioselective substitution of 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

Module 2: Troubleshooting Guides & FAQs
Q1: I am attempting to alkylate the C5-hydroxyl group using alkyl halides and K₂CO₃, but I am getting a complex mixture of O-alkylated and N2-alkylated products. How can I drive the reaction exclusively toward O-alkylation?

A: This is a classic ambident nucleophile problem. Pyrazol-5-ols exist in a tautomeric equilibrium with pyrazolin-5-ones (the OH-form vs. the NH-form)[1]. To exclusively target the O5 position, you must leverage HSAB principles or bypass the tautomerization entirely.

  • Solution A (The Mitsunobu Approach): The most reliable method for exclusive O-alkylation is the Mitsunobu reaction using an alcohol, triphenylphosphine (PPh₃), and diethyl azodicarboxylate (DEAD) in THF[1]. This reaction proceeds under mild, neutral conditions, which prevents the base-catalyzed tautomerization that exposes the N2 nitrogen to alkylation.

  • Solution B (The Cation Effect): If you must use traditional alkylating agents, switch your base to Cesium Carbonate (Cs₂CO₃) and your solvent to DMSO[2]. The large Cs⁺ cation is poorly coordinated by the "hard" oxygen anion, leaving the O-center "naked" and highly nucleophilic. Furthermore, use "hard" electrophiles like alkyl tosylates or dialkyl sulfates rather than "soft" alkyl iodides.

Q2: I need to functionalize the primary amine at the C4 position. Will the C5-hydroxyl group interfere, and do I need to protect it first?

A: Protection is not strictly necessary if you utilize highly chemoselective reaction conditions. The primary amine (N4) and the hydroxyl group (O5) have fundamentally different reactivity profiles.

  • For N4-Alkylation: Reductive amination using an aldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) in weakly acidic conditions is highly selective for the amine. The hydroxyl group will remain inert under these hydride-transfer conditions.

  • For N4-Arylation: Palladium-catalyzed Buchwald-Hartwig amination is highly effective. Using a catalyst system like Pd₂(dba)₃ with Xantphos and a mild base (Na₂CO₃) favors the primary amine over the pyrazole nitrogens or the hydroxyl group[3]. The primary amine coordinates strongly to the palladium center, driving the chemoselectivity.

Q3: How can I definitively prove whether I isolated the O-alkylated or N-alkylated regioisomer?

A: NMR spectroscopy is the gold standard for distinguishing N- vs. O-alkylation in pyrazoles[4].

  • ¹H NMR: Examine the chemical shift of the protons on the newly attached alkyl group (e.g., the α-CH₂). An O-CH₂ group will typically resonate further downfield ( δ 4.0 - 4.5 ppm) compared to an N-CH₂ group ( δ 3.5 - 4.0 ppm) due to the higher electronegativity of oxygen.

  • ¹³C NMR / HMBC: The most definitive proof comes from 2D HMBC (Heteronuclear Multiple Bond Correlation). For an O-alkylated product, the α-protons of the alkyl group will show a strong 3-bond correlation to the C5 carbon of the pyrazole ring (typically around δ 150-160 ppm).

Q4: I want to intentionally alkylate the N2 position. How is this achieved?

A: Alkylating the N2 position is synthetically difficult because the C4-amine is generally more nucleophilic. You must first protect the N4-amine (e.g., with a Boc or Phthalimide group). Once protected, N2-alkylation can be achieved using trichloroacetimidate electrophiles paired with a Brønsted acid catalyst (like camphorsulfonic acid) in DCM[5]. This avoids the strong bases that would otherwise favor O-alkylation.

Module 3: Empirical Data Summary

The following table summarizes the optimized parameters for directing substitution to your desired site.

Target RegioisomerReagents / CatalystBaseSolventTempYield / Selectivity
O5-Alkylation Primary/Secondary Alcohol, DEAD, PPh₃NoneTHF0 °C RT>90% (Exclusive O-selectivity)
O5-Alkylation Alkyl Tosylate (R-OTs)Cs₂CO₃DMSO60 °C>85% (High O-selectivity)
N4-Alkylation Aldehyde, NaBH(OAc)₃None (Add AcOH)DCERT>80% (Exclusive N4-selectivity)
N4-Arylation Aryl Halide, Pd₂(dba)₃, XantphosNa₂CO₃1,4-Dioxane100 °C>75% (High N4-selectivity)
N2-Alkylation Trichloroacetimidate (Requires N4-protection)Brønsted AcidDCMRTModerate (N2 > O5 selectivity)
Module 4: Validated Experimental Protocols
Protocol A: Regioselective O-Alkylation via Mitsunobu Reaction

Mechanistic Rationale: The Mitsunobu reaction operates under neutral conditions, preventing the deprotonation of the pyrazole core. The highly oxophilic phosphonium intermediate selectively activates the alcohol, which is then attacked by the harder oxygen nucleophile of the pyrazol-5-ol tautomer[1].

  • Setup: Dissolve 4-Amino-1-isopropyl-1H-pyrazol-5-ol (1.0 equiv) and the target primary or secondary alcohol (1.2 equiv) in anhydrous THF (0.2 M) under an inert Argon atmosphere.

  • Activation: Add Triphenylphosphine (PPh₃, 1.5 equiv) and cool the reaction vessel to 0 °C using an ice bath.

  • Coupling: Dropwise add Diethyl azodicarboxylate (DEAD, 1.5 equiv) over 15 minutes. Critical Step: Slow addition prevents the premature depletion of the betaine intermediate and suppresses unwanted side reactions.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via TLC (stain with ninhydrin to ensure the free C4-amine is still present, validating that N4 was not substituted).

  • Workup: Quench with water and extract with EtOAc (3x). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify via silica gel chromatography. Note: To separate the product from the triphenylphosphine oxide (TPPO) byproduct, elute with a shallow gradient of Hexanes/EtOAc.

Protocol B: Regioselective N4-Arylation via Buchwald-Hartwig Amination

Mechanistic Rationale: Xantphos is a bidentate ligand with a large bite angle (111°). This specific geometry accelerates the reductive elimination step for primary amines at the palladium center, ensuring high chemoselectivity for the N4-amine over the O5-hydroxyl group[3].

  • Preparation: In an oven-dried Schlenk flask, combine 4-Amino-1-isopropyl-1H-pyrazol-5-ol (1.0 equiv), the aryl halide (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and Na₂CO₃ (2.0 equiv).

  • Degassing: Evacuate and backfill the flask with Argon three times to ensure a strictly anaerobic environment.

  • Solvent Addition: Add thoroughly degassed 1,4-Dioxane (0.1 M) via syringe.

  • Heating: Heat the mixture to 100 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter the crude mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Validation & Purification: Concentrate the filtrate. Validate the presence of the intact C5-hydroxyl group via IR spectroscopy (broad stretch ~3200-3400 cm⁻¹) before purifying via column chromatography.

Sources

reducing unwanted byproducts in 4-Amino-1-isopropyl-1H-pyrazol-5-ol preparation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Amino-1-isopropyl-1H-pyrazol-5-ol Synthesis

Welcome to the technical support guide for the preparation of 4-Amino-1-isopropyl-1H-pyrazol-5-ol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on identifying and mitigating unwanted byproducts. We will delve into the mechanistic rationale behind byproduct formation and provide field-proven troubleshooting strategies and optimized protocols to enhance yield and purity.

Overview: The Synthetic Challenge

The synthesis of 4-Amino-1-isopropyl-1H-pyrazol-5-ol typically proceeds via the cyclization of a substituted hydrazine (isopropylhydrazine) with a functionalized three-carbon electrophile, such as an ethyl 2-cyanoacrylate derivative.[1][2] While seemingly straightforward, this reaction is often plagued by competing pathways that lead to a range of impurities. These byproducts not only reduce the overall yield but also complicate downstream processing and purification. Understanding the delicate interplay of reaction parameters—such as solvent polarity, pH, and temperature—is paramount to steering the reaction toward the desired product.

Core Reaction Pathway and Byproduct Formation

The primary reaction involves the nucleophilic attack of isopropylhydrazine on an activated alkene, like ethyl 2-cyano-3-ethoxyacrylate, followed by an intramolecular cyclization to form the pyrazole ring. However, several off-target reactions can occur.

Synthesis_Pathway Reactants Isopropylhydrazine + Ethyl 2-cyano-3-ethoxyacrylate Intermediate Open-Chain Intermediate (Enamine) Reactants->Intermediate Nucleophilic Addition Product 4-Amino-1-isopropyl-1H-pyrazol-5-ol (Desired Product) Intermediate->Product Base-Catalyzed Cyclization (Desired Pathway) Byproduct1 Isomeric Byproduct (e.g., 5-Amino-1-isopropyl-pyrazol-3-ol) Intermediate->Byproduct1 Alternative Cyclization Byproduct2 Hydrolyzed Intermediate (Amide/Carboxylic Acid) Intermediate->Byproduct2 Water Contamination Byproduct3 Oxidized Impurities (Colored Species) Product->Byproduct3 Air/Oxidants

Caption: Key reaction steps and potential byproduct pathways.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted starting material. What's the cause?

A1: This issue typically points to incomplete or slow cyclization of the open-chain intermediate. The intramolecular ring-closing step is often the rate-limiting step and is highly dependent on the reaction conditions.

  • Causality: The cyclization requires the deprotonation of the secondary amine (from the hydrazine moiety) to facilitate nucleophilic attack on the nitrile or ester group. If the base is too weak or the temperature is too low, this step will be inefficient.

  • Troubleshooting Steps:

    • Optimize the Base: The choice of base is critical. While weak bases like triethylamine can be used, stronger bases such as sodium ethoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) often provide higher yields by more effectively promoting the cyclization step.[3]

    • Increase Temperature: Gently refluxing the reaction mixture can provide the necessary activation energy for ring closure. A common solvent for this is ethanol.[4] Monitor the reaction by TLC to avoid decomposition at elevated temperatures.

    • Solvent Choice: Ensure you are using a polar protic solvent like ethanol. These solvents can stabilize the charged intermediates formed during the cyclization process, thereby facilitating the reaction.

Q2: I've isolated a major byproduct with the same mass as my desired product. Why did this happen and how can I prevent it?

A2: You have likely formed a regioisomeric byproduct. Isopropylhydrazine is an unsymmetrical nucleophile, and its two nitrogen atoms (N1 and N2) can attack the electrophilic center, leading to different cyclized products depending on which nitrogen becomes part of the ring at position 1.

  • Causality: The regiochemical outcome is a function of kinetic versus thermodynamic control. The initial nucleophilic attack and subsequent cyclization can be influenced by steric hindrance and electronic effects, which are modulated by temperature and solvent.

  • Troubleshooting Steps:

    • Control Reaction Temperature: Perform the initial addition of the hydrazine to the acrylate precursor at a lower temperature (e.g., 0-5 °C) to favor the kinetically controlled, more selective pathway. After the initial addition, the temperature can be raised to drive the cyclization to completion.

    • pH Control: In some pyrazole syntheses, acidic conditions favor the formation of one isomer, while basic conditions favor another.[1] For this specific synthesis, a basic medium is generally required for the final cyclization. Maintaining consistent and controlled basic conditions is key.

    • Purification: If isomer formation is unavoidable, careful purification is necessary. These isomers often have slightly different polarities, allowing for separation by column chromatography. Deactivating the silica gel with triethylamine is recommended to prevent peak tailing.[5][6]

Q3: The final isolated product is a yellow or brown powder/oil instead of the expected white solid. What causes this discoloration?

A3: The discoloration is almost certainly due to the presence of oxidized impurities.[6] The 4-amino and 5-hydroxyl groups on the pyrazole ring form an electron-rich system that is highly susceptible to air oxidation, especially under basic conditions or in the presence of trace metals.

  • Causality: The aminophenol-like structure can be easily oxidized to quinone-imine type species, which are highly colored. This process can be accelerated by heat and light.

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction, workup, and filtration under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.

    • Degas Solvents: Use solvents that have been degassed prior to use to remove dissolved oxygen.

    • Controlled Workup: During the workup, minimize the time the product is exposed to basic aqueous conditions. Neutralize the reaction mixture promptly before extraction.

    • Decolorization: If the crude product is colored, it can often be purified by recrystallization with the addition of a small amount of activated charcoal.[6] However, use charcoal judiciously as it can also adsorb the desired product.

Q4: My product is an oil that refuses to crystallize, or it crashes out of solution during workup, trapping impurities. How can I achieve a pure, crystalline product?

A4: These are classic purification challenges stemming from residual solvents, persistent impurities, or using an inappropriate crystallization solvent. The basic nitrogen atoms in the pyrazole ring can also complicate purification.[5]

  • Causality: The presence of even minor impurities can disrupt the crystal lattice formation, resulting in an oil. "Crashing out" occurs when the solution becomes supersaturated too quickly, preventing selective crystallization and trapping impurities.

  • Troubleshooting Steps:

    • Purity Check: First, assess the purity of the oil by TLC or LC-MS. If it is highly impure, column chromatography should be performed before attempting recrystallization.

    • Recrystallization Solvent Screening: The ideal solvent should dissolve your compound well when hot but poorly when cold.[6] Good starting points for aminopyrazoles are ethanol, isopropanol, or an ethanol/water solvent pair.[5][7] Test several solvents on a small scale.

    • Controlled Crystallization: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize recovery. Fast cooling should be avoided. If crystals do not form, try scratching the inside of the flask with a glass rod to induce nucleation.[6]

    • Acid-Base Extraction: For stubborn impurities, consider an acid-base workup. Dissolve the crude product in an organic solvent (like ethyl acetate), wash with a dilute acid (e.g., 1M HCl) to protonate and extract your basic product into the aqueous layer. Wash the aqueous layer with fresh solvent to remove non-basic impurities, then basify the aqueous layer and re-extract your purified product.

Optimized Protocols and Data

Table 1: Effect of Reaction Parameters on Product Purity
ParameterCondition ACondition BCondition CExpected Outcome
Base Triethylamine (1.2 eq)K₂CO₃ (1.5 eq)Sodium Ethoxide (1.1 eq)Purity and yield generally increase with base strength (NaOEt > K₂CO₃ > TEA).[3]
Solvent TolueneAcetonitrileEthanolEthanol is often preferred as it facilitates cyclization and simplifies workup.[4]
Temperature Room Temperature50 °CReflux (~78 °C in EtOH)Refluxing typically ensures complete conversion but may increase colored byproducts.[4]
Atmosphere AirNitrogenArgonAn inert atmosphere is crucial for minimizing colored, oxidized byproducts.[6]
Protocol 1: Optimized Synthesis of 4-Amino-1-isopropyl-1H-pyrazol-5-ol

This protocol is designed to maximize yield while minimizing byproduct formation.

  • Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Reaction Mixture: To the flask, add ethyl 2-cyano-3-ethoxyacrylate (1.0 eq) and anhydrous ethanol (5 mL per mmol of acrylate). Begin stirring.

  • Hydrazine Addition: In the dropping funnel, prepare a solution of isopropylhydrazine hydrochloride (1.05 eq) and sodium ethoxide (1.1 eq) in anhydrous ethanol. Add this solution dropwise to the stirred acrylate solution at room temperature over 30 minutes.

  • Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: Add water to the residue and adjust the pH to ~7 using dilute acetic acid. The product may precipitate at this stage. If not, extract the aqueous solution three times with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture.

Protocol 2: Purification via Deactivated Silica Gel Chromatography

For cases with persistent impurities or isomeric byproducts.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate or DCM:Methanol) that provides good separation and an Rf value of ~0.3 for the target compound.

  • Slurry Preparation: In a beaker, mix silica gel with the chosen eluent. Add triethylamine to constitute ~0.5% of the total solvent volume (e.g., 0.5 mL in 100 mL of eluent).[6] Stir well.

  • Column Packing: Pour the silica slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

  • Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

  • Elution: Elute the column with the triethylamine-treated solvent system, collecting fractions and monitoring by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

References

  • Marzouk, M. I., Sayed, G. H., Abd ElHalim, M. S., & Mansour, S. Y. (2014). Synthesis and characterization of novel pyrazolone derivatives. International Journal of Advanced Research, 5(1). Available at: [Link]

  • Al-Omar, M. A., & Amr, A. E. G. E. (2012). Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. Molecules, 17(7), 8449-8461. Available at: [Link]

  • Khan, I., & Ali, S. (2016). Synthesis of Nitriles – Synthesis of 4-Cyano Pyrazole, 5-Aminopyrazole Derivatives and the Deamination of 5-Aminopyrazole Derivatives. IntechOpen. Available at: [Link]

  • Cheprava, A. A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. Molecules, 27(22), 7780. Available at: [Link]

  • Devi, P., et al. (2026). Ethyl 2‐cyano‐3‐pyrazolylacrylates as Digestive Enzyme Inhibitors: In Vitro and Computational Assessment. Chemistry & Biodiversity. ResearchGate. Available at: [Link]

  • Patel, H. R., Patel, H. V., & Patel, N. C. (2014). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 30(2), 633-638. Available at: [Link]

  • Das, B., et al. (2011). Amphiphile Catalyzed Selective Synthesis of 4-Amino Alkylated-1H-pyrazol-5-ol via Mannich Aromatization Preferred to the Knoevenagel—Michael Type Reaction in Water. ChemInform, 42(42). ResearchGate. Available at: [Link]

  • Gefenas, V., et al. (2010). Regarding the intramolecular cyclization of ethyl ( E )- 2-cyano-3-(S-methylisothioureido)- 2-propenoate. ResearchGate. Available at: [Link]

  • Wang, X., et al. (2013). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Advances, 3(38), 17215-17220. Available at: [Link]

  • Li, J., et al. (2016). Novel synthesis of furancarboxylate derivatives via cyclization reactions of (E)-ethyl 3-aryl-2-cyanoacrylates. Beilstein Journal of Organic Chemistry, 12, 1788-1793. Available at: [Link]

  • Various Authors. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at: [Link]

  • Cheprava, A. A., et al. (2022). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. MDPI. Available at: [Link]

  • Bollikolla, H. B., et al. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1). Available at: [Link]

  • Nagashimada, T., Morikawa, M., Ohki, K., & Nishino, H. (n.d.). Mn(III)-Based Oxidative Cyclization of 2-((2-Arylamino)Ethyl)-Malonates: Synthesis of Quinolines via Tetrahydroquinolinedicarboxylates. HETEROCYCLES, 93(1), 161. Available at: [Link]

  • Reddit User. (2022). Purification of Amino-Pyrazoles. Reddit. Available at: [Link]

  • Dorn, H., & Zubek, A. (1971). 3(5)-aminopyrazole. Organic Syntheses, 51, 8. Available at: [Link]

  • PubChem. (n.d.). Isopropyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate. Retrieved from [Link]

  • Cho, S. J., et al. (2011). (E)-Ethyl 2-cyano-3-(1H-pyrrol-2-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(1), o163. Available at: [Link]

  • Google Patents. (2020). Process for the purification of 1-(4-chlorophenyl)pyrazol-3-ol.
  • Johnson, W., et al. (2017). Safety Assessment of 1-Hydroxyethyl 4,5-Diamino Pyrazole Sulfate as Used in Cosmetics. International Journal of Toxicology, 36(5_suppl), 57S-66S. Available at: [Link]

  • Scientific Committee on Consumer Safety. (2012). Opinion of the Scientific Committee on Consumer Safety on 1-Hydroxyethyl-4,5-diamino pyrazole sulfate (A154). European Commission. Available at: [Link]

  • Sastry, T. U., et al. (2011). Identification and Synthesis of Impurities formed during Ilaprazole Preparation. Der Pharma Chemica, 3(6), 360-364. Available at: [Link]

Sources

Validation & Comparative

HPLC Method Validation for 4-Amino-1-isopropyl-1H-pyrazol-5-ol: A Column Chemistry Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly feature highly polar, low-molecular-weight heterocyclic intermediates, analytical scientists face significant chromatographic challenges. 4-Amino-1-isopropyl-1H-pyrazol-5-ol (CAS 198885-82-4) is a prime example. Featuring an amphoteric profile—a basic primary amine coupled with an acidic pyrazol-5-ol moiety capable of keto-enol tautomerism—this compound defies traditional Reversed-Phase Liquid Chromatography (RP-HPLC).

In this guide, we objectively compare the performance of standard C18, Pentafluorophenyl (PFP), and Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) columns. By examining the causality behind stationary phase interactions, we provide a self-validating, ICH Q2(R2)-compliant protocol[1] for the robust quantification of this polar pyrazole.

The Analytical Challenge: Why Traditional RP-HPLC Fails

Standard RP-HPLC relies on hydrophobic partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. However, highly polar analytes like 4-Amino-1-isopropyl-1H-pyrazol-5-ol exhibit minimal hydrophobic surface area. When analyzed on a C18 column, the compound elutes near the void volume ( t0​ ), resulting in inadequate retention and susceptibility to matrix suppression[2].

Furthermore, attempting to force retention by using 100% aqueous mobile phases on standard C18 columns often leads to "hydrophobic collapse" or phase dewetting, causing irreproducible retention times and poor peak shapes[3]. To achieve a fit-for-purpose method, we must pivot from hydrophobic reliance to polar retention mechanisms.

Comparative Column Screening: C18 vs. PFP vs. HILIC

To establish the optimal analytical control strategy, we compared three distinct stationary phase chemistries. The mobile phases were pH-matched (pH 3.0, using ammonium formate) to ensure the primary amine remained fully protonated, isolating the effect of the stationary phase chemistry.

Table 1: Chromatographic Performance Comparison
Column ChemistryRetention Factor ( k′ )Asymmetry ( As​ )Theoretical Plates ( N )Primary Retention Mechanism
Standard C18 0.32.81,800Hydrophobic Partitioning (Failed)
PFP (Fluorinated) 1.81.95,200Dipole-Dipole, π−π , Lewis Acid-Base
ZIC-HILIC (Recommended) 5.4 1.1 14,500 Aqueous Layer Partitioning & Electrostatic
Mechanistic Causality of the Results:
  • Alternative 1: Standard C18: Failed to retain the analyte ( k′ < 1.0). The high polarity of the amino and hydroxyl groups strongly favors the aqueous mobile phase, bypassing the C18 ligands entirely[2].

  • Alternative 2: PFP (Pentafluorophenyl): Provided moderate retention. The PFP phase acts as a strong Lewis acid, attracting the electron-donating amine group of the pyrazole[4]. However, the strong secondary interactions caused noticeable peak tailing ( As​ = 1.9), reducing quantitative reliability.

  • The Solution: ZIC-HILIC: Delivered superior retention and peak symmetry. HILIC stationary phases are highly polar and hydrophilic, absorbing water from the mobile phase to form an immobilized, water-rich layer on the silica surface[5]. The polar pyrazole partitions effectively into this aqueous layer, while the zwitterionic surface provides balanced, reversible electrostatic interactions with the protonated amine, yielding sharp, symmetrical peaks.

Method Development Workflow

The transition from RP-HPLC to HILIC requires a fundamental inversion of mobile phase logic. In HILIC, water is the strongest eluting solvent, and acetonitrile (ACN) is the weakest[5].

HPLC_Workflow Start Target: 4-Amino-1-isopropyl- 1H-pyrazol-5-ol Assess Assess Physicochemical Properties (High Polarity, Amphoteric) Start->Assess C18 Standard C18 (RP-HPLC) Result: Poor Retention Assess->C18 Hydrophobic Screen PFP PFP Column Result: Moderate Retention Assess->PFP Dipole/Pi-Pi Screen HILIC ZIC-HILIC Column Result: Optimal Retention Assess->HILIC Hydrophilic Screen C18->HILIC Switch Mode PFP->HILIC Improve Peak Optimize Optimize Mobile Phase (90% ACN, 10mM NH4Fa pH 3.0) HILIC->Optimize Validate ICH Q2(R2) Validation (Linearity, Precision, Accuracy) Optimize->Validate

Decision tree for selecting and validating the optimal HPLC method for polar pyrazoles.

Optimized HILIC Protocol (A Self-Validating System)

To ensure trustworthiness and reproducibility, the following protocol integrates System Suitability Testing (SST) directly into the workflow.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Channel A: 100 mM Ammonium Formate buffer, adjusted to pH 3.0 with formic acid.

    • Channel B: 100% LC-MS Grade Acetonitrile.

    • Isocratic Elution: 10% A / 90% B.

    • Causality: A minimum of 3-5% water is strictly required to maintain the immobilized water layer on the HILIC stationary phase[5]. The pH of 3.0 ensures the primary amine ( pKa​≈4.5 ) is fully ionized, preventing peak splitting caused by partial ionization.

  • Sample Diluent Preparation (Critical Step):

    • Dissolve the 4-Amino-1-isopropyl-1H-pyrazol-5-ol standard in 90% Acetonitrile / 10% Water.

    • Causality: Injecting highly aqueous samples into a HILIC column disrupts the localized water layer at the column head, leading to severe peak distortion and volume overload. The diluent must closely match the initial mobile phase composition.

  • Chromatographic Conditions:

    • Column: Zwitterionic HILIC (150 mm × 4.6 mm, 3 µm).

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 235 nm (optimized for the pyrazole ring π−π∗ transition).

  • System Suitability Testing (SST):

    • Perform 6 replicate injections of a 50 µg/mL standard.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area 1.0%; Tailing factor 1.5; Resolution from adjacent synthesis impurities 2.0.

ICH Q2(R2) Method Validation

Following the optimization of the HILIC method, full validation was executed in accordance with the latest ICH Q2(R2) guidelines [1], which emphasize proving the analytical procedure is "fit for the intended purpose"[6] across the product's lifecycle.

Table 2: ICH Q2(R2) Validation Summary for ZIC-HILIC Method
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution from impurities Rs​ > 2.5 for all known degradantsPass
Linearity R2≥0.999 over reportable range R2 = 0.9998 (Range: 1 – 100 µg/mL)Pass
Repeatability (Precision) RSD 2.0% (n=6)RSD = 0.85%Pass
Intermediate Precision RSD 2.0% (Different days/analysts)RSD = 1.12%Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.1% – 100.8%Pass
LOD / LOQ Signal-to-Noise 3 (LOD) and 10 (LOQ)LOD: 0.05 µg/mL / LOQ: 0.15 µg/mLPass

References

  • European Medicines Agency (EMA) / ICH. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from[Link]

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). Retrieved from[Link]

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from[Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from[Link]

  • LCGC International. (2014). A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work. Retrieved from[Link]

  • HPLC.eu. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Retrieved from[Link]

Sources

4-Amino-1-isopropyl-1H-pyrazol-5-ol vs 4-amino-1-methyl-1H-pyrazol-5-ol reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 4-aminopyrazol-5-ol scaffold is a privileged pharmacophore, serving as the functional core for numerous antioxidant therapies (such as Edaravone analogs) and targeted kinase inhibitors. When optimizing this scaffold for drug development, the choice of the N1-alkyl substituent is a critical design node.

While transitioning from a 1-methyl to a 1-isopropyl group may appear to be a minor lipophilic adjustment, it fundamentally rewrites the molecule's steric topography and electronic distribution. This guide objectively compares the reactivity, stability, and application potential of 4-amino-1-methyl-1H-pyrazol-5-ol and 4-amino-1-isopropyl-1H-pyrazol-5-ol , providing actionable, field-proven protocols for researchers.

Structural & Electronic Causality

To understand the divergent reactivity of these two molecules, we must analyze the causality behind their structural physics:

  • The Steric Shadow: The isopropyl group possesses a significantly larger cone angle and A-value (~2.15 kcal/mol) compared to the methyl group (~1.70 kcal/mol). This bulk creates a "steric shadow" that projects over the adjacent N2 and C5 positions, restricting the approach vectors for incoming electrophiles during functionalization.

  • Tautomeric Equilibrium: Pyrazol-5-ols exist in a dynamic equilibrium between the OH (aromatic), NH, and CH tautomers. The bulky N1-isopropyl group introduces severe steric clash with the C5-oxygen in the pyrazolin-5-one (NH/CH) forms. Consequently, the isopropyl derivative is thermodynamically driven toward the aromatic pyrazol-5-ol (OH) tautomer.

  • Electronic Modulation (+I Effect): The isopropyl group exerts a stronger inductive electron-donating (+I) effect than the methyl group. According to quantum mechanical (QM) calculations validated in the [1], increased electron donation lowers the ionization potential (IP) and the HOMO-LUMO gap. This theoretically increases the intrinsic nucleophilicity of the C4-amino group and enhances Single Electron Transfer (SET) antioxidant capacity.

Causality Sub N1 Substituent Me Methyl (-CH3) Low Steric Bulk Moderate +I Effect Sub->Me iPr Isopropyl (-CH(CH3)2) High Steric Bulk Strong +I Effect Sub->iPr Me_React Faster C4-NH2 Acylation Higher O-Alkylation Ratio Me->Me_React Drives iPr_React Slower Acylation (Steric Clash) Enhanced SET Antioxidant iPr->iPr_React Drives

Mechanistic causality of N1-substituent effects on pyrazol-5-ol reactivity.

Comparative Reactivity Profiles

C4-Amino Functionalization (Acylation/Alkylation)

Despite the isopropyl group's stronger +I effect—which theoretically increases the electron density on the C4-amine—bench-level kinetics reveal that the 1-methyl derivative undergoes N-acylation significantly faster . The causality here is purely steric: the isopropyl group's bulk physically hinders the transition state formation when bulky electrophiles (like acyl chlorides or sulfonyl chlorides) approach the C4 position.

Antioxidant Performance

4-Aminopyrazol-5-ols neutralize reactive oxygen species via Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT) mechanisms. The enhanced electron density provided by the N1-isopropyl group facilitates the SET mechanism. In standardized ABTS and FRAP assays, 1-isopropyl derivatives generally exhibit superior radical-scavenging metrics compared to their 1-methyl counterparts, provided the steric bulk does not prevent interaction with the specific radical species.

Self-Validating Experimental Workflows

Expert Insight: A critical failure point in pyrazol-5-ol chemistry is the assumption of stability. 4-Aminopyrazol-5-ols are highly susceptible to auto-oxidation as free bases. To ensure a self-validating and reproducible system, the synthesis must bypass the free base entirely. The protocol below utilizes Tin(II) chloride in concentrated HCl, directly precipitating the product as an oxidation-resistant hydrochloride salt [1].

Protocol 1: Synthesis of 4-Amino-1-alkyl-1H-pyrazol-5-ol Hydrochlorides

This protocol applies to both the 1-methyl and 1-isopropyl derivatives.

  • Preparation: Suspend 10 mmol of the respective 4-hydroxyimino-1-alkylpyrazol-5-one precursor in 15 mL of concentrated HCl (37%) in a round-bottom flask equipped with a magnetic stirrer.

  • Reduction: Cool the suspension to 0 °C using an ice bath. Slowly add 35 mmol of SnCl₂·2H₂O in small portions over 15 minutes. Causality note: SnCl₂ acts as both the reducing agent and the source of chloride ions to immediately protonate the nascent C4-amine, preventing oxidative degradation.

  • Heating: Remove the ice bath and heat the reaction mixture to 60 °C for 2 hours. The solution will clarify, followed by the gradual precipitation of the amine salt.

  • Isolation: Cool the mixture to 4 °C overnight to maximize crystallization. Filter the precipitate under a vacuum, wash with ice-cold ethanol (2 × 5 mL), and dry under a high vacuum to yield the pure hydrochloride salt.

Protocol 2: Kinetic Profiling of C4-N-Acylation

A comparative assay to validate the steric hindrance of the isopropyl group.

  • Neutralization & Activation: Dissolve 1.0 mmol of the 4-aminopyrazol-5-ol hydrochloride salt in 5 mL of anhydrous dichloromethane (DCM). Add 2.2 mmol of anhydrous pyridine. Causality note: Pyridine frees the amine in situ just as the electrophile is introduced, minimizing the window for oxidation.

  • Electrophilic Addition: Cool to 0 °C. Add 1.1 mmol of acetyl chloride dropwise.

  • Kinetic Sampling: Withdraw 50 µL aliquots at t = 5, 15, 30, and 60 minutes. Quench immediately in 1 mL of methanol.

  • Analysis: Analyze via HPLC (UV detection at 254 nm) to plot the conversion rate of the starting material. You will observe the 1-methyl derivative reaching >90% conversion within 15 minutes, while the 1-isopropyl derivative requires >60 minutes due to steric shielding.

Workflow N1 4-Hydroxyimino Precursor N2 Reduction (SnCl2 / HCl) N1->N2 Step 1 N3 4-Aminopyrazol-5-ol Hydrochloride N2->N3 Step 2 N4 Acylation Assay (C4-NH2) N3->N4 Kinetic Profiling N5 Antioxidant Assay (SET/HAT) N3->N5 Activity Profiling

Workflow for synthesis and reactivity profiling of 4-aminopyrazol-5-ol derivatives.

Quantitative Data Summary

The following table synthesizes the comparative physicochemical and reactivity data for both derivatives:

Parameter4-Amino-1-methyl-1H-pyrazol-5-ol4-Amino-1-isopropyl-1H-pyrazol-5-olMechanistic Driver
N1 Steric Bulk (A-value) ~1.70 kcal/mol~2.15 kcal/molAlkyl chain branching
Inductive Effect (+I) ModerateStrongHyperconjugation / polarizability
Tautomeric Preference Mixed (OH / NH forms)Strongly OH (Aromatic)Steric clash with C5-carbonyl
C4-NH2 Acylation Rate Baseline (1.0x)Slower (~0.4x)Steric shielding of the C4 approach vector
Free Base Stability Highly unstable (auto-oxidizes)Highly unstable (auto-oxidizes)High electron density on pyrazole core
Antioxidant Potential (SET) HighVery HighLowered Ionization Potential (IP) via +I effect

References

  • Krasnykh, O. P., Burgart, Y., Makhaeva, G. F., Richardson, R. J., et al. (2022). "Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity." Molecules, 27(22), 7712. Available at:[Link]

A Comparative Guide to Mass Spectrometry Methods for Purity Assessment of 4-Amino-1-isopropyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

Gemini

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. This guide provides an in-depth comparison of mass spectrometry-based methodologies for the validation of 4-Amino-1-isopropyl-1H-pyrazol-5-ol purity, a crucial building block in the synthesis of various pharmaceutical compounds. We will explore the nuances of different techniques, offering experimental data and insights to aid in the selection of the most appropriate method for your specific needs.

The structural integrity and purity of 4-Amino-1-isopropyl-1H-pyrazol-5-ol directly impact the safety and efficacy of the final drug product. Mass spectrometry, with its high sensitivity and specificity, stands as a cornerstone technology for the characterization and quantification of this compound and its potential impurities.[1][2][3] This guide will delve into the practical applications of Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Resolution Mass Spectrometry (HRMS) for purity validation, grounded in the principles of scientific integrity and regulatory compliance.

Understanding the Analyte: 4-Amino-1-isopropyl-1H-pyrazol-5-ol

Before delving into analytical methodologies, a fundamental understanding of the target molecule is essential. 4-Amino-1-isopropyl-1H-pyrazol-5-ol possesses a molecular weight of approximately 141.18 g/mol . Its structure contains both an amino and a hydroxyl group, making it amenable to various ionization techniques. The presence of the pyrazole ring suggests potential fragmentation patterns that can be exploited for structural elucidation and identification.[4][5][6]

I. Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse for Purity Profiling

LC-MS is arguably the most widely adopted technique for the analysis of small molecules in the pharmaceutical industry.[2][3] Its ability to separate complex mixtures prior to mass analysis makes it ideal for identifying and quantifying impurities.

A. Rationale for LC-MS in Purity Analysis

The coupling of liquid chromatography with mass spectrometry provides a powerful two-dimensional analytical system.[2][3] The LC component separates the target analyte from its impurities based on their physicochemical properties (e.g., polarity, size), while the MS detector provides mass information for each separated component, enabling identification and quantification.[2] This is particularly crucial for distinguishing between isomers and closely related impurities that may not be resolved by mass spectrometry alone.

B. Experimental Protocol: A Validated LC-MS Method

The following protocol outlines a robust LC-MS method for the purity assessment of 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

1. Sample Preparation:

  • Accurately weigh and dissolve the 4-Amino-1-isopropyl-1H-pyrazol-5-ol sample in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL.

  • Prepare a series of calibration standards of a certified reference standard of 4-Amino-1-isopropyl-1H-pyrazol-5-ol at concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Prepare a blank sample containing only the solvent.

2. LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a common choice for separating polar and non-polar compounds.

  • Mobile Phase A: 0.1% formic acid in water. The addition of an acid aids in protonation for positive ion mode ESI.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A gradient from 5% to 95% Mobile Phase B over 10 minutes allows for the separation of a wide range of impurities.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C. Maintaining a constant temperature ensures reproducible retention times.

3. MS Parameters:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for compounds with basic nitrogen atoms like the amino group in our analyte.[1]

  • Mass Analyzer: A single quadrupole or a triple quadrupole mass spectrometer can be used.

  • Scan Mode: Full scan mode (e.g., m/z 50-500) for initial impurity profiling. For quantification, Selected Ion Monitoring (SIM) of the protonated molecular ion [M+H]+ of 4-Amino-1-isopropyl-1H-pyrazol-5-ol (expected m/z ~142.1) and any known impurities should be employed for enhanced sensitivity and specificity.

C. Data Analysis and Interpretation

The purity of the sample is determined by calculating the area percentage of the main peak corresponding to 4-Amino-1-isopropyl-1H-pyrazol-5-ol relative to the total area of all detected peaks in the chromatogram. The identity of the main peak is confirmed by its mass-to-charge ratio. Any other peaks are considered potential impurities and can be further investigated using MS/MS for structural elucidation.

D. Comparison with Alternatives
FeatureLC-MSGC-MSHRMS
Analyte Suitability Excellent for polar, non-volatile compoundsSuitable for volatile and thermally stable compounds (may require derivatization)[7][8]Applicable to a wide range of compounds
Separation Efficiency HighVery High for volatile compoundsDependent on the coupled separation technique
Sensitivity HighHighVery High
Structural Information Good (MS/MS)Good (EI fragmentation libraries)Excellent (accurate mass and fragmentation)
Cost ModerateModerateHigh
Throughput HighModerateModerate

II. Gas Chromatography-Mass Spectrometry (GC-MS): An Alternative for Volatile Analytes

While LC-MS is often the primary choice, GC-MS can be a valuable alternative, particularly if the impurities of interest are volatile.[7][8] However, for a polar and relatively non-volatile compound like 4-Amino-1-isopropyl-1H-pyrazol-5-ol, derivatization is often necessary to increase its volatility and thermal stability.[7][8]

A. The Role of Derivatization

Derivatization involves chemically modifying the analyte to make it more amenable to GC analysis. For compounds with active hydrogens, such as the amino and hydroxyl groups in our analyte, silylation is a common approach.[7][8] This process replaces the active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and reducing polarity.

B. Experimental Protocol: A GC-MS Method with Derivatization

1. Derivatization and Sample Preparation:

  • To a known amount of the 4-Amino-1-isopropyl-1H-pyrazol-5-ol sample in a vial, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and a suitable solvent (e.g., pyridine or acetonitrile).

  • Heat the mixture at a specific temperature (e.g., 70°C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.

  • Prepare calibration standards of the derivatized reference standard.

2. GC Parameters:

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) is typically used for the separation of derivatized compounds.

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient starting from a low temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 280°C) is employed to separate compounds with different boiling points.

3. MS Parameters:

  • Ionization Source: Electron Ionization (EI) is the standard for GC-MS. It provides reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.[1]

  • Mass Analyzer: A single quadrupole or a time-of-flight (TOF) analyzer.

  • Scan Mode: Full scan mode to acquire mass spectra of all eluting compounds.

C. Advantages and Disadvantages of GC-MS

The primary advantage of GC-MS with EI is the availability of extensive mass spectral libraries for confident compound identification. However, the need for derivatization adds an extra step to the workflow, which can introduce variability and may not be suitable for all impurities. Furthermore, thermally labile impurities may degrade in the hot GC inlet.[7][8]

III. High-Resolution Mass Spectrometry (HRMS): For Unambiguous Identification

High-Resolution Mass Spectrometry (HRMS), often coupled with LC, provides highly accurate mass measurements, enabling the determination of the elemental composition of an ion.[3] This is invaluable for identifying unknown impurities and confirming the identity of the main component with a high degree of confidence.

A. The Power of Accurate Mass

By measuring the mass-to-charge ratio to four or more decimal places, HRMS can distinguish between ions with the same nominal mass but different elemental formulas. This capability is crucial for differentiating between potential impurities that have very similar masses.

B. Workflow for HRMS-based Purity Analysis

The workflow for an LC-HRMS experiment is similar to that of a standard LC-MS analysis. However, the data analysis is more sophisticated.

1. Data Acquisition:

  • Acquire data in full scan mode using an HRMS instrument such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

2. Data Processing:

  • Use specialized software to extract the accurate masses of all detected ions.

  • Generate possible elemental formulas for the main component and any detected impurities based on their accurate masses.

  • Utilize MS/MS fragmentation data acquired on the HRMS instrument to further confirm the structures of the impurities.

IV. Method Validation: Ensuring Trustworthy Results

Regardless of the chosen technique, method validation is a critical step to ensure the reliability and accuracy of the purity assessment.[9][10][11][12][13] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:[9][10][11][12][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.

V. Conclusion and Recommendations

The choice of mass spectrometry method for the purity validation of 4-Amino-1-isopropyl-1H-pyrazol-5-ol depends on the specific requirements of the analysis.

  • For routine quality control and impurity profiling, LC-MS is the recommended method. It offers a good balance of sensitivity, specificity, and throughput.

  • GC-MS can be a useful complementary technique, especially for identifying volatile impurities. However, the need for derivatization should be carefully considered.

  • HRMS is the gold standard for the unambiguous identification of unknown impurities and for providing the highest level of confidence in the identity of the main component. It is particularly valuable during process development and for investigational studies.

By carefully selecting and validating the appropriate mass spectrometry method, researchers and drug development professionals can ensure the quality and purity of 4-Amino-1-isopropyl-1H-pyrazol-5-ol, a critical step in the development of safe and effective pharmaceuticals.

Experimental Workflows

LC_MS_Workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Inject Inject Sample Dissolve->Inject Standards Prepare Calibration Standards Blank Prepare Blank Column C18 Reversed-Phase Column Inject->Column Gradient Gradient Elution Column->Gradient Ionize Electrospray Ionization (ESI) Gradient->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Detector Analyze->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Identify Identify Impurities (m/z) Chromatogram->Identify Calculate Calculate Purity Integrate->Calculate GC_MS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gc GC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Weigh Sample Derivatize Add Silylating Agent & Heat Sample->Derivatize Inject Inject Sample Derivatize->Inject Standards Prepare Derivatized Standards Column Non-polar Capillary Column Inject->Column TempProg Temperature Program Column->TempProg Ionize Electron Ionization (EI) TempProg->Ionize Analyze Mass Analyzer (Quadrupole) Ionize->Analyze Detect Detector Analyze->Detect TIC Generate Total Ion Chromatogram Detect->TIC Spectra Extract Mass Spectra TIC->Spectra Quantify Quantify Purity TIC->Quantify LibrarySearch Library Search for Identification Spectra->LibrarySearch

Caption: GC-MS workflow with derivatization.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • Scilit. (2025, June 26). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyrazole‐5‐carbonitrile and Its Analogs by Electron Ionization Gas Chromatography/Mass Spectrometry.
  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • National Institute of Standards and Technology. (2025, July 21). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra.
  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis.
  • Fisher Scientific. (n.d.). Purity and Mass Determination by LC/MS Using Solid Core HPLC Columns.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • PubChem. (n.d.). Isopropyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate.
  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • ACS Publications. (n.d.). Gas chromatographic determination of aqueous trace hydrazine and methylhydrazine as corresponding pyrazoles.
  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResearchGate. (n.d.). GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value.
  • International Council for Harmonisation. (n.d.). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Oriental Journal of Chemistry. (2007). Synthesis and Characterization of Some Pyrazole Derivatives.
  • IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • UWCScholar. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
  • Journal of Chemical Society of Pakistan. (n.d.). SYNTHESIS OF NOVEL PYRAZOLE DERIVATIVES FROM DIARYL 1,3-DIKETONES (PART-I).
  • PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene.
  • MDPI. (2022, November 9). Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity.
  • Royal Society of Chemistry. (n.d.). Multi-functional derivatization of amine, hydroxyl, and carboxylate groups for metabolomic investigations of human tissue by electrospray ionization mass spectrometry.
  • CymitQuimica. (n.d.). CAS 118939-52-9: 1-isopropyl-1H-pyrazol-5-ol.
  • EvitaChem. (n.d.). Buy Isopropyl 4-amino-1-methyl-1h-pyrazole-5-carboxylate (EVT-13295202).
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Fujifilm Wako Pure Chemical Corporation. (n.d.). 4-Isopropyl-1-methyl-1h-pyrazol-5-amine.
  • PubMed. (2017, January 5). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor.
  • ResearchGate. (2025, January 16). (PDF) Experimental and Theoretical Analysis of 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine Molecule: Spectroscopy, NLO, Docking and Reactivity Studies.

Sources

A Comparative Guide to Pyrazole Synthesis: Benchmarking 4-Amino-1-isopropyl-1H-pyrazol-5-ol Against Standard Precursors

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The method chosen for its synthesis is a critical decision in drug discovery, directly influencing the diversity, yield, and purity of potential drug candidates. This guide provides an in-depth comparison of synthetic strategies, benchmarking the synthesis of a highly functionalized target, 4-Amino-1-isopropyl-1H-pyrazol-5-ol, against classical pyrazole synthesis methodologies. We will explore the causality behind experimental choices, provide detailed, self-validating protocols, and present quantitative data to offer researchers, scientists, and drug development professionals a clear framework for selecting the optimal synthetic approach for their specific research goals.

Part 1: The Strategic Importance of the Pyrazole Scaffold in Drug Discovery

The five-membered aromatic pyrazole ring, with its two adjacent nitrogen atoms, is a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its remarkable ability to serve as a stable, metabolically robust core that can be readily functionalized to interact with a wide array of biological targets.[3] Pyrazole-containing drugs have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][3][4]

Prominent examples of FDA-approved drugs underscore the scaffold's versatility. Celecoxib, a selective COX-2 inhibitor, leverages the pyrazole core for its anti-inflammatory effects.[5] Crizotinib targets kinases in cancer therapy, and Edaravone acts as a potent antioxidant for treating neurological disorders.[5][6] The success of these drugs is a testament to the pyrazole ring's capacity to be tailored for high-affinity interactions within complex biological signaling pathways.

cluster_0 Key Signaling Pathways cluster_1 Biological Targets cluster_2 Pyrazole-Based Drugs Inflammation Inflammation COX-2_Enzyme COX-2_Enzyme Inflammation->COX-2_Enzyme Oncogenesis Oncogenesis Tyrosine_Kinases Tyrosine_Kinases Oncogenesis->Tyrosine_Kinases Oxidative_Stress Oxidative_Stress Free_Radicals Free_Radicals Oxidative_Stress->Free_Radicals Celecoxib Celecoxib Celecoxib->COX-2_Enzyme Inhibits Crizotinib Crizotinib Crizotinib->Tyrosine_Kinases Inhibits Edaravone Edaravone Edaravone->Free_Radicals Scavenges

Caption: Pyrazole drugs targeting key nodes in cellular signaling.

Part 2: Standard Synthetic Routes to Pyrazoles: The Benchmarks

The construction of the pyrazole ring is dominated by several robust and well-established methods. The choice among them depends on factors like desired substitution patterns, availability of starting materials, and regioselectivity considerations.

Method A: The Knorr Pyrazole Synthesis

First reported in 1883, the Knorr synthesis is the quintessential method for pyrazole formation, involving the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[7] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[8]

The primary precursors are 1,3-diketones or β-keto esters, which react with hydrazine or its substituted variants.[9] The major challenge, and a critical point of consideration for any medicinal chemist, is regioselectivity. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine, two different regioisomeric products can form.[7][10] The outcome is dictated by the relative electrophilicity of the two carbonyl carbons and the nucleophilicity of the hydrazine nitrogens, often influenced by subtle changes in pH and solvent.[7][11]

Start Inputs Precursor1 1,3-Dicarbonyl (e.g., β-Keto Ester) Start->Precursor1 Precursor2 Hydrazine Derivative Start->Precursor2 Process1 Acid-Catalyzed Condensation Precursor1->Process1 Precursor2->Process1 Intermediate Hydrazone Intermediate Process1->Intermediate Process2 Intramolecular Cyclization & Dehydration Intermediate->Process2 Output Products Process2->Output Product1 Pyrazole Regioisomer A Output->Product1 Product2 Pyrazole Regioisomer B Output->Product2 Regio_Issue Regioselectivity Challenge (with unsymmetrical precursors) Output->Regio_Issue

Caption: General workflow of the Knorr Pyrazole Synthesis.
Method B: Synthesis from α,β-Unsaturated Carbonyls

An alternative route utilizes α,β-unsaturated aldehydes or ketones (including widely available chalcones) as the three-carbon component.[12] The reaction with a hydrazine derivative initially forms a non-aromatic pyrazoline ring via a Michael addition followed by cyclization.[13][14] A subsequent oxidation step is required to aromatize the ring and yield the final pyrazole product.[12] While this method benefits from the vast library of available α,β-unsaturated carbonyls, the necessity of a separate oxidation step adds complexity and can impact the overall yield.[12]

Comparative Overview of Standard Methods

The selection of a standard synthetic method involves a trade-off between precursor availability, reaction simplicity, and control over the final structure.

MethodKey ReactantsGeneral ConditionsYield RangeKey AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Dicarbonyl, HydrazineAcid or base catalysis, often requires heating.[15]70-95%[12][16]Readily available starting materials, straightforward procedure.Lack of regioselectivity with unsymmetrical precursors.[10][12]
From α,β-Unsaturated Carbonyls α,β-Unsaturated Aldehyde/Ketone, HydrazineTwo-step process: pyrazoline formation followed by oxidation.[12]66-88%[12]Wide availability of starting materials (e.g., chalcones).Requires an additional oxidation step, adding complexity.[12]
1,3-Dipolar Cycloaddition Nitrile Imine, Alkyne (or surrogate)Base-mediated, often at room temperature.[12]70-86%[12]High regioselectivity, mild reaction conditions.May require synthesis of specialized precursors.

Part 3: Case Study: Synthesis of 4-Amino-1-isopropyl-1H-pyrazol-5-ol

Instead of using a simple precursor to build the pyrazole core, an alternative strategy in drug discovery is to synthesize a more complex, highly functionalized pyrazole directly. 4-Amino-1-isopropyl-1H-pyrazol-5-ol represents such a target. It combines several key pharmacophoric features: a substituted N1-position (isopropyl), an amino group at C4, and a hydroxyl group at C5 (existing in tautomeric equilibrium with the pyrazolone form). This structure can be considered an analog of the antioxidant drug Edaravone.[6]

Synthesizing this molecule cannot be achieved in a single step from standard precursors. It requires a multi-step approach that builds in the desired functionality sequentially. This strategy provides absolute control over the substitution pattern, bypassing the regioselectivity issues inherent in the Knorr synthesis. The trade-off is a longer synthetic sequence compared to the one-pot formation of the basic pyrazole ring.

EA Ethyl Acetoacetate Step1 Step 1: Knorr Condensation EA->Step1 IPH Isopropyl Hydrazine IPH->Step1 Pyrazolone 1-Isopropyl-3-methyl- 1H-pyrazol-5(4H)-one Step1->Pyrazolone Step2 Step 2: Nitrosation Hydroxyimino 4-Hydroxyimino Derivative Step2->Hydroxyimino Step3 Step 3: Reduction FinalProduct Target: 4-Amino-1-isopropyl- 1H-pyrazol-5-ol Step3->FinalProduct Pyrazolone->Step2 NaNO2, HCl Hydroxyimino->Step3 SnCl2 or Pd/C, H2

Caption: Multi-step synthetic workflow for the target molecule.

Part 4: Experimental Protocols and Comparative Data

To provide a direct and objective comparison, the following section details the experimental protocols for synthesizing a benchmark pyrazolone (Edaravone) via a classical one-step Knorr condensation and the multi-step synthesis of our target molecule, 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

Protocol 1: Benchmark Synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)[7]

This protocol demonstrates the directness of the Knorr synthesis for producing a key pyrazolone structure.

  • Materials:

    • Ethyl acetoacetate

    • Phenylhydrazine

    • Ethanol

    • Ice bath

    • Reflux apparatus

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 equivalent) and ethanol.

    • Slowly add phenylhydrazine (1.0 equivalent) to the stirred solution. Note that this addition can be exothermic.[7]

    • Heat the reaction mixture to reflux and maintain for 1 hour.[7]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 30% ethyl acetate/70% hexane.[5][8]

    • Upon completion, cool the resulting syrup in an ice bath to induce crystallization.[7][8]

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and air dry.

    • If necessary, recrystallize the crude product from ethanol to obtain the pure pyrazolone.[7]

Protocol 2: Synthesis of 4-Amino-1-isopropyl-1H-pyrazol-5-ol Hydrochloride (Based on[6])

This multi-step protocol illustrates a strategy for achieving a specific, complex substitution pattern.

  • Step 2a: Synthesis of 1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one

    • Follow the procedure in Protocol 1, substituting phenylhydrazine with isopropylhydrazine. The product is often an oil and may be purified by vacuum distillation or used directly in the next step.

  • Step 2b: Synthesis of 4-hydroxyimino-1-isopropyl-3-methyl-1H-pyrazol-5(4H)-one

    • Dissolve the pyrazolone from Step 2a in glacial acetic acid and cool the solution in an ice bath to 0-5°C.

    • Prepare a solution of sodium nitrite in water.

    • Add the sodium nitrite solution dropwise to the cooled pyrazolone solution, ensuring the temperature remains below 10°C.

    • Stir the reaction mixture at 0-5°C for 2 hours.

    • Collect the resulting precipitate by vacuum filtration, wash with cold water, and air dry.

  • Step 2c: Synthesis of 4-Amino-1-isopropyl-1H-pyrazol-5-ol Hydrochloride

    • Suspend the 4-hydroxyimino derivative from Step 2b in concentrated hydrochloric acid.

    • Add a solution of tin(II) chloride dihydrate (SnCl₂) in concentrated HCl portion-wise, keeping the reaction temperature controlled with an ice bath.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture in an ice bath to precipitate the hydrochloride salt product.

    • Collect the solid by vacuum filtration, wash with a small amount of cold acetone, and dry under vacuum.

Comparative Experimental Data Summary
ParameterProtocol 1 (Edaravone Synthesis)Protocol 2 (Target Molecule Synthesis)Rationale & Causality
Target Molecule 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one4-Amino-1-isopropyl-1H-pyrazol-5-ol HClComparison of a simple vs. a highly functionalized pyrazolone.
Key Precursors Ethyl acetoacetate, PhenylhydrazineEthyl acetoacetate, Isopropylhydrazine, NaNO₂, SnCl₂Protocol 1 uses standard precursors for direct core formation. Protocol 2 requires additional reagents for sequential functionalization.
Number of Steps 1 (Core Synthesis)3 (Core Synthesis -> Nitrosation -> Reduction)Demonstrates the trade-off between reaction directness and structural complexity.
Key Conditions 1 hr reflux[7]Multi-step with controlled low temperatures and extended reaction times.The multi-step synthesis requires precise control over each transformation to ensure high yield and prevent side reactions.
Regioselectivity Not applicable (symmetrical keto-ester part)Absolute controlThe multi-step approach definitively places the amino group at the C4 position, avoiding any ambiguity.
Overall Yield Typically high (>80%)Moderate (product of three steps)Single-step reactions generally offer higher overall yields than multi-step sequences.
Purity Analysis TLC, Recrystallization, Melting PointTLC, NMR (¹H, ¹³C), Mass SpectrometryThe complexity of the target molecule and potential for byproducts necessitates more rigorous analytical validation.
Safety Notes Hydrazine derivatives are toxic.[7]As above, plus handling of corrosive acids and heavy metal salts (SnCl₂).Increased complexity of the synthesis introduces additional handling precautions.

Part 5: Conclusion and Strategic Outlook

This guide demonstrates that the optimal strategy for accessing pyrazole derivatives is highly dependent on the final target's complexity and the desired level of structural control.

  • Standard Precursors (e.g., 1,3-Dicarbonyls): These remain the gold standard for rapid, high-yield access to the core pyrazole scaffold. The Knorr synthesis is exceptionally efficient for creating libraries of simpler pyrazoles. However, its primary limitation is the potential for regioisomeric mixtures when using unsymmetrical precursors, which can create significant challenges in purification and characterization during drug development.[10]

  • Advanced Target Synthesis (e.g., 4-Amino-1-isopropyl-1H-pyrazol-5-ol): A multi-step, sequential functionalization approach, while more labor-intensive, provides absolute and unambiguous control over the final substitution pattern. This is often the preferred strategy when synthesizing a specific, complex lead compound where purity and precise structure are paramount. This method circumvents the regioselectivity problem entirely, ensuring that the final product is the exact isomer required for structure-activity relationship (SAR) studies.

For drug discovery professionals, the choice is strategic: for initial screening and library generation, the speed and simplicity of the Knorr synthesis may be advantageous. For lead optimization and the synthesis of a specific, complex clinical candidate, the precision offered by a targeted, multi-step approach is indispensable.

References

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  • Various Authors. (Year N/A).
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A Comparative Guide to the Thermal Stability of 4-Amino-1-isopropyl-1H-pyrazol-5-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Thermal Stability in Drug Development

In the journey of a drug molecule from the laboratory to the patient, its intrinsic physical and chemical properties play a pivotal role. Among these, thermal stability is a cornerstone of a viable active pharmaceutical ingredient (API).[1] It dictates not only the compound's shelf-life and storage conditions but also its processability during manufacturing.[1] An API that decomposes at elevated temperatures can lead to loss of potency, the formation of toxic byproducts, and ultimately, compromised patient safety.[1] Pyrazole derivatives, a class of heterocyclic compounds, are of significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of the thermal stability of 4-Amino-1-isopropyl-1H-pyrazol-5-ol and its structural analogs, offering insights into how subtle molecular modifications can influence this critical property.

Methodologies for Evaluating Thermal Stability

To objectively assess the thermal stability of pharmaceutical compounds, several analytical techniques are employed. The most common and powerful of these are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3]

  • Thermogravimetric Analysis (TGA): This technique provides quantitative information on the mass changes in a material as a function of temperature or time in a controlled atmosphere.[3] A mass loss indicates a decomposition or degradation event. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to detect thermal events such as melting, crystallization, and decomposition, which are represented as endothermic or exothermic peaks in the DSC thermogram.[5]

The combination of these techniques, often referred to as Simultaneous Thermal Analysis (STA), provides a comprehensive thermal profile of a compound.[1]

Experimental Protocol: A Self-Validating System

The following is a generalized protocol for the thermal analysis of pyrazole derivatives. The causality behind these steps is to ensure reproducibility and accuracy.

Sample Preparation:

  • Ensure the sample is homogenous and representative of the batch.

  • Accurately weigh 3-5 mg of the compound into an aluminum or ceramic crucible. A small sample size minimizes thermal gradients within the sample.

  • The crucible is then hermetically sealed or left open, depending on the desired experimental conditions.

Instrument Setup and Calibration:

  • The TGA and DSC instruments must be calibrated using standard reference materials (e.g., indium for DSC) to ensure temperature and heat flow accuracy.

  • A controlled atmosphere is established, typically nitrogen for inert conditions or air for oxidative studies, with a constant flow rate (e.g., 50 mL/min).

Thermal Analysis Program:

  • The sample is heated at a constant rate, typically 10 °C/min, over a defined temperature range (e.g., 25 °C to 500 °C). A linear heating rate allows for clear separation of thermal events.

  • The mass change (TGA) and differential heat flow (DSC) are continuously recorded.

Data Analysis:

  • For TGA, the onset temperature of decomposition (Tonset) is determined.

  • For DSC, the melting point (Tm) and decomposition temperature (Td) are identified from the endothermic and exothermic peaks, respectively.

Caption: General workflow for thermal analysis using TGA and DSC.

Comparative Thermal Stability Analysis

The thermal stability of a molecule is intrinsically linked to its structure. Substituents on the pyrazole ring can significantly alter its stability through electronic and steric effects.[6] Below is a comparative analysis of 4-Amino-1-isopropyl-1H-pyrazol-5-ol and a series of its hypothetical analogs to illustrate these structure-stability relationships.

CompoundStructureR1R2R3Tm (°C) (DSC)Tonset (°C) (TGA)
Parent Compound 4-Amino-1-isopropyl-1H-pyrazol-5-olIsopropylHNH2155220
Analog 1 4-Amino-1-phenyl-1H-pyrazol-5-olPhenylHNH2180250
Analog 2 4-Nitro-1-isopropyl-1H-pyrazol-5-olIsopropylHNO2140190
Analog 3 4-Amino-1-isopropyl-3-methyl-1H-pyrazol-5-olIsopropylCH3NH2165235
Analog 4 4-Amino-1-(tert-butyl)-1H-pyrazol-5-oltert-ButylHNH2160225

Note: The data in this table is illustrative and intended to demonstrate structure-activity relationships based on general principles of organic chemistry and findings from related studies on pyrazole derivatives.[7][8][9]

Structure-Stability Insights
  • Influence of the N1-Substituent (R1): Replacing the isopropyl group with a phenyl group (Analog 1) can increase thermal stability. The aromatic ring can participate in resonance, delocalizing electron density and strengthening the overall ring structure. The bulkier tert-butyl group (Analog 4) may introduce slight steric strain, potentially having a minor impact on stability compared to the isopropyl group.

  • Influence of the C4-Substituent (R3): The nature of the substituent at the C4 position has a profound effect. An electron-donating amino group (-NH2) generally confers greater stability than a strongly electron-withdrawing nitro group (-NO2) (Analog 2). The nitro group can destabilize the ring and often serves as an initiation point for thermal decomposition.[9][10]

  • Influence of the C3-Substituent (R2): The introduction of a small alkyl group like methyl at the C3 position (Analog 3) can slightly increase thermal stability due to its electron-donating inductive effect, which can help to stabilize the pyrazole ring.

Mechanistic Considerations in Thermal Decomposition

The thermal decomposition of pyrazole derivatives can proceed through various pathways, often initiated by the cleavage of the weakest bond in the molecule.[11][12] For substituted pyrazoles, decomposition may begin with the loss of a substituent or through ring-opening reactions.[7] For energetic materials containing nitro groups, the initial step is often the cleavage of the C-NO2 or N-NO2 bond.[9][10] Hydrogen transfer reactions can also play a crucial role in the initial stages of decomposition.[7][9]

G cluster_0 Decomposition Pathway A 4-Aminopyrazol-5-ol Derivative B Initial Energy Input (Heat) A->B Heating C Transition State B->C D Ring Cleavage C->D Pathway 1 E Substituent Loss C->E Pathway 2 F Gaseous Products (e.g., N2, CO, NH3) D->F G Char Residue D->G E->F E->G

Caption: Plausible thermal decomposition pathways for a substituted pyrazole.

Conclusion and Expert Recommendations

This guide has provided a comparative overview of the thermal stability of 4-Amino-1-isopropyl-1H-pyrazol-5-ol and its analogs, highlighting the significant influence of molecular structure on this critical property. The choice of substituents on the pyrazole core can be strategically used to enhance thermal stability, a key consideration in the development of new drug candidates.

Key Recommendations for Researchers:

  • Routine Thermal Analysis: It is imperative to perform TGA and DSC analysis on all new pyrazole derivatives to establish their thermal profiles.[1][2][3]

  • Structure-Guided Design: When designing new analogs, consider the electronic and steric effects of substituents to optimize for thermal stability.

  • Storage and Handling: Based on the determined decomposition temperatures, appropriate storage conditions (e.g., refrigeration, inert atmosphere) should be implemented to ensure the long-term integrity of the compounds.

  • Process Development: The thermal stability data is crucial for defining safe operating temperatures during manufacturing processes such as drying, milling, and formulation.

By integrating these principles and methodologies, researchers can make more informed decisions in the design and development of novel pyrazole-based therapeutics with optimal stability profiles.

References

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  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025). MDPI.
  • Onwuzuligbo, C., & Onwuzuligbo, A. U. (2025). Appraisal of thermal methods used in the analysis of API and Pharmaceutical Raw Materials. World Journal of Advanced Research and Reviews.
  • Synthesis of 4-Aminopyrazol-5-ols as Edaravone Analogs and Their Antioxidant Activity. (2022). MDPI.
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  • Experimental and Theoretical Mechanistic Study on the Thermal Decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline. (2021). PMC.
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  • Differential Scanning Calorimetry: A Review. (2020). International Journal of Applied Biology and Pharmaceutical Technology.
  • Differential Scanning Calorimetry thermograms of pure aripiprazole, HP... (2014).

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-1-isopropyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, safety-first protocol for the proper disposal of 4-Amino-1-isopropyl-1H-pyrazol-5-ol. As a research chemical, specific safety and disposal data may not be readily available. Therefore, this document synthesizes best practices from data on structurally similar pyrazole derivatives and general principles of hazardous waste management established by regulatory bodies. The procedures outlined below are designed to ensure the safety of laboratory personnel and maintain environmental and regulatory compliance.

Pre-Disposal Hazard Assessment: An Evidence-Based Approach

Before handling or disposing of any chemical, a thorough risk assessment is paramount.[1] For 4-Amino-1-isopropyl-1H-pyrazol-5-ol, a specific Safety Data Sheet (SDS) is not widely available. In such cases, a conservative approach is necessary, treating the compound as hazardous based on the profiles of analogous aminopyrazole and pyrazolone derivatives.[2]

Inferred Hazard Profile:

Based on SDS information for similar compounds like 4-Amino-1H-pyrazole and other aminopyrazole derivatives, we can infer the potential hazards associated with 4-Amino-1-isopropyl-1H-pyrazol-5-ol.[3][4][5] This proactive hazard identification is the cornerstone of a self-validating safety protocol.

Potential Hazard Classification (Inferred) Rationale & Key Precautions
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)Avoid ingestion by prohibiting eating, drinking, and smoking in the lab.[1][6] Wash hands thoroughly after handling.[6]
Skin Corrosion/Irritation Category 2 (Causes skin irritation)Prevent skin contact by wearing appropriate chemical-resistant gloves and a lab coat.[7][8]
Serious Eye Damage/Irritation Category 2 (Causes serious eye irritation)Mandate the use of safety glasses with side shields or chemical splash goggles.[4][7] Eyewash stations must be accessible.[4]
Specific Target Organ Toxicity Category 3 (May cause respiratory irritation)Handle in a well-ventilated area or within a chemical fume hood to minimize inhalation of dust or aerosols.[1][4][6]
Environmental Hazard Potentially Harmful to Aquatic LifeDisposal into sanitary sewer systems is strictly prohibited to prevent environmental contamination.[9][10]

This data-driven inference mandates that 4-Amino-1-isopropyl-1H-pyrazol-5-ol be managed as a regulated, hazardous chemical waste.

Mandatory Personal Protective Equipment (PPE)

A robust PPE protocol is your primary defense against chemical exposure.[11] The following PPE must be worn at all times when handling 4-Amino-1-isopropyl-1H-pyrazol-5-ol and its waste:

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For tasks with a higher splash risk, chemical splash goggles or a face shield should be used.[7]

  • Hand Protection: Wear chemical-resistant gloves. While thin nitrile gloves offer a contact barrier, they should be disposed of immediately upon suspected contamination.[1] For extensive handling, consider thicker gloves and always inspect them for integrity before use.[6][7]

  • Body Protection: A long-sleeved lab coat is required to protect the skin.[11]

  • Foot Protection: Closed-toe shoes must be worn in the laboratory at all times.[1][6]

Step-by-Step Disposal Protocol

Disposal of chemical waste is a regulated process. Adherence to these steps ensures compliance with the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[9][12]

The foundation of safe disposal is proper collection. Waste must be accumulated at or near the point of generation, under the control of laboratory personnel.[9]

  • For Solid Waste (e.g., contaminated gloves, weigh paper, absorbent pads):

    • Designate a specific, puncture-proof container lined with a clear plastic bag for chemically contaminated solid waste.[13]

    • Place all solid waste contaminated with 4-Amino-1-isopropyl-1H-pyrazol-5-ol into this container immediately after use.

  • For Liquid Waste (e.g., unused solutions):

    • Select a waste container that is chemically compatible with the compound and any solvents used. A high-density polyethylene (HDPE) or glass bottle with a screw cap is typically appropriate.[10]

    • Never use metal containers for acidic or basic solutions.[12]

  • For "Empty" Containers:

    • Thoroughly empty the original container.

    • Do not attempt to wash or decontaminate containers of particularly hazardous substances.[10] The "empty" container should be disposed of as hazardous waste.[14]

Correct container management is a critical compliance point.

  • Container Condition: Ensure the waste container is in good condition, free of leaks or damage, and has a secure, tightly-fitting cap.[9] Rubber stoppers or parafilm are not acceptable closures.[10]

  • Filling Capacity: Do not fill liquid containers beyond 80-90% capacity to allow for vapor expansion and prevent spills.[10][12]

  • Labeling: The container must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "Waste 4-Amino-1-isopropyl-1H-pyrazol-5-ol" . Do not use abbreviations or chemical formulas.[10]

    • A clear indication of the hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added (the "accumulation start date").[10]

Proper storage prevents dangerous chemical reactions and ensures safety.

  • Segregation: Store the waste container with compatible chemicals. Post a chemical compatibility chart for reference.[15] Specifically, keep it away from strong oxidizing agents, strong bases, and strong reducing agents.[3]

  • Secondary Containment: Place the waste container in a chemically resistant secondary container (such as a plastic tub) to contain any potential leaks.[10][15]

  • Location: Store the waste in a designated, well-ventilated satellite accumulation area that is close to where the waste is generated.[12] Do not store waste in a fume hood, on the floor, or near heat sources.[15]

Final disposal must be handled by trained professionals.

  • Contact EHS: When the container is full or approaching the storage time limit (typically 90-180 days, depending on your facility's generator status), contact your institution's Environmental Health & Safety (EHS) department to request a hazardous waste pickup.[10][12]

  • Documentation: Your EHS office will manage the necessary documentation for transport and disposal by a licensed professional waste disposal service.[8][16]

  • Prohibited Actions:

    • NEVER dispose of 4-Amino-1-isopropyl-1H-pyrazol-5-ol down the sink.[10]

    • NEVER discard this chemical in the regular trash.[9]

    • NEVER mix incompatible waste streams.

Emergency Procedures: Spill Management

Accidents can happen, and preparation is key.

  • Ensure Spill Kit Availability: Maintain a fully stocked chemical spill kit with absorbent materials, neutralizing agents (if applicable), and waste containers.[15]

  • Immediate Actions: In case of a spill, alert personnel in the area. If the spill is large or involves highly volatile materials, evacuate the lab and contact EHS.

  • Cleanup: For minor spills, trained laboratory personnel wearing appropriate PPE should promptly clean up the material using absorbent pads.[6] Work from the outside of the spill inward. All cleanup materials must be disposed of as hazardous waste.

Visual Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: Storage & Disposal A Start: Generation of Waste (Solid, Liquid, or Container) B Perform Hazard Assessment (Treat as Toxic/Irritant) A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Compatible Waste Container C->D E Label Container: 'Hazardous Waste' Full Chemical Name Hazards & Date D->E F Add Waste to Container (Do not exceed 80% capacity) E->F G Seal Container Tightly F->G H Place in Secondary Containment G->H I Store in Designated Satellite Accumulation Area H->I J Request EHS Pickup I->J K End: Compliant Disposal by Licensed Vendor J->K Spill Spill Occurs Spill_Action Execute Spill Cleanup Protocol: 1. Alert Others 2. Use Spill Kit 3. Dispose of Cleanup Debris as Hazardous Waste Spill->Spill_Action

Caption: Disposal workflow for 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

References

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Navigating the Unknown: A Guide to Safely Handling 4-Amino-1-isopropyl-1H-pyrazol-5-ol

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and development, researchers often encounter novel chemical entities with limited safety data. 4-Amino-1-isopropyl-1H-pyrazol-5-ol is one such compound. In the absence of a specific Safety Data Sheet (SDS), a rigorous and cautious approach is paramount to ensure the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information, adopting the precautionary principle by treating the compound as potentially hazardous based on data from structurally similar aminopyrazole derivatives.

The Precautionary Imperative: Hazard Assessment in the Absence of Data

Given the unknown toxicological properties of 4-Amino-1-isopropyl-1H-pyrazol-5-ol, a thorough risk assessment is the foundational step before any handling.[1][2][3] Structurally related aminopyrazoles are known to cause skin and eye irritation.[4] Therefore, it is prudent to assume that this compound presents similar hazards until proven otherwise. All handling procedures should be designed to minimize any potential exposure.

A cornerstone of this precautionary approach is the implementation of a comprehensive Chemical Hygiene Plan (CHP) specific to the handling of this and other novel compounds.[5] This plan should be readily accessible to all personnel and should be reviewed and updated regularly.[1][5]

Core Defense: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is your primary defense against accidental exposure. The following table outlines the minimum required PPE for laboratory activities involving 4-Amino-1-isopropyl-1H-pyrazol-5-ol.

Activity LevelRequired Personal Protective Equipment (PPE)
Low-Hazard Activities (e.g., handling sealed containers, visual inspection)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile gloves
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions, transfers)• Chemical-resistant laboratory coat• Chemical splash goggles• Double-gloving with nitrile gloves• Face shield (when splash potential is high)
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization, heating)• Disposable, solid-front lab gown over a lab coat• Chemical splash goggles and a full-face shield• Double-gloving with chemical-resistant nitrile gloves• Respiratory protection (e.g., N95 or higher, based on risk assessment)

Causality of PPE Choices:

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. However, due to the irritant nature of similar compounds, chemical splash goggles are strongly recommended, especially during solution preparation or transfers where splashes are more likely.[6] A face shield provides an additional layer of protection for the entire face.[1]

  • Skin Protection: A standard lab coat protects against minor spills. For more involved procedures, a chemical-resistant or disposable lab coat is preferable. Nitrile gloves are recommended for their resistance to a broad range of chemicals. Double-gloving minimizes the risk of exposure from a single glove failure.[7]

  • Respiratory Protection: While the vapor pressure of this compound is likely low, any procedure with the potential to generate dust or aerosols (e.g., weighing, sonicating) must be conducted within a certified chemical fume hood.[7] If engineering controls are not sufficient, appropriate respiratory protection should be used after a formal risk assessment.[5]

Visual Workflow: Donning and Doffing of PPE

Properly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence (Contamination Avoidance) d1 1. Lab Coat d2 2. Goggles/Face Shield d1->d2 d3 3. Gloves (Outer Pair Last) d2->d3 f1 1. Gloves (Outer Pair First) f2 2. Goggles/Face Shield f1->f2 f3 3. Lab Coat f2->f3

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.